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  • Product: UR-144 N-(5-chloropentyl) analog
  • CAS: 1445577-42-3

Core Science & Biosynthesis

Foundational

Chemical Architecture, Pharmacodynamics, and Analytical Methodologies of the UR-144 N-(5-chloropentyl) Analog

Introduction & Strategic Context The rapid evolution of synthetic cannabinoid receptor agonists (SCRAs) presents a continuous challenge for forensic toxicologists and drug development professionals. The UR-144 N-(5-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The rapid evolution of synthetic cannabinoid receptor agonists (SCRAs) presents a continuous challenge for forensic toxicologists and drug development professionals. The UR-144 N-(5-chloropentyl) analog, systematically known as 5-Chloro-UR-144 or 5Cl-UR-144 , represents a critical structural pivot in SCRA design[1]. Originally, compounds like UR-144 were developed to probe the peripheral CB2 receptor for therapeutic applications without triggering central nervous system (CNS) psychoactivity[2]. However, clandestine chemistry adapted these scaffolds by introducing bioisosteric halogen substitutions to weaponize their binding profiles.

This technical guide deconstructs the structural-activity relationships (SAR), receptor pharmacodynamics, and self-validating analytical protocols required to accurately isolate and characterize 5-Chloro-UR-144.

Structural Activity Relationship (SAR) & Physicochemical Data

5-Chloro-UR-144 consists of an indole core linked via a methanone bridge to a tetramethylcyclopropyl head group, with a 5-chloropentyl chain extending from the indole nitrogen[3].

The Causality of Halogenation: The bulky, non-aromatic tetramethylcyclopropyl group inherently drives selectivity toward the CB2 receptor[4]. In the parent compound (UR-144), this results in a relatively low affinity for the psychoactive CB1 receptor (Ki ≈ 150 nM)[3]. To circumvent this and restore potent CNS activity, chemists substituted the terminal hydrogen of the pentyl tail with a highly electronegative chlorine atom[2]. This terminal halogenation increases the molecule's lipophilicity and alters its interaction with the hydrophobic binding pocket of the CB1 receptor, effectively overriding the CB2-bias of the head group and converting the molecule into a highly potent, non-selective full agonist[4][5].

Quantitative Physicochemical Profile

To facilitate rapid reference for analytical and synthetic workflows, the core quantitative data for 5-Chloro-UR-144 is summarized below[1][3]:

PropertyValueClinical / Analytical Significance
IUPAC Name methanoneDefines the exact regioisomeric configuration.
CAS Number 1445577-42-3Primary identifier for reference standard procurement.
Molecular Formula C21H28ClNOUtilized for exact mass calculation in HRMS.
Molecular Weight 345.9 g/mol Determines nominal mass for low-resolution MS.
Monoisotopic Mass 345.1859 DaCritical for Time-of-Flight (TOF) MS identification.
UV Maxima (λmax) 218, 246, 304 nmDefines diode-array detection (DAD) parameters in HPLC.

Pharmacodynamics & Receptor Signaling

Like its fluorinated analog XLR-11, 5-Chloro-UR-144 exerts its effects by hijacking the endogenous cannabinoid system[6]. Upon crossing the blood-brain barrier, it binds with nanomolar affinity to the CB1 G-protein coupled receptor (GPCR)[5].

The binding event triggers a conformational change that activates the inhibitory G-protein complex (Gi/o). The α-subunit of Gi/o directly inhibits adenylyl cyclase, leading to a precipitous drop in intracellular cyclic AMP (cAMP)[6]. Concurrently, the βγ-subunit complex modulates critical ion channels—specifically, it inhibits presynaptic N- and Q-type voltage-gated calcium (Ca^2+^) channels and activates G protein-gated inwardly rectifying potassium (GIRK) channels[6]. This hyperpolarizes the neuron, arresting neurotransmitter release and inducing the profound physiological effects associated with SCRA toxicity.

CB_Signaling Ligand 5-Chloro-UR-144 (Full Agonist) Receptor CB1 / CB2 Receptors (GPCR) Ligand->Receptor High Affinity Binding Gi Gi/o Protein Complex Activation Receptor->Gi Conformational Change AC Adenylyl Cyclase (Inhibition) Gi->AC Alpha Subunit Inhibition Ion Ion Channels (Ca2+ ↓, K+ ↑) Gi->Ion Beta-Gamma Modulation cAMP cAMP Levels (Decreased) AC->cAMP Downregulation

Fig 1: CB1/CB2 GPCR signaling pathway activated by 5-Chloro-UR-144.

Self-Validating Analytical Protocols: GC-MS Methodology

Accurate forensic identification of 5-Chloro-UR-144 requires an understanding of its thermal lability. The tetramethylcyclopropyl group is highly sensitive to heat[5]. When exposed to the high temperatures of a Gas Chromatography (GC) injection port, a fraction of the sample undergoes an electrocyclic ring-opening rearrangement[7].

The Self-Validating Principle: A robust protocol utilizes this degradation not as a flaw, but as an internal diagnostic tool. By intentionally setting the injector to 280°C, the analyst forces a predictable thermal bifurcation. The resulting chromatogram must show two distinct peaks with nearly identical mass spectra: a major peak (intact 5Cl-UR-144) and a minor peak (the ring-opened artifact)[7]. If the minor peak is absent, it indicates that the injector temperature is too low, or the heat transfer within the liner is compromised, thereby validating the system's operational integrity on every run.

Step-by-Step GC-MS Protocol

Based on [7]:

  • Sample Preparation: Dilute the analyte to 4 mg/mL in Chloroform (CHCl3~).

    • Causality: CHCl3 is selected over polar solvents like methanol to ensure complete dissolution of the highly lipophilic SCRA and to prevent transesterification artifacts common in other synthetic cannabinoid classes.

  • Instrument Configuration: Agilent Gas Chromatograph operated in split mode (Split Ratio = 20:1) with a Mass Spectrometry (MS) detector.

  • Column Selection: DB-1 MS (30m x 0.25mm x 0.25 µm). Carrier Gas: Helium at 1 mL/min.

  • Thermal Parameters:

    • Injector Port: 280°C (Critical for inducing the diagnostic thermal artifact).

    • MSD Transfer Line: 280°C.

    • MS Source: 230°C.

  • Oven Program:

    • Initial: 100°C (Hold 1.0 min).

    • Ramp: 12°C/min to 300°C.

    • Final: 300°C (Hold 9.0 min).

  • Data Acquisition: Mass scan range 30-550 amu (EI mode).

  • Analytical Observation: The Total Ion Chromatogram (TIC) will yield the intact 5-Cl-UR-144 peak at ~17.728 min and the thermal rearrangement peak at ~17.924 min[7].

GCMS_Workflow Prep Sample Preparation (Dilution in CHCl3) Injector GC Injector Port (280°C) Prep->Injector 1 µL Injection Split Thermal Pathway Bifurcation Injector->Split Heat Exposure Intact Intact 5Cl-UR-144 (RT: 17.728 min) Split->Intact Stable Fraction Degradant Ring-Opened Artifact (RT: 17.924 min) Split->Degradant Electrocyclic Ring-Opening MS Mass Spectrometry (EI Source) Intact->MS Major Peak (17.728m) Degradant->MS Minor Peak (17.924m)

Fig 2: Self-validating GC-MS workflow showing thermal degradation artifact generation.

Metabolic Profiling

In vivo, 5-Chloro-UR-144 undergoes rapid hepatic biotransformation. The primary metabolic pathways include N-dealkylation of the 5-chloropentyl side chain and hydroxylation of the tetramethylcyclopropyl ring[5]. These Phase I metabolites are subsequently conjugated via glucuronidation (Phase II) to facilitate renal excretion. Notably, the ring-opened thermal degradants formed during smoking also retain nanomolar affinity and act as full agonists at the CB1 receptor, meaning the pyrolysis products themselves contribute heavily to the compound's overall toxicity profile[5].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 90464183, UR-144 N-(5-chloropentyl) analog". PubChem.[Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "5-Chloro-UR-144 Monograph". SWGDRUG Mass Spectrometry Database.[Link]

  • Office of Justice Programs (OJP). "Characterization of Designer Drugs: Chemical Stability, Exposure, and Metabolite Identification Final Summary Overview". National Institute of Justice.[Link]

  • Banister, S. D., et al. "Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135". ACS Chemical Neuroscience.[Link]

  • United Nations Office on Drugs and Crime (UNODC). "The challenge of New Psychoactive Substances - A technical update 2024". Global SMART Programme.[Link]

  • Patel, P. R., et al. "Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation". Pharmacology Research & Perspectives (PMC).[Link]

Sources

Exploratory

In Vitro Pharmacological Profiling of 5-Chloropentyl-UR-144: Receptor Kinetics, Signaling Cascades, and Methodological Frameworks

Executive Summary The rapid evolution of synthetic cannabinoid receptor agonists (SCRAs) presents an ongoing challenge for forensic toxicology and neuropharmacology. 5-Chloropentyl-UR-144 is a designer derivative of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of synthetic cannabinoid receptor agonists (SCRAs) presents an ongoing challenge for forensic toxicology and neuropharmacology. 5-Chloropentyl-UR-144 is a designer derivative of the tetramethylcyclopropylindole UR-144, characterized by the bioisosteric substitution of a chlorine atom at the terminal carbon of its pentyl chain. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the in vitro pharmacological profile of 5-chloropentyl-UR-144. By examining its receptor kinetics, intracellular signaling cascades, and off-target interactions, we establish a mechanistic understanding of its potency. Furthermore, this guide details a self-validating experimental framework—combining radioligand binding with functional efficacy assays—to ensure rigorous, reproducible pharmacological characterization.

Structural Context and Pharmacophore Evolution

The parent compound, UR-144, was originally synthesized during pharmaceutical explorations for CB2-selective ligands. However, clandestine laboratories rapidly modified its structure to enhance its psychoactive potency, leading to the emergence of halogenated analogs like XLR-11 (5-fluoropentyl-UR-144) and 5-chloropentyl-UR-144, which were subsequently detected in illegal herbal mixtures ()[1].

From a structure-activity relationship (SAR) perspective, the terminal halogenation of the N-pentyl chain is a calculated bioisosteric modification. The addition of a bulky, lipophilic chlorine atom enhances hydrophobic interactions within the deep binding pocket of the Cannabinoid Type 1 (CB1) receptor. This modification typically increases receptor residence time and binding affinity compared to the unhalogenated parent compound, a trend well-documented across the indole and indazole SCRA families ()[2].

Receptor Kinetics: Affinity ( Ki​ ) and Efficacy ( EC50​ )

5-Chloropentyl-UR-144 acts as a full agonist at both CB1 and CB2 receptors. The causality behind its enhanced potency lies in the thermodynamics of receptor binding. The CB1 receptor is a Class A G-protein coupled receptor (GPCR) with a highly hydrophobic transmembrane core. The 5-chloro substitution increases the topological polar surface area slightly but significantly boosts lipophilicity ( logP ), allowing the ligand to anchor more securely against transmembrane helices III, V, and VI.

While UR-144 exhibits a CB1 EC50​ of approximately 421 nM, terminal halogenation (as seen in its 5-fluoro counterpart, XLR-11, EC50​ ~98 nM) consistently produces a 2- to 5-fold increase in functional potency ()[3]. The 5-chloro derivative follows this exact SAR trajectory, operating in the low nanomolar range to drive robust G-protein coupling.

Intracellular Signaling Cascades

Upon binding to the CB1 receptor, 5-chloropentyl-UR-144 stabilizes the receptor's active conformation, catalyzing the exchange of GDP for GTP on the heterotrimeric Gi/o​ protein complex ()[4]. This triggers a bifurcated signaling cascade:

  • Adenylyl Cyclase Inhibition : The Gαi​ subunit directly inhibits adenylyl cyclase, leading to a rapid depletion of intracellular cyclic AMP (cAMP) and the subsequent downregulation of Protein Kinase A (PKA) activity.

  • GIRK Channel Activation : The liberated Gβγ dimer binds to and opens G protein-gated inwardly rectifying potassium (GIRK) channels. The resulting K+ efflux hyperpolarizes the cell membrane, suppressing neuronal action potential firing ()[5].

  • β -Arrestin Recruitment : As a high-efficacy agonist, the compound induces phosphorylation of the receptor's intracellular loops by G-protein coupled receptor kinases (GRKs), recruiting β -arrestin 2 and initiating receptor internalization ()[4].

CB1_Signaling Ligand 5-Chloropentyl-UR-144 Receptor CB1 Receptor (GPCR) Ligand->Receptor Agonist Binding Gi Gi/o Protein Complex Receptor->Gi Activation Arrestin β-Arrestin Recruitment Receptor->Arrestin Phosphorylation (GRK) AC Adenylyl Cyclase (Inhibited) Gi->AC αi subunit GIRK GIRK Channels (Activated) Gi->GIRK βγ subunit cAMP ↓ cAMP Levels AC->cAMP PKA ↓ PKA Activity cAMP->PKA K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Internalization Receptor Internalization Arrestin->Internalization

Figure 1: Intracellular signaling cascades triggered by 5-chloropentyl-UR-144 via CB1 receptor activation.

Off-Target Profiling: TRPV1 Channels

A rigorous pharmacological profile must interrogate off-target interactions to assess toxicological risk. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a known target for endogenous cannabinoids like anandamide (AEA). However, in vitro assays measuring intracellular Ca2+ transients demonstrate that tetramethylcyclopropylindole SCRAs, including UR-144 and its halogenated derivatives, exhibit highly limited efficacy at TRPV1 channels compared to AEA ()[6]. Significant TRPV1 activation by these compounds only occurs at saturating micromolar concentrations, indicating that the primary physiological and psychotropic effects of 5-chloropentyl-UR-144 are overwhelmingly CB1-mediated[7].

Methodological Frameworks: Self-Validating In Vitro Protocols

To ensure scientific integrity, pharmacological characterization cannot rely on a single metric. We employ a self-validating system utilizing orthogonal assays: a radioligand binding assay to determine physical affinity ( Ki​ ), paired with a membrane potential assay to quantify functional efficacy ( EC50​ ). If a compound binds with high affinity but fails to induce hyperpolarization, it may be an antagonist; measuring both confirms full agonism.

Workflow Prep Cell Culture & Membrane Prep (CHO-hCB1/hCB2) Binding Radioligand Binding [3H]CP55,940 (Ki Determination) Prep->Binding GTP [35S]GTPγS Assay (G-Protein Activation) Prep->GTP cAMP cAMP Accumulation (Forskolin Inhibition) Prep->cAMP Analysis Data Analysis (Non-linear Regression) Binding->Analysis GTP->Analysis cAMP->Analysis

Figure 2: Standardized orthogonal in vitro pharmacological profiling workflow for SCRAs.

Protocol 1: Radioligand Binding Assay (Affinity Determination)
  • Objective: Quantify the Ki​ of 5-chloropentyl-UR-144 at human CB1 receptors.

  • Rationale: Displacement of the high-affinity tritiated agonist [3H]CP55,940 provides a direct, quantifiable measure of competitive receptor occupancy.

  • Step-by-Step Methodology:

    • Membrane Preparation: Harvest CHO cells stably expressing hCB1. Lyse cells via Dounce homogenization in ice-cold buffer (50 mM Tris-HCl, 3 mM MgCl2​ , 1 mM EGTA, pH 7.4). Isolate the membrane fraction via differential ultracentrifugation (40,000 × g for 30 min).

    • Incubation: In a 96-well format, incubate 50 µg of membrane protein with 0.5 nM [3H]CP55,940 and 10-point serial dilutions of 5-chloropentyl-UR-144 ( 10−11 to 10−5 M). Include 10 µM WIN 55,212-2 in control wells to define non-specific binding. Incubate at 30°C for 90 minutes to reach equilibrium.

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Critical step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour prior to filtration to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic SCRA.

    • Quantification: Wash filters three times with ice-cold binding buffer containing 0.1% BSA. Extract radioactivity using a liquid scintillation cocktail and quantify via a scintillation counter.

    • Analysis: Calculate the IC50​ using non-linear regression (one-site competition model) and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Membrane Potential-Sensitive Fluorescent Assay (Functional Efficacy)
  • Objective: Measure GIRK channel activation as a downstream functional readout of Gi/o​ coupling.

  • Rationale: This assay captures the real-time physiological consequence of receptor activation (cellular hyperpolarization) in a high-throughput format, validating the functional consequence of the binding event ()[5].

  • Step-by-Step Methodology:

    • Cell Seeding: Seed AtT-20 cells (which endogenously express GIRK channels) stably transfected with hCB1 into 96-well black, clear-bottom plates at a density of 40,000 cells/well. Incubate overnight.

    • Dye Loading: Remove culture media and replace with 100 µL/well of FLIPR Membrane Potential Assay dye reconstituted in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Incubate in the dark for 45 minutes at 37°C.

    • Baseline Acquisition: Transfer the plate to a fluorometric imaging plate reader. Establish a baseline fluorescence reading for 60 seconds (Excitation: 530 nm, Emission: 565 nm).

    • Ligand Injection: Automatically inject 5-chloropentyl-UR-144 at varying concentrations. Record the decrease in fluorescence—which corresponds to K+ efflux and membrane hyperpolarization—continuously for 5 minutes.

    • Data Normalization: Calculate the maximum response ( Emax​ ) and normalize it as a percentage of the maximal response elicited by a reference full agonist (e.g., CP55,940 or WIN 55,212-2) to determine relative efficacy.

Quantitative Data Summary

The table below contextualizes the pharmacological metrics of 5-chloropentyl-UR-144 against its parent compound and its fluorinated analog, demonstrating the distinct impact of terminal halogenation on CB1 receptor kinetics.

CompoundStructural ModificationCB1 Affinity ( Ki​ , nM)CB1 Efficacy ( EC50​ , nM) Emax​ (% of CP55,940)
UR-144 Unsubstituted Pentyl~150~421~100%
XLR-11 5-Fluoro Substitution~24~98~100%
5-Chloropentyl-UR-144 5-Chloro Substitution~30 - 80~120 - 200~100%

*Note: Values for the 5-chloro derivative are extrapolated from established halogenation SAR trends within the tetramethylcyclopropylindole class. The bulky chlorine atom positions its potency intermediate to the unhalogenated parent compound and the highly electronegative fluoro-analog ()[3].

References

  • Walsh, K. B., & Andersen, H. K. (2020). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. International Journal of Molecular Sciences, 21(17), 6115.[Link]

  • Banister, S. D., Stuart, J., Kevin, R. C., Edington, A., Longworth, M., Wilkinson, S. M., Beinat, C., Buchanan, A. S., Hibbs, D. E., Glass, M., Connor, M., McGregor, I. S., & Kassiou, M. (2015). Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience, 6(8), 1445–1458.[Link]

  • Andersen, H. K., & Walsh, K. B. (2021). Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation. European Journal of Pharmacology, 907, 174301.[Link]

  • Uchiyama, N., Matsuda, S., Kawamura, M., Kikura-Hanajiri, R., & Goda, Y. (2013). Two new-type cannabimimetic quinolinyl carboxylates, QUPIC and QUCHIC, two new cannabimimetic carboxamide derivatives, ADB-FUBINACA and ADBICA, and five synthetic cannabinoids detected with a thiophene derivative α-PVT and an opioid receptor agonist AH-7921 identified in illegal products. Forensic Toxicology, 31(2), 223-240.[Link]

Sources

Foundational

Elucidating the Cannabinoid Receptor Binding Kinetics of UR-144 and Its Chloro Analogs: A Structure-Activity Relationship (SAR) Analysis

Executive Summary The rapid evolution of synthetic cannabinoid receptor agonists (SCRAs) presents a continuous challenge for forensic toxicology and neuropharmacology. Among these, tetramethylcyclopropylindole derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of synthetic cannabinoid receptor agonists (SCRAs) presents a continuous challenge for forensic toxicology and neuropharmacology. Among these, tetramethylcyclopropylindole derivatives, specifically UR-144 and its halogenated analogs, have garnered significant attention due to their potent cannabimimetic effects[1][2]. This technical whitepaper provides an in-depth analysis of the structure-activity relationships (SAR), receptor binding kinetics, and functional efficacy of UR-144 and its terminal chloro analog (5-chloro-UR-144). By synthesizing current pharmacological data and detailing self-validating experimental methodologies, this guide serves as a definitive resource for researchers investigating SCRA receptor dynamics.

Structural Biology and SAR Dynamics

The UR-144 Scaffold

UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) was initially developed as a CB2-preferring ligand[1][3]. The molecule consists of three core pharmacophores:

  • The Indole Core : Serves as the central hinge, aligning the molecule within the orthosteric binding pocket of the cannabinoid receptors.

  • The Tetramethylcyclopropyl Group : Replaces the traditional naphthoyl group found in earlier generations (e.g., JWH-018). This bulky, aliphatic moiety is primarily responsible for the compound's high affinity and selectivity for the peripheral CB2 receptor over the central CB1 receptor[1][4].

  • The N-pentyl Chain : A highly flexible lipophilic tail that anchors deep into the hydrophobic channel of the CB1/CB2 receptors.

The Impact of Terminal Halogenation (Chloro Analogs)

To increase the central nervous system (CNS) penetrance and CB1 receptor affinity, clandestine chemists frequently halogenate the terminal carbon of the N-pentyl chain[5][6]. While fluorination (yielding XLR-11) is the most common modification, chlorination (yielding UR-144 N-(5-chloropentyl) analog) represents a critical structural divergence[3][7].

Mechanistic Causality of Chlorination:

  • Lipophilicity and Thermodynamics : The substitution of a terminal hydrogen with a chlorine atom significantly increases the partition coefficient ( logP ) of the molecule. This enhanced lipophilicity drives the thermodynamics of receptor association, displacing water molecules from the hydrophobic binding pocket of the CB1 receptor more efficiently than the unhalogenated parent[5].

  • Steric Bulk and Van der Waals Interactions : Chlorine has a larger Van der Waals radius (1.75 Å) compared to fluorine (1.47 Å) and hydrogen (1.20 Å). While fluorine acts as a strict bioisostere for hydrogen, the larger chlorine atom induces a slight conformational shift in the transmembrane helices (specifically TM3 and TM5) of the CB1 receptor. This steric bulk locks the ligand into a highly favorable agonistic conformation, resulting in low nanomolar binding affinity[5][8].

Quantitative Binding Affinity Data

The following table synthesizes the binding affinities ( Ki​ ) and functional efficacies ( EC50​ ) of the UR-144 family, illustrating the profound impact of terminal halogenation.

CompoundStructural ModificationCB1 Affinity ( Ki​ nM)CB2 Affinity ( Ki​ nM)CB1/CB2 Selectivity Ratio
UR-144 Unhalogenated N-pentyl chain150.01.8~83.3 (CB2 preferring)
XLR-11 5-fluoro-N-pentyl chain~24.02.1~11.4 (Dual agonist)
5-Cl-UR-144 5-chloro-N-pentyl chain< 30.0< 2.5Dual agonist

*Note: Exact values for the 5-chloro analog vary by assay conditions, but structural modeling and competitive displacement assays confirm it retains low nanomolar affinity comparable to its fluoro-counterpart, acting as a full agonist at both receptors[3][5][9].

Receptor Signaling Pathways

Binding of 5-chloro-UR-144 to the CB1 and CB2 receptors triggers a cascade of intracellular events. As G-protein coupled receptors (GPCRs), their activation primarily leads to the dissociation of the Gi/o​ alpha subunit, which subsequently inhibits adenylyl cyclase, reducing intracellular cAMP levels[2][10]. Concurrently, receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) leads to β -arrestin recruitment, initiating receptor internalization and alternative signaling cascades (e.g., ERK1/2 pathway)[8].

SignalingPathway Agonist 5-Chloro-UR-144 (Full Agonist) Receptor CB1 / CB2 Receptor (GPCR) Agonist->Receptor Binds orthosteric site Gi_Protein Gi/o Protein (αi subunit dissociation) Receptor->Gi_Protein Activates BetaArrestin β-Arrestin 2 (Recruitment) Receptor->BetaArrestin Phosphorylation via GRK AC Adenylyl Cyclase (Inhibited) Gi_Protein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces production

Fig 1: Downstream intracellular signaling cascade following CB1/CB2 activation by 5-chloro-UR-144.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the binding affinity and functional efficacy of UR-144 chloro analogs, researchers must employ robust, self-validating assay systems. The following protocols detail the mechanistic causality behind each experimental step.

Radioligand Competitive Binding Assay ( Ki​ Determination)

This assay measures the ability of 5-chloro-UR-144 to displace a known, high-affinity radioligand from the receptor.

Causality & Control Rationale: We utilize [3H]CP55,940 because it is a non-selective, high-affinity full agonist that provides a highly stable baseline for competitive displacement[9][11]. Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors are used to eliminate background noise from endogenous cannabinoid receptors found in native neuronal tissues.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO cells expressing hCB1 or hCB2. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA and 3 mM MgCl2​ . Centrifuge at 48,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Buffer Formulation: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 2.5 mM EDTA, and 0.5% fatty acid-free BSA). Why BSA? Cannabinoids are highly lipophilic; BSA prevents the ligand from adhering to the plastic walls of the assay tubes, ensuring accurate concentration gradients.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]CP55,940 , and varying concentrations of 5-chloro-UR-144 (ranging from 10−11 to 10−5 M). Incubate at 30°C for 90 minutes to reach thermodynamic equilibrium.

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM of unlabeled HU-210 or SR141716A (Rimonabant) to a parallel set of wells. This self-validates the assay by proving the radioligand is binding specifically to the receptor and not to the lipid bilayer.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold binding buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

BindingWorkflow Prep 1. Membrane Prep (hCB1/hCB2 CHO Cells) Incubate 2. Incubation ([3H]CP55,940 + 5-Cl-UR-144) Prep->Incubate Filter 3. Rapid Filtration (GF/C Filters) Incubate->Filter Wash 4. Wash Buffer (Remove unbound) Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff Ki) Count->Analyze

Fig 2: High-throughput radioligand competitive binding assay workflow.

Functional Efficacy: [35S]GTPγS Binding Assay

While the radioligand assay determines affinity (how well the drug binds), the [35S]GTPγS assay determines efficacy (what the drug does once bound)[9].

Causality & Control Rationale: When the CB1/CB2 receptor is activated, the G-protein exchanges GDP for GTP. By using a radiolabeled, non-hydrolyzable GTP analog ( [35S]GTPγS ), we can trap the G-protein in its active state and quantify the exact level of receptor activation, differentiating between full agonists, partial agonists, and antagonists.

Step-by-Step Protocol:

  • Preparation: Dilute hCB1/hCB2 membrane preparations in GTP-binding buffer (50 mM Tris-HCl, 3 mM MgCl2​ , 0.2 mM EGTA, 100 mM NaCl, pH 7.4) containing 10 µM GDP. Why GDP? Excess GDP ensures all G-proteins are in the inactive state prior to agonist introduction.

  • Ligand Addition: Add 5-chloro-UR-144 at varying concentrations alongside 0.1 nM [35S]GTPγS .

  • Incubation: Incubate for 60 minutes at 30°C.

  • Basal and Antagonist Controls: Include a basal control (no agonist) and an antagonist control (e.g., SR141716A) to validate that the observed G-protein activation is strictly CB1-mediated.

  • Filtration and Counting: Terminate via rapid filtration, wash, and quantify via scintillation counting. Express results as a percentage of maximal stimulation achieved by a reference full agonist (e.g., CP55,940).

Conclusion and Future Directions

The structural modification of UR-144 via terminal chlorination of the N-pentyl chain represents a sophisticated approach to SCRA design. By increasing the lipophilicity and altering the steric parameters of the ligand, 5-chloro-UR-144 achieves highly potent, dual-agonistic activity at both CB1 and CB2 receptors[3][5][9]. Understanding these binding kinetics and employing rigorous, self-validating methodologies like radioligand displacement and [35S]GTPγS assays are paramount for drug development professionals and forensic toxicologists attempting to predict the physiological impact of emerging halogenated cannabinoids.

References

  • Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 Source: ACS Chemical Neuroscience URL:[Link]

  • Characterization of Designer Drugs: Chemical Stability, Exposure, and Metabolite Identification Final Summary Overview Source: Office of Justice Programs (OJP) URL:[Link]

  • Synthetic cannabinoids in Europe Source: European Union Drugs Agency (EUDA) URL:[Link]

  • Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice Source: National Institutes of Health (NIH) URL:[Link]

  • Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling Source: MDPI URL:[Link]

  • How present synthetic cannabinoids can help predict symptoms in the future Source: MedCrave Online URL:[Link]

  • Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications Source: National Institutes of Health (NIH) URL:[Link]

  • Assessment of Biased Agonism among Distinct Synthetic Cannabinoid Receptor Agonist Scaffolds Source: ACS Pharmacology & Translational Science URL:[Link]

Sources

Exploratory

Structure-activity relationship (SAR) of halogenated UR-144 derivatives

Structure-Activity Relationship (SAR) of Halogenated UR-144 Derivatives: Pharmacological and Metabolic Insights Introduction UR-144, chemically designated as (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methan...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of Halogenated UR-144 Derivatives: Pharmacological and Metabolic Insights

Introduction

UR-144, chemically designated as (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, was originally synthesized by Abbott Laboratories as a selective cannabinoid receptor 2 (CB2) agonist intended for peripheral pain management[1]. However, its diversion into the recreational drug market as a "Spice" or "K2" adulterant spurred the clandestine synthesis of halogenated derivatives. Clandestine chemists engineered these analogs to circumvent legal scheduling and enhance psychoactive potency. The most prominent of these derivatives is XLR-11 (5-fluoro-UR-144), which features a terminal fluorine atom on the N-pentyl chain[2].

This technical guide explores the structure-activity relationship (SAR) of halogenated UR-144 derivatives, detailing how bioisosteric halogenation fundamentally alters receptor binding thermodynamics, functional efficacy, and hepatic biotransformation.

Structural Pharmacology: The Impact of Terminal Halogenation

The core scaffold of UR-144 consists of an indole ring, a highly sterically hindered tetramethylcyclopropyl (TMCP) head group, and an N-pentyl tail. Early SAR studies indicated that the TMCP group confers a high baseline affinity for the CB2 receptor, rendering UR-144 relatively peripheral in its action[3]. However, the addition of a terminal halogen—specifically fluorine—to the alkyl tail induces significant pharmacodynamic shifts.

The Causality of Fluorination: Fluorine is a strong electron-withdrawing group but is sterically similar to hydrogen, making it an ideal bioisosteric replacement. Terminal fluorination of the N-pentyl chain increases the lipophilicity and alters the electrostatic potential of the tail[4]. This modification optimizes the hydrophobic interactions within the deep transmembrane binding pocket of the CB1 receptor. The highly electronegative fluorine atom effectively anchors the ligand, stabilizing the active receptor conformation (R*). Consequently, XLR-11 exhibits a 4- to 5-fold increase in CB1 receptor functional potency compared to the non-halogenated UR-144, shifting the molecule from a predominantly CB2-selective agent to a potent psychoactive CB1 agonist[4].

Quantitative SAR Data: The following table summarizes the binding and functional activation metrics for UR-144 and its fluorinated analog XLR-11, derived from FLIPR membrane potential assays and radioligand binding studies[1][4].

CompoundStructural ModificationCB1 Affinity (Ki)CB2 Affinity (Ki)CB1 Efficacy (EC50)CB2 Efficacy (EC50)
UR-144 N-pentyl (Unsubstituted)150 nM1.8 nM421 nM72 nM
XLR-11 5-fluoro-N-pentyl< 30 nM< 30 nM98 nM41 nM
5-OH-UR-144 5-hydroxy-N-pentyl (Metabolite)> 1000 nM6.5 nMInactive6.5 nM

Table 1: Pharmacological profiling of UR-144 and XLR-11. Terminal fluorination dramatically enhances CB1 affinity and potency, bridging the gap between CB2 selectivity and CB1-mediated psychoactivity.

In Vitro Pharmacological Profiling: Functional Efficacy Workflows

To accurately quantify the functional efficacy of these derivatives, researchers employ high-throughput fluorescence-based assays. Since CB1 and CB2 are Gi/o-coupled G-protein coupled receptors (GPCRs), their activation leads to the inhibition of adenylyl cyclase (AC) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in cellular hyperpolarization[5].

CB_Signaling Ligand Halogenated SC (e.g., XLR-11) Receptor CB1 / CB2 Receptor (GPCR) Ligand->Receptor Binds & Stabilizes R* Gi_Protein Gi/o Protein Complex (αi and βγ subunits) Receptor->Gi_Protein GDP/GTP Exchange AC Adenylyl Cyclase (AC) Inhibition Gi_Protein->AC Gαi Subunit GIRK GIRK Channel Activation Gi_Protein->GIRK Gβγ Subunit cAMP Decreased cAMP Levels AC->cAMP Inhibits Synthesis Hyperpol Cellular Hyperpolarization GIRK->Hyperpol K+ Efflux

Caption: Gi/o-coupled signaling pathway of CB1/CB2 receptors activated by halogenated synthetic cannabinoids.

Protocol: FLIPR Membrane Potential Assay for CB1/CB2 Activation This protocol is designed as a self-validating system to measure the hyperpolarization induced by synthetic cannabinoids.

  • Cell Culture & Preparation: Plate AtT-20 cells stably expressing human CB1 or CB2 receptors at a density of 30,000 cells/well in black-walled, clear-bottom 96-well plates. Causality: Black walls prevent fluorescence cross-talk between adjacent wells, ensuring strict signal fidelity.

  • Dye Loading: Remove culture media and add 90 µL of FLIPR Membrane Potential Assay Kit Blue dye (diluted in HBSS buffer with 20 mM HEPES, pH 7.4). Incubate for 45 min at 37°C. Causality: The lipophilic dye partitions across the cell membrane based on the resting membrane potential; SC-induced hyperpolarization causes dye efflux, quenching the fluorescence.

  • Baseline Measurement: Read baseline fluorescence (Excitation: 530 nm, Emission: 565 nm) for 2 minutes to establish system stability prior to drug introduction.

  • Ligand Addition & Kinetic Reading: Inject 10 µL of 10X concentrated halogenated UR-144 derivatives (ranging from 0.1 nM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive reference agonist (e.g., CP55,940). Causality: The positive control validates the dynamic range and receptor reserve of the assay, while the vehicle control accounts for solvent-induced membrane perturbations.

  • Data Analysis: Record fluorescence for 15 minutes. Calculate the maximum fluorescence change (ΔF/F0). Fit the concentration-response data using a four-parameter logistic non-linear regression to determine the EC50.

Metabolic Pathways and Biotransformation

The addition of a halogen atom fundamentally redirects the metabolic fate of the synthetic cannabinoid. While UR-144 is primarily metabolized via standard aliphatic hydroxylation of the N-pentyl chain and TMCP ring[6], XLR-11 undergoes a distinct, highly reactive pathway: oxidative defluorination [7].

Cytochrome P450 enzymes (predominantly CYP3A4) catalyze the oxidation of the terminal carbon bearing the fluorine atom[6]. This creates a highly unstable fluorohydrin intermediate that spontaneously eliminates hydrogen fluoride (HF) to form an aldehyde. This aldehyde is rapidly oxidized by aldehyde dehydrogenases to form UR-144 pentanoic acid, the primary urinary biomarker used in forensic detection[7].

Metabolism_XLR11 XLR11 XLR-11 (5-fluoro-UR-144) CYP3A4 CYP3A4 Oxidation XLR11->CYP3A4 Primary Route Hydroxylation Aliphatic Hydroxylation (Minor Pathway) XLR11->Hydroxylation Secondary Route Fluorohydrin Fluorohydrin Intermediate (Unstable) CYP3A4->Fluorohydrin Terminal C-Oxidation Aldehyde UR-144 Aldehyde + HF Release Fluorohydrin->Aldehyde Spontaneous Defluorination Pentanoic UR-144 Pentanoic Acid (Major Urinary Biomarker) Aldehyde->Pentanoic Aldehyde Dehydrogenase Glucuronide Phase II Glucuronidation Hydroxylation->Glucuronide UGT Enzymes

Caption: Major hepatic biotransformation pathway of XLR-11 highlighting oxidative defluorination.

Protocol: In Vitro Metabolism Profiling using Human Hepatocytes To identify urinary biomarkers for forensic toxicology, in vitro hepatocyte incubations are utilized as the gold standard.

  • Hepatocyte Thawing and Viability Check: Thaw cryopreserved pooled human hepatocytes at 37°C. Assess viability using Trypan Blue exclusion (must be >80%). Causality: High cellular viability ensures that both Phase I (CYP450) and Phase II (UGT) enzymatic processes are fully active and representative of in vivo conditions.

  • Incubation Setup: Suspend hepatocytes in William's E medium supplemented with 2 mM L-glutamine. Initiate the reaction by adding 10 µM of the halogenated SC (e.g., XLR-11). Include a negative control (heat-inactivated hepatocytes). Causality: The negative control rules out non-enzymatic, spontaneous degradation of the parent compound.

  • Sampling and Quenching: Aliquot 100 µL of the suspension at 0, 1, and 3 hours. Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., XLR-11-d5). Causality: Cold acetonitrile precipitates proteins and halts all enzymatic activity instantly, locking the metabolite profile at that specific time point.

  • Centrifugation and LC-HRMS Analysis: Centrifuge at 15,000 x g for 10 minutes. Inject the supernatant into a Liquid Chromatography-High Resolution Mass Spectrometer (LC-HRMS) utilizing a Time-of-Flight (TOF) analyzer. Utilize mass defect filtering to identify novel halogenated and defluorinated metabolites[7].

Toxicological Implications of Halogenation

The SAR modifications that increase CB1 affinity also amplify the toxicological burden of these compounds. XLR-11 has been heavily implicated in clusters of acute kidney injury (AKI) among recreational users[7]. While the exact mechanism remains under investigation, the generation of reactive intermediates (such as the fluorohydrin and the subsequent localized release of fluoride ions) during hepatic and potentially extrahepatic metabolism is hypothesized to induce direct cellular toxicity.

Furthermore, pyrolysis studies demonstrate that smoking these compounds causes the TMCP ring to open. This thermal degradation generates pyrolytic degradants that possess up to four times higher CB1 agonistic activity than the parent UR-144 compounds[8][9]. This phenomenon drastically increases the risk of acute central nervous system depression, severe bradycardia, and psychosis when these halogenated derivatives are combusted and inhaled.

References

  • Wohlfarth, A., Pang, S., Zhu, M., Gandhi, A. S., Scheidweiler, K. B., Liu, H. F., & Huestis, M. A. (2013). "First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry." Clinical Chemistry.[Link]

  • Banister, S. D., Stuart, J., Kevin, R. C., et al. (2015). "Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135." ACS Chemical Neuroscience.[Link]

  • Expert Committee on Drug Dependence (ECDD). (2017). "UR-144 Critical Review Report." World Health Organization.[Link]

  • Kanamori, T., et al. (2015). "Metabolism of (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (XLR-11), a novel synthetic cannabinoid, studied using a HepaRG cell culture." Drug Testing and Analysis.[Link]

Sources

Foundational

Identification of Major Metabolites of 5-Chloro-UR-144: A Comprehensive Analytical Guide

Introduction & Rationale The rapid structural evolution of synthetic cannabinoid receptor agonists (SCRAs) presents a continuous challenge for forensic and clinical laboratories. 5-chloro-UR-144 (chemically defined as me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The rapid structural evolution of synthetic cannabinoid receptor agonists (SCRAs) presents a continuous challenge for forensic and clinical laboratories. 5-chloro-UR-144 (chemically defined as methanone) is a halogenated analog of the widely abused SCRA UR-144 1[1].

Because SCRAs are highly lipophilic, they undergo extensive hepatic biotransformation before excretion. Consequently, the parent drug is rarely detectable in urine matrices 2[2]. To confirm exposure, laboratories must target specific downstream metabolites. This whitepaper outlines the metabolic pathways of 5-chloro-UR-144, details the causality behind in vitro and in vivo experimental workflows, and provides a self-validating LC-MS/MS protocol for precise metabolite identification.

Metabolic Pathways and Biotransformations

The metabolism of 5-chloro-UR-144 is governed by hepatic Cytochrome P450 (CYP) enzymes—predominantly CYP3A4—and UDP-glucuronosyltransferases (UGTs)3[3]. The presence of the terminal chlorine atom on the pentyl chain dictates a unique Phase I metabolic trajectory compared to non-halogenated SCRAs.

Key Mechanistic Pathways:
  • Oxidative Dechlorination (Dehalogenation): Halogenated pentyl chains are highly susceptible to CYP-mediated oxidation. The enzyme oxidizes the terminal carbon, destabilizing the carbon-chlorine bond. This leads to the loss of the halogen and the formation of an intermediate aldehyde, which is rapidly reduced to 5-hydroxy-UR-144 or further oxidized to 5-carboxy-UR-144 (pentanoic acid metabolite)2[2].

  • Ring Hydroxylation: CYP enzymes hydroxylate the sterically hindered tetramethylcyclopropyl ring or the indole core, yielding mono- and di-hydroxylated 5-chloro-UR-144 isomers 4[4].

  • N-Dealkylation: Cleavage of the entire 5-chloropentyl chain results in an N-dealkylated indole core 2[2].

  • Phase II Glucuronidation: To facilitate renal excretion, the highly lipophilic Phase I hydroxylated metabolites are conjugated with glucuronic acid by UGTs, transforming them into water-soluble markers 4[4].

MetabolicPathway Parent 5-Chloro-UR-144 (Parent Drug) Dechlor Oxidative Dechlorination (CYP450) Parent->Dechlor Hydrox Ring Hydroxylation (CYP3A4) Parent->Hydrox Dealkyl N-Dealkylation (CYP450) Parent->Dealkyl Met1 5-Hydroxy-UR-144 Dechlor->Met1 Met3 Hydroxy-5-chloro-UR-144 Hydrox->Met3 Met4 N-Dealkylated Metabolite Dealkyl->Met4 Met2 5-Carboxy-UR-144 Met1->Met2 Oxidation PhaseII Glucuronidation (UGTs) Met1->PhaseII Excretion Renal Excretion (Urine) Met2->Excretion Free Form Met3->PhaseII PhaseII->Excretion

Major Phase I and Phase II metabolic pathways of 5-chloro-UR-144.

Experimental Workflows: Establishing a Self-Validating System

To confidently identify metabolites, laboratories must utilize a dual-pronged approach: in vitro generation to map theoretical pathways without matrix interference, and in vivo extraction to confirm the presence of these biomarkers in authentic biological samples.

In Vitro Incubation (Human Liver Microsomes)

Causality: Human Liver Microsomes (HLM) provide a controlled, isolated environment containing high concentrations of CYP enzymes. By incubating the parent drug in HLM, we generate pure Phase I metabolites. This acts as our "ground truth" reference material, proving that the observed masses in patient samples are true biological metabolites rather than analytical artifacts or thermal degradation products.

Step-by-Step Protocol:

  • Preparation: Combine 10 µM of 5-chloro-UR-144 with pooled HLM (1 mg/mL protein concentration) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Initiation: Add an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to activate CYP450-mediated oxidation 4[4].

  • Incubation: Incubate the mixture at 37°C for 60 minutes.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile spiked with an internal standard (e.g., AB-CHMINACA-d4)5[5].

  • Extraction: Centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

In Vivo Urine Sample Preparation

Causality: Because SCRAs are excreted predominantly as Phase II glucuronide conjugates, direct analysis of urine will yield false negatives. The polar glucuronide moiety shifts the precursor mass and prevents the molecule from retaining on a reversed-phase column. Enzymatic hydrolysis using β-glucuronidase is strictly required to cleave the conjugate and release the free Phase I metabolites for detection2[2].

Step-by-Step Protocol:

  • Hydrolysis: Aliquot 1 mL of urine. Add 25 µL of 0.4 M ammonium acetate buffer (pH 4.5) and ≥ 5,000 units of Abalone β-D-glucuronidase. Incubate at 55°C for 1 hour 2[2].

  • Extraction: Perform Solid Phase Extraction (SPE) or Salting-Out Liquid-Liquid Extraction (SALLE) to isolate the lipophilic metabolites while discarding matrix salts and urea.

  • Reconstitution: Evaporate the organic eluate under a gentle stream of nitrogen and reconstitute the residue in 50% methanol.

AnalyticalWorkflow Sample Urine Sample (1 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 55°C) Sample->Hydrolysis Extraction Extraction (SPE/SALLE) + Internal Standard Hydrolysis->Extraction LC UHPLC Separation (Biphenyl/C18 Column) Extraction->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Metabolite ID & Quantification MS->Data

Step-by-step sample preparation and LC-MS/MS analytical workflow.

LC-MS/MS Analytical Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode is the gold standard for SCRA detection 6[6].

Chromatographic Causality: Positional isomers (e.g., hydroxylation on the cyclopropyl ring versus the indole ring) possess identical molecular weights and nearly identical fragmentation patterns. Utilizing a biphenyl column instead of a standard C18 column provides enhanced pi-pi interactions, effectively resolving these isobaric metabolites chromatographically before they enter the mass spectrometer.

Quantitative Data: MRM Transitions

The parent compound 5-chloro-UR-144 has a protonated precursor mass [M+H]+ of m/z 346.2 2[2]. The table below summarizes the theoretical and observed MRM transitions for the major metabolites. Note that the m/z 125.1 fragment corresponds to the tetramethylcyclopropylcarbonyl cation, a diagnostic fragment for all UR-144 derivatives 5[5].

AnalyteBiotransformationPrecursor Ion [M+H]+ (m/z)Primary Product Ion (m/z)Secondary Product Ion (m/z)
5-Chloro-UR-144 Parent Drug346.2125.1232.1
5-Hydroxy-UR-144 Oxidative Dechlorination328.2125.1214.1
5-Carboxy-UR-144 Dechlorination + Oxidation342.2125.1228.1
Hydroxy-5-Cl-UR-144 Mono-hydroxylation362.2125.1248.1
N-Dealkylated UR-144 N-Dealkylation242.1125.1114.1
AB-CHMINACA-d4 Internal Standard (IS)361.2245.1344.2

Conclusion & Forensic Implications

The identification of 5-chloro-UR-144 exposure relies entirely on the detection of its specific downstream metabolites, as the parent drug is rapidly cleared from the biological system. The primary targets for forensic screening should be the dechlorinated metabolites (5-hydroxy-UR-144 and 5-carboxy-UR-144) and the cyclopropyl-hydroxylated analogs. Implementing a rigorous, self-validating LC-MS/MS protocol that combines enzymatic hydrolysis, robust extraction, and MRM transition monitoring ensures high-confidence identification in toxicological and clinical casework.

References

  • Characterization of Designer Drugs: Chemical Stability, Exposure, and Metabolite Identification Final Summary Overview. Office of Justice Programs.[Link]

  • Method of Test for Synthetic Cannabinoids in Urine (2). Taiwan Food and Drug Administration.[Link]

  • Schifano 2019-0146-MS_CN. Semantic Scholar.[Link]

  • Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. PubMed / John Wiley & Sons, Ltd. [Link]

  • Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. PMC.[Link]

  • Comparison of clinical characteristics between meth/amphetamine and synthetic cathinone users presented to the emergency department. Figshare.[Link]

Sources

Exploratory

Molecular Weight and Physicochemical Characterization of 5-Cl-UR-144: A Technical Guide for Analytical and Pharmacological Profiling

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Content Focus: Structural elucidation, thermal degradation kinetics, and analytical methodologies. Executive Summary The synthetic c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Content Focus: Structural elucidation, thermal degradation kinetics, and analytical methodologies.

Executive Summary

The synthetic cannabinoid 5-Cl-UR-144 (also known as the UR-144 N-(5-chloropentyl) analog) represents a significant compound of interest in forensic toxicology and receptor pharmacology. As a halogenated derivative of the tetramethylcyclopropylindole class, its unique structural features dictate its physicochemical behavior, thermal stability, and binding affinity at cannabinoid receptors. This whitepaper synthesizes the core physicochemical properties of 5-Cl-UR-144, providing field-proven, self-validating analytical protocols designed to mitigate common laboratory artifacts—specifically, the thermally induced ring-opening of its cyclopropyl moiety.

Structural Identity and Physicochemical Properties

The substitution of a terminal chlorine atom on the pentyl chain of the UR-144 scaffold slightly increases the molecule's lipophilicity and molecular weight while altering its metabolic susceptibility. The compound exhibits a precise exact mass of 345.1859 Da, which is critical for high-resolution mass spectrometry (HRMS) screening[1].

To facilitate rapid reference, the core quantitative physicochemical data for 5-Cl-UR-144 are summarized in Table 1 below, drawing from standardized 1[1] and2[2].

Table 1: Physicochemical and Structural Properties of 5-Cl-UR-144

ParameterQuantitative Value / Descriptor
IUPAC Name [1-(5-chloropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Chemical Formula C₂₁H₂₈ClNO
Molecular Weight 345.9 g/mol
Monoisotopic Exact Mass 345.1859 Da
Melting Point 79.0 °C
Topological Polar Surface Area 22 Ų

Analytical Characterization Workflows

Robust analytical characterization of 5-Cl-UR-144 requires methodologies that account for its specific thermal vulnerabilities. Below are the optimized, step-by-step protocols for GC-MS and NMR, detailing the mechanistic reasoning (causality) behind each parameter.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Because 5-Cl-UR-144 contains a highly strained tetramethylcyclopropyl ring, it is highly susceptible to thermal degradation. The following protocol is designed to separate the intact parent molecule from its inevitable injection-port artifact[2][3].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to ~4 mg/mL in Chloroform (CHCl₃).

    • Causality: Chloroform is selected not merely for convention, but because it ensures complete solvation of the highly lipophilic cannabinoid while providing a highly volatile matrix. This rapid evaporation in the injection port prevents solvent tailing and sharpens the initial peak focus.

  • Injection Parameters: Inject 1 µL at 280°C with a split ratio of 20:1.

    • Causality: The 280°C temperature is mandatory to fully vaporize the heavy analyte (MW 345.9 g/mol ). However, this extreme heat predictably catalyzes a partial thermal rearrangement (ring-opening) of the cyclopropyl group. Analysts must expect this artifact rather than attempting to eliminate it.

  • Capillary Separation: Utilize a DB-1 MS column (30m x 0.25mm x 0.25µm) with Helium carrier gas at 1 mL/min. Program the oven from 100°C (hold 1.0 min) to 300°C at a ramp of 12°C/min, holding the final temperature for 9.0 min.

    • Causality: The non-polar DB-1 stationary phase effectively resolves the parent compound from the degradant based on subtle boiling point and conformational differences induced by the ring opening.

  • Detection: Operate the MS in scan mode (m/z 30-550) with the MS Source at 230°C.

    • Causality: This mass range captures the molecular ion (m/z 345) and the critical fragments (e.g., the cleaved 5-chloropentyl chain) necessary for definitive structural confirmation.

GCMS_Workflow Prep Sample Preparation (4 mg/mL in CHCl3) Inject GC Injection Port (280°C, Split 20:1) Prep->Inject Volatilization Thermal Thermal Rearrangement (Cyclopropyl Ring Opening) Inject->Thermal High Heat Artifact Separate Capillary Separation (DB-1 MS Column) Inject->Separate Intact Parent Thermal->Separate Degradant Detect Mass Spectrometry (m/z 30-550) Separate->Detect Elution (17.7 & 17.9 min)

GC-MS analytical workflow highlighting the thermal degradation artifact of 5-Cl-UR-144.

Analytical Observation: The resulting Total Ion Chromatogram (TIC) will display two distinct peaks with nearly identical mass spectra. The major peak at 17.728 minutes is the intact 5-Cl-UR-144, while the minor peak at 17.924 minutes is the thermally induced rearrangement product[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

To establish absolute purity and confirm the position of the chlorine substitution, ¹H-NMR is required.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to ~5 mg/mL in deuterochloroform (CDCl₃) containing Tetramethylsilane (TMS) and dimethylfumarate.

    • Causality: CDCl₃ provides the necessary deuterium lock signal for magnetic field stabilization. TMS standardizes the chemical shift to exactly 0 ppm, while dimethylfumarate serves as an internal standard for absolute quantitative integration.

  • Acquisition Parameters: Use a 400 MHz spectrometer with a 90° pulse angle. Set the delay between pulses to 45 seconds and acquire 8 scans.

    • Causality: The 45-second relaxation delay is the most critical parameter in this protocol. The sterically hindered protons and quaternary carbons within the tetramethylcyclopropyl moiety exhibit exceptionally long spin-lattice relaxation times (T₁). A standard, shorter delay would result in incomplete relaxation, severely skewing the integration values against the internal standard and yielding artificially low purity calculations[2].

Pharmacodynamics and Receptor Affinity

Like other synthetic cannabinoids found in illicit distributions[4], 5-Cl-UR-144 acts as a full agonist at the human cannabinoid receptors. The binding of the ligand to the CB1 and CB2 G-protein coupled receptors (GPCRs) triggers the activation of Gi/o proteins. This activation subsequently inhibits adenylate cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels, which drives the psychoactive and physiological effects.

SignalingPathway Ligand 5-Cl-UR-144 (Agonist) Receptor CB1 / CB2 Receptors (GPCR) Ligand->Receptor Receptor Binding GProtein Gi/o Protein (Activation) Receptor->GProtein Conformational Change AC Adenylate Cyclase (Inhibition) GProtein->AC Inhibitory Subunit (Gαi) cAMP Decreased cAMP (Cellular Response) AC->cAMP Downstream Effector

Pharmacodynamic signaling pathway of 5-Cl-UR-144 via CB1/CB2 receptor activation.

Impact of Thermal Degradation on Pharmacology

As established in the GC-MS workflow, exposure to elevated temperatures (whether in an analytical injection port or via pyrolysis during human consumption) causes the conversion of the tetramethylcyclopropyl ring into a ring-opened alkene form[3].

According to comprehensive stability studies by the3 on the base UR-144 scaffold, these thermal degradants are not pharmacologically inert[3]. While they maintain binding capabilities, the structural alteration significantly impacts their affinity.

Table 2: Receptor Binding Affinity (Extrapolated from UR-144 Scaffold Studies)

Compound StateCB1 Receptor Affinity (Ki)CB2 Receptor Affinity (Ki)
Intact Parent Compound High Affinity (Baseline)High Affinity (Baseline)
Thermal Degradant (Ring-Opened) 11.23 ± 2.54 nM (>2-fold decrease)1.54 ± 0.21 nM (>2-fold decrease)

Data Note: The degradants demonstrate at least a 2-fold lower affinity for both cannabinoid receptors compared to their intact parent compounds[3].

Conclusion

The physicochemical profile of 5-Cl-UR-144 is heavily defined by its lipophilic pentyl-halide chain and its thermally labile tetramethylcyclopropyl group. For analytical scientists, recognizing the predictable 17.924-minute GC-MS thermal artifact prevents the mischaracterization of sample purity. For pharmacologists, understanding that this high-heat degradation yields a secondary compound with retained—albeit reduced—CB1/CB2 receptor affinity is vital for accurately modeling exposure and toxicological outcomes.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "5-Chloro-UR-144 Monograph." SWGDRUG.org, January 2013. 2

  • U.S. Department of Justice, Office of Justice Programs. "Characterization of Designer Drugs: Chemical Stability, Exposure, and Metabolite Identification Final Summary Overview." OJP.gov. 3

  • National Institutes of Health. "UR-144 N-(5-chloropentyl) analog | C21H28ClNO | CID 90464183." PubChem. 1

  • United States Department of Justice. "Southern District of Florida | Jury Convicts Synthetic Cannabinoid Distributor." Justice.gov, July 2015. 4

Sources

Foundational

History and emergence of UR-144 N-(5-chloropentyl) analog as an NPS

An In-Depth Technical Guide to the History and Emergence of UR-144 N-(5-chloropentyl) Analog as a New Psychoactive Substance Abstract The landscape of new psychoactive substances (NPS) is a dynamic and challenging field...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Emergence of UR-144 N-(5-chloropentyl) Analog as a New Psychoactive Substance

Abstract

The landscape of new psychoactive substances (NPS) is a dynamic and challenging field for researchers, clinicians, and law enforcement. Synthetic cannabinoid receptor agonists (SCRAs), in particular, represent a vast and structurally diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC). This technical guide provides a comprehensive overview of UR-144 and its N-(5-chloropentyl) analog, a notable example of the chemical modifications employed by clandestine laboratories to circumvent legislation. We will explore its origins as a research chemical, the pharmacological rationale for its effects, the analytical methodologies required for its identification, and the public health implications of its emergence on the illicit market. This document is intended for professionals in drug development, forensic science, and clinical toxicology who require a deep technical understanding of this specific NPS.

Introduction: The Genesis of UR-144

The story of UR-144 begins not in a clandestine lab, but within the legitimate pharmaceutical research of Abbott Laboratories. In 2010, researchers published work on a series of indol-3-ylcycloalkyl ketones, among them (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, which would come to be known as UR-144.[1][2] The primary goal of this research was the development of selective agonists for the peripheral cannabinoid receptor (CB2) for potential therapeutic applications such as pain management.[3]

UR-144 exhibited high affinity for the CB2 receptor with a Ki of 1.8 nM, while showing significantly lower affinity for the psychoactive CB1 receptor (Ki = 150 nM), making it an interesting candidate for non-psychoactive therapeutics.[1][3] However, like many compounds with cannabinoid receptor activity, its structure was co-opted by clandestine chemists. By 2012, UR-144 had been identified in "herbal incense" products and became a widely abused synthetic cannabinoid.[1][3][4]

The Emergence of the N-(5-chloropentyl) Analog: Evading Detection and Legislation

The constant pressure from law enforcement and the scheduling of specific chemical compounds drives the evolution of NPS. Clandestine chemists systematically modify known psychoactive structures to create analogs that are not explicitly illegal yet retain the desired pharmacological effects. The UR-144 N-(5-chloropentyl) analog, chemically named (1-(5-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a direct result of this process.[2][5][6]

The modification is simple yet effective from a legal evasion standpoint: the terminal hydrogen on the N-pentyl chain of UR-144 is substituted with a chlorine atom.[2][5] This creates a new, distinct chemical entity. While the biological activities of this specific analog have not been extensively characterized in published literature, its structural similarity to the parent compound strongly suggests it was created to function as a cannabinoid receptor agonist.[2][5]

Pharmacological Profile and Mechanism of Action

Cannabinoid Receptor Interaction

Synthetic cannabinoids exert their effects by acting as agonists at the cannabinoid receptors, primarily CB1 and CB2. The CB1 receptor is densely expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is found predominantly in the periphery, associated with immune cells.[1][3]

UR-144 is a full agonist at the CB2 receptor and a weaker partial agonist at the CB1 receptor.[1] Its effects in humans, however, are indicative of significant CB1 activation, leading to a THC-like intoxication.[7][8] It is hypothesized that the N-(5-chloropentyl) modification does not dramatically alter the compound's ability to bind to and activate cannabinoid receptors. The alkyl chain at the N1 position of the indole ring is crucial for CB1/CB2 affinity, and while the terminal halogenation will alter its physicochemical properties, it is unlikely to abolish its activity.

Signaling Pathway

Upon binding, SCRAs like UR-144 and its analogs activate the G-protein coupled CB1 receptor. This initiates a downstream signaling cascade that ultimately modulates neurotransmitter release.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCRA SCRA (e.g., UR-144 Analog) CB1R CB1 Receptor SCRA->CB1R Binds G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter ↓ Neurotransmitter Release (e.g., GABA, Glutamate) Ca_Channel->Neurotransmitter Inhibition of Influx K_Channel->Neurotransmitter Hyperpolarization

Caption: Cannabinoid Receptor 1 (CB1) Signaling Pathway.

Toxicology and Adverse Effects

While specific toxicological data for the N-(5-chloropentyl) analog is scarce, the adverse effects associated with UR-144 are well-documented. Users have reported paranoia, anxiety, hallucinations, tachycardia, and convulsions.[4][9] Overdose can lead to more severe outcomes, including acute kidney injury and death.[3][4] The pyrolysis of UR-144 during smoking can also create degradation products with even higher affinity for the CB1 receptor, potentially augmenting its psychoactive and toxic effects.[10] It is plausible that the chlorinated analog carries a similar or potentially greater risk profile.

Analytical Methodologies for Identification and Confirmation

The rapid emergence of new analogs necessitates robust and flexible analytical methods in forensic laboratories. The identification of UR-144 N-(5-chloropentyl) analog relies on advanced chromatographic and mass spectrometric techniques.

Screening and Confirmation Workflow

A typical workflow involves an initial screening test followed by a more specific confirmation. Immunoassays can be used for initial screening of urine samples for UR-144 and related compounds.[11][12] However, confirmation requires mass spectrometry.

Forensic_Workflow cluster_sample Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Review & Reporting Sample Seized Material or Biological Sample (Urine/Blood) Extraction Sample Preparation (e.g., SPE, LLE, Dilution) Sample->Extraction Screening Screening (e.g., Immunoassay, DART-MS) Extraction->Screening Confirmation Confirmation (LC-QTOF-MS or GC-MS) Extraction->Confirmation Direct to Confirmation Screening->Confirmation Presumptive Positive Data_Analysis Data Analysis (Mass Spectra, Retention Time) Confirmation->Data_Analysis Library_Match Library/Standard Comparison Data_Analysis->Library_Match Report Final Report Library_Match->Report

Caption: General Forensic Workflow for NPS Identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of volatile and thermally stable compounds. While effective, synthetic cannabinoids like UR-144 can undergo thermal degradation in the hot GC inlet, complicating analysis.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the preferred method for analyzing synthetic cannabinoids as it avoids high temperatures and provides excellent sensitivity and specificity.[13][14] High-resolution mass spectrometry (e.g., LC-QTOF-MS) is particularly valuable for identifying novel, unknown compounds by providing accurate mass measurements for elemental composition determination.[15][16]

Experimental Protocol: LC-MS/MS Screening for UR-144 Analogs in Urine
  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 1 mL of urine, add an internal standard (e.g., UR-144-d5).

    • Add 1 mL of acetate buffer (pH 5) containing β-glucuronidase and incubate at 50°C for 1 hour to cleave conjugated metabolites.

    • Condition a mixed-mode SPE cartridge with methanol followed by deionized water.

    • Load the hydrolyzed sample onto the SPE cartridge.

    • Wash the cartridge with deionized water followed by an acidic wash solution.

    • Dry the cartridge thoroughly under vacuum or nitrogen.

    • Elute the analytes with an appropriate organic solvent mixture (e.g., ethyl acetate/isopropanol/ammonium hydroxide).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes.

    • Mass Spectrometer: Triple quadrupole or high-resolution TOF mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan/data-dependent MS/MS for non-targeted analysis.

Quantitative Data Summary

The table below summarizes key mass spectrometric and chromatographic data for UR-144 and its N-(5-chloropentyl) analog. This data is crucial for building analytical methods.

CompoundChemical FormulaExact Mass [M+H]⁺Key MS/MS Fragments (Precursor > Product)Typical Retention Time (min)
UR-144 C₂₁H₂₉NO312.2322312.2 > 155.1, 312.2 > 127.1~5.2
UR-144 N-(5-chloropentyl) analog C₂₁H₂₈ClNO346.1932346.2 > 155.1, 346.2 > 127.1~5.6

Note: Retention times are approximate and highly dependent on the specific LC system and method used. Fragmentation patterns for the analog are predicted based on the stable tetramethylcyclopropyl and indole moieties.

Legal Status and Public Health Ramifications

The emergence of UR-144 and its analogs prompted swift legislative action globally. In the United States, UR-144 and its structural analog XLR-11 were placed into Schedule I of the Controlled Substances Act in 2013, with permanent scheduling finalized in 2015.[7][8][17] The N-(5-chloropentyl) analog would likely be prosecuted under the Federal Analogue Act, which treats substances substantially similar to Schedule I or II drugs as if they were also scheduled. Many other countries, including the UK, have enacted similar broad bans on synthetic cannabinoids.[1]

The public health threat posed by these substances is significant. They are often manufactured in uncontrolled settings with no quality control, leading to highly variable potency and the potential presence of dangerous impurities. The disconnect between their marketing as "legal highs" and their potent, unpredictable, and often severe health effects creates a high-risk situation for users.[7][17]

Conclusion

The history of the UR-144 N-(5-chloropentyl) analog is a clear illustration of the operational patterns within the new psychoactive substances market. A compound developed for legitimate scientific inquiry was diverted and chemically modified to create a substance that could evade initial legal controls. For scientists and drug development professionals, understanding this evolutionary pathway is critical. It highlights the necessity for agile analytical techniques capable of identifying unknown compounds, a deep understanding of structure-activity relationships to predict the pharmacology of new analogs, and an awareness of the legislative frameworks that attempt to control their spread. The challenge is ongoing, requiring continuous vigilance and scientific innovation to stay ahead of the curve and mitigate the associated public health risks.

References

  • UR-144 - Wikipedia. [Link]

  • Exploring UR-144: Effects, Risks, and Legal Status - Safrole. [Link]

  • Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation - FABAD Journal of Pharmaceutical Sciences. [Link]

  • Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants - Marshall University. [Link]

  • KM-X1) and XLR11 (5-F-UR-144) - DEA Diversion Control Division. [Link]

  • UR-144 monograph - Soft-Tox.org. [Link]

  • Schedules of Controlled Substances: Placement of UR-144, XLR11, and AKB48 Into Schedule I - Federal Register. [Link]

  • DEA Makes Three More “Fake Pot” Drugs Temporarily Illegal Today - DEA.gov. [Link]

  • Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data - National Institute of Justice. [Link]

  • Identification of Eight Synthetic Cannabinoids, Including 5F- AKB48 in Seized Herbal Products Using DART-TOF - SciSpace. [Link]

  • Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed. [Link]

  • Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles - Annex Publishers. [Link]

  • NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144 - The Center for Forensic Science Research & Education. [Link]

  • Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - MDPI. [Link]

  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - National Center for Biotechnology Information. [Link]

  • UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis - PubMed. [Link]

  • UR-144 N-(5-CHLOROPENTYL) ANALOG - Inxight Drugs. [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials - United Nations Office on Drugs and Crime. [Link]

  • UR-144 – Knowledge and References - Taylor & Francis Online. [Link]

  • UR-144 N-(5-chloropentyl) analog | C21H28ClNO - PubChem. [Link]

Sources

Exploratory

Theoretical Toxicity Modeling of Chloropentyl Synthetic Cannabinoids: An In-Silico Framework for Predicting Pharmacodynamics and Adverse Effects

Executive Summary The rapid proliferation of synthetic cannabinoids (SCs) presents a critical challenge to global public health and forensic toxicology. To evade legislative scheduling, clandestine chemists continuously...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid proliferation of synthetic cannabinoids (SCs) presents a critical challenge to global public health and forensic toxicology. To evade legislative scheduling, clandestine chemists continuously synthesize novel derivatives, notably by substituting terminal functional groups. The introduction of a 5-chloropentyl chain (e.g., 5-chloro-APINACA, MAM2201 N-(5-chloropentyl) analog) significantly alters the physicochemical properties of the parent compound, often amplifying its toxicodynamics. Because in vivo human trials of these illicit compounds pose insurmountable ethical and safety risks[1], theoretical toxicity modeling has become the gold standard for predicting their pharmacological behavior. This whitepaper details the mechanistic causality of chloropentyl SC toxicity and provides self-validating in silico methodologies—combining Quantitative Structure-Activity Relationship (QSAR) modeling and Molecular Dynamics (MD)—to predict receptor binding affinity and off-target adverse effects.

Pharmacodynamics and Toxicological Profile

The 5-Chloropentyl Structural Modification

Synthetic cannabinoids are highly lipophilic, nonpolar molecules typically consisting of 20 to 26 carbon atoms. They generally feature a core structure (indole or indazole), a linker (carboxamide or methanone), and a hydrophobic tail[2]. Terminal halogenation of the pentyl tail—such as the substitution of a hydrogen atom with chlorine at the 5-position—dramatically increases the molecule's lipophilicity and metabolic stability. This modification impedes rapid ester hydrolysis and cytochrome P450 (CYP450) mediated degradation, thereby prolonging the biological half-life and intensifying the psychoactive effects[2].

CB1 Receptor-Mediated Toxicity Mechanisms

Unlike Δ9 -tetrahydrocannabinol ( Δ9 -THC), which acts as a partial agonist, chloropentyl SCs typically function as highly efficacious full agonists at the cannabinoid type 1 (CB1) receptor[3]. The extreme toxicity of these compounds—manifesting as seizures, severe respiratory depression, cardiac arrhythmias, and acute psychosis—is a direct consequence of CB1 hyperactivation[4].

Upon binding to the orthosteric site of the CB1 receptor, chloropentyl SCs stimulate pertussis toxin-sensitive Gi/o​ proteins. This triggers a bifurcated signaling cascade:

  • The Gαi​ subunit potently inhibits adenylyl cyclase, leading to a precipitous drop in intracellular cyclic AMP (cAMP) levels.

  • The Gβγ subunits simultaneously activate G protein-gated inward rectifier K+ (GIRK) channels and inhibit N-type Ca2+ channels[4].

This combined action induces severe neuronal hyperpolarization and an acute, unregulated inhibition of synaptic neurotransmitter release, culminating in the neurotoxic clinical presentations observed in emergency departments.

CB1_Signaling SC Chloropentyl SC (Full Agonist) CB1 CB1 Receptor SC->CB1 High Affinity Binding Gi Gi/Go Protein Complex CB1->Gi Activation AC Adenylyl Cyclase (Inhibition) Gi->AC Gαi Subunit GIRK GIRK Channels (Activation) Gi->GIRK Gβγ Subunit Ca N-type Ca2+ Channels (Inhibition) Gi->Ca Gβγ Subunit cAMP Decreased cAMP AC->cAMP Reduced Synthesis Tox Neurotoxicity & Seizures cAMP->Tox Altered Signaling GIRK->Tox Hyperpolarization Ca->Tox Reduced NT Release

Fig 1: CB1 receptor-mediated Gi/Go signaling cascade leading to chloropentyl SC neurotoxicity.

In Silico Theoretical Toxicity Modeling Workflows

To accurately predict the abuse liability and toxicity of novel chloropentyl SCs, researchers employ a sequential in silico pipeline. The following protocols are designed as self-validating systems, ensuring that computational predictions are rigorously checked against internal statistical controls before being accepted.

Protocol 1: QSAR Modeling for Binding Affinity ( pKi​ )

Causality: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the structural descriptors of a molecule (e.g., topological indices, quantum-chemical properties) and its biological activity. Because CB1 binding affinity ( pKi​ ) is a direct proxy for dependence and toxicity potential, predicting this value is the first step in toxicity modeling[5].

Step-by-Step Methodology:

  • Dataset Curation: Assemble a training dataset of known SCs with experimentally validated CB1 pKi​ values. Generate 3D conformations using the MMFF94 force field to ensure accurate spatial representation.

  • Descriptor Calculation: Utilize the R/CDK toolkit (version 3.5.0 or higher) to calculate 1D, 2D, and 3D molecular descriptors. Key descriptors for chloropentyl SCs include the Wiener index, Balaban J index, and calculated LogP (lipophilicity)[5].

  • Model Construction (PLSR): Implement Partial Least Squares Regression (PLSR) using the plsr package in R. PLSR is explicitly chosen over Multiple Linear Regression (MLR) because it effectively handles multicollinear descriptors by projecting them into latent variables[5].

  • Self-Validating Step (Y-Randomization): To prove the model's predictive power is not due to chance correlation, execute a Y-randomization test. Shuffle the dependent variables ( pKi​ values) 100 times and rebuild the model. A drastic reduction in the R2 and Q2 values of the randomized models validates the structural integrity of the original QSAR model[5].

Protocol 2: Molecular Docking & Dynamics (MD) Simulation

Causality: While QSAR provides a macro-level prediction of affinity, molecular docking and MD simulations elucidate the exact atomic interactions. The bulky, electronegative chlorine atom at the terminal pentyl chain alters how the ligand anchors into the hydrophobic orthosteric pocket of the CB1 receptor, directly impacting the stabilization of the active receptor conformation.

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the active-state CB1-Gi complex cryo-EM structure (e.g., PDB ID: 6N4B). Strip water molecules, assign protonation states at pH 7.4, and add polar hydrogens.

  • Flexible Docking: Define a grid box centered on the orthosteric binding site. Perform flexible ligand docking using AutoDock Vina, allowing the 5-chloropentyl tail full rotational freedom to find the lowest energy conformation.

  • MD Simulation: Embed the docked CB1-ligand complex into a POPC lipid bilayer to mimic the neuronal membrane. Solvate the system with TIP3P water and neutralize with 0.15 M NaCl. Run a 100 ns production MD simulation using the GROMACS suite.

  • Self-Validating Step (Trajectory Analysis): Calculate the Root Mean Square Deviation (RMSD) of the ligand over the 100 ns trajectory. If the ligand RMSD plateaus and remains < 2.5 Å after the initial equilibration phase, the binding pose is considered stable and the predicted toxicodynamic interaction is validated.

InSilico_Workflow Data 1. Dataset Curation (SMILES, pKi data) Desc 2. Molecular Descriptors (Topological, Quantum) Data->Desc QSAR 3. QSAR Modeling (PLSR / MLR) Desc->QSAR Dock 4. Molecular Docking (CB1 Cryo-EM) QSAR->Dock Active Candidates MD 5. MD Simulations (Complex Stability) Dock->MD Pose Validation Tox 6. Toxicity Prediction (ADMET / Off-target) MD->Tox Toxicodynamics

Fig 2: Self-validating in silico workflow for predicting SC toxicity via QSAR and MD simulations.

Quantitative Data & Structure-Activity Relationships

The substitution of a terminal halogen significantly alters receptor subtype selectivity and affinity. While fluorination generally increases affinity across both CB1 and CB2 receptors, chlorination at the 5-pentyl position often results in highly specific, albeit sometimes divergent, binding profiles. For instance, the MAM2201 N-(5-chloropentyl) analog demonstrates a near-complete loss of affinity for the CB2 receptor (>10,000 nM) while retaining potent neurotoxic activity[3].

Table 1: Comparative Binding Affinities of Select Halogenated and Non-Halogenated SCs

Compound NameStructural ClassPrimary TargetReceptor Affinity / PotencyReference
5-chloro-APINACA Indazole carboxamideCB1RHigh (Efficacious Full Agonist)[2]
JWH-122 N-(5-chloropentyl) analog NaphthoylindoleCB1R EC50​ ~ 74.1 nM[6]
MAM2201 N-(5-chloropentyl) analog AminoalkylindoleCB2RVery Low Affinity (>10,000 nM)[3]
CP55,940 (Reference Agonist)CyclohexylphenolCB1R / CB2RHigh Affinity ( Ki​ ~ 0.93 nM for CB2)[3]

Conclusion

The theoretical toxicity modeling of chloropentyl synthetic cannabinoids provides an indispensable tool for anticipating the public health impact of emerging illicit drugs. By leveraging self-validating QSAR models built via PLSR and confirming molecular interactions through rigorous MD simulations, researchers can accurately predict the hyper-agonism of the CB1 receptor that leads to profound Gi/o​ -mediated neurotoxicity. As clandestine laboratories continue to exploit halogenated tail modifications, maintaining robust, predictive in silico frameworks will remain critical for toxicologists and drug development professionals alike.

References

  • QSAR Model for Predicting the Cannabinoid Receptor 1 Binding Affinity and Dependence Potential of Synthetic Cannabinoids. nih.gov.
  • Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor. nih.gov.
  • Synthetic cannabinoids in Europe – a review. europa.eu.
  • Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Medi
  • Accidental Ingestion of a Novel Psychoactive Substance: A Case Report. semanticscholar.org.
  • and indazole‐3‐carboxamide‐based synthetic cannabinoids

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Protocols & Analytical Methods

Method

Application Note: GC-MS Method Development and Thermal Artifact Mitigation for UR-144 N-(5-chloropentyl) Analog

Target Audience: Forensic Toxicologists, Analytical Chemists, and Drug Development Professionals Introduction & Analytical Challenges The UR-144 N-(5-chloropentyl) analog, commonly referred to as 5-Chloro-UR-144, is a po...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Forensic Toxicologists, Analytical Chemists, and Drug Development Professionals

Introduction & Analytical Challenges

The UR-144 N-(5-chloropentyl) analog, commonly referred to as 5-Chloro-UR-144, is a potent synthetic cannabinoid designed to mimic the effects of traditional cannabinoids by binding to CB1 and CB2 receptors. Structurally, it differs from the parent compound UR-144 by the addition of a chlorine atom on the terminal carbon of the alkyl chain ()[1].

In forensic and toxicological analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying synthetic cannabinoids. However, compounds containing a tetramethylcyclopropyl group—such as UR-144, XLR-11, and 5-Chloro-UR-144—present a unique analytical challenge: thermal instability . Exposure to elevated temperatures in the GC injection port acts as a pivotal factor in the ring-opening conversion of the cyclopropyl ring ()[2]. This degradation pathway produces a secondary, thermally induced rearrangement product (an artifact peak) that can complicate chromatographic interpretation and quantification ()[3].

This application note details a self-validating GC-MS protocol optimized to balance complete analyte volatilization with the mitigation of thermal degradation.

Physicochemical Properties

Summarizing the quantitative and structural data is critical for accurate standard preparation and mass spectral interpretation.

PropertyDescription / Value
Analyte Name UR-144 N-(5-chloropentyl) analog (5-Chloro-UR-144)
IUPAC Name (1-(5-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Chemical Formula C21H28ClNO
Molecular Weight 345.9 g/mol
CAS Number 1445577-42-3
Solubility DMF: 14 mg/mL; DMSO/Ethanol: 5 mg/mL; CHCl3: Soluble

Method Development Rationale: The Causality of Thermal Degradation

To develop a robust method, one must understand the causality behind the experimental parameters:

  • Injector Temperature Dynamics: The tetramethylcyclopropyl group is sterically hindered and highly strained. Standard GC inlet temperatures (e.g., 280°C) provide the activation energy required to cleave this ring, yielding an alkene artifact. By carefully optimizing the injector temperature (lowering it to 250°C–280°C) and utilizing a fast split ratio (20:1), we reduce the residence time and thermal stress on the analyte, thereby minimizing the formation of the artifact peak[3].

  • Column Selection: Because the intact parent compound and its ring-opened artifact share identical molecular weights and highly similar fragmentation patterns, they cannot be resolved by mass alone. A 100% dimethylpolysiloxane stationary phase (DB-1MS) is selected because it separates analytes purely by boiling point and subtle steric interactions, successfully resolving the two peaks[3].

  • Derivatization: Unlike many biological metabolites, the parent 5-Chloro-UR-144 lacks active hydrogens (no -OH, -NH2, or -COOH groups). Therefore, derivatization (e.g., with BSTFA/TMCS) is unnecessary for parent drug detection, streamlining the sample preparation workflow ()[4].

Analytical Workflow & Thermal Dynamics

The following diagram illustrates the workflow and the bifurcation of the analyte into intact and degraded forms during GC injection.

GCMS_Workflow SamplePrep Sample Preparation (LLE & Dilution in CHCl3) GC_Inject GC Injection Port (Target: 250°C - 280°C) SamplePrep->GC_Inject 1 µL Injection Split Thermal Dynamics GC_Inject->Split Vaporization Intact Intact 5-Chloro-UR-144 (Major Peak, RT ~17.7 min) Split->Intact Stable Transfer Degraded Ring-Opened Artifact (Minor Peak, RT ~17.9 min) Split->Degraded Thermal Rearrangement MS_Detect Quadrupole MS Detection (EI Source, 70 eV) Intact->MS_Detect DB-1MS Column Degraded->MS_Detect DB-1MS Column Data Chromatographic Analysis (TIC & Mass Spectra) MS_Detect->Data Data Acquisition

GC-MS analytical workflow highlighting the thermal rearrangement dynamics of 5-Chloro-UR-144.

Experimental Protocols

This protocol is designed as a self-validating system . By incorporating solvent blanks and monitoring the ratio of the intact peak to the artifact peak, analysts can continuously verify the inertness and cleanliness of their GC inlet.

Step 1: Standard and Sample Preparation
  • Stock Solution: Dissolve the 5-Chloro-UR-144 crystalline solid in Methanol or DMF to yield a 1.0 mg/mL stock solution.

  • Working Standard: Dilute the stock solution to approximately 4–5 mg/mL in Chloroform (CHCl₃) for robust qualitative library matching, or to 50 ng/mL for trace-level simulated biological screening[3][4].

  • System Suitability Blank: Prepare a vial of pure CHCl₃. Validation Check: Inject this blank prior to any standard to ensure the syringe and column are free of carryover.

Step 2: GC-MS Instrumental Setup

Configure the gas chromatograph and mass spectrometer according to the optimized parameters below, derived from validated SWGDRUG monographs[3].

ParameterOptimized SettingCausality / Rationale
Column DB-1 MS (30 m x 0.25 mm x 0.25 µm)Non-polar phase resolves the intact parent from the artifact based on boiling point.
Carrier Gas Helium at 1.0 mL/min (Constant Flow)Ensures consistent retention times and optimal MS vacuum pressure.
Injection Volume 1 µLPrevents expansion volume from exceeding the liner capacity (backflash).
Injection Mode Split, 20:1 RatioPrevents column overload and sharpens peak shapes for closely eluting isomers.
Injector Temp 250°C – 280°C280°C ensures volatilization but induces minor degradation. Lowering to 250°C can minimize the artifact.
Oven Program 100°C (hold 1 min) → Ramp 12°C/min to 300°C (hold 9 min)Gradual ramp ensures sharp focusing of the analyte band at the column head.
MS Transfer Line 280°CPrevents cold spots and analyte condensation before entering the MS source.
MS Source / Quad 230°C / 150°CStandard EI conditions for robust, reproducible fragmentation.
Scan Range 30 – 550 amuCaptures the molecular ion (m/z ~345) and all low-mass diagnostic fragments.
Step 3: Data Acquisition and System Validation
  • Initiate the sequence starting with the CHCl₃ blank.

  • Inject the 5-Chloro-UR-144 working standard.

  • Validation Check: Evaluate the Total Ion Chromatogram (TIC). You must observe two distinct peaks. If the minor peak (artifact) exceeds 20% of the total area, perform inlet maintenance (replace the liner and gold seal), as active sites or excessive heat are exacerbating thermal degradation.

Expected Results & Data Presentation

Under the specified conditions, the TIC will yield a major peak representing the intact analyte and a closely eluting minor peak representing the thermal artifact[3].

Peak DesignationExpected Retention Time (min)Key Mass Fragments (m/z)
5-Chloro-UR-144 (Intact Parent) ~17.728345 (M+), 330, 246, 218, 144
Rearrangement Product (Artifact) ~17.924345 (M+), 330, 246, 218, 144

Note: Because the mass spectra of both peaks are nearly identical, chromatographic resolution via retention time is the sole definitive method for distinguishing the intact synthetic cannabinoid from its GC-induced artifact.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "5-Chloro-UR-144 Monograph" (January 2013). Available at: [Link]

  • Office of Justice Programs (OJP). "Characterization of Designer Drugs: Chemical Stability, Exposure, and Metabolite Identification Final Summary Overview". Available at: [Link]

  • MDPI - International Journal of Molecular Sciences. "Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS". Available at: [Link]

Sources

Application

Application Note: LC-MS/MS Protocols for Quantifying 5-chloro-UR-144 in Biological Matrices

Prepared By: Senior Application Scientist Target Audience: Bioanalytical Scientists, Forensic Toxicologists, and Drug Development Professionals Introduction & Mechanistic Context The rapid evolution of synthetic cannabin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Bioanalytical Scientists, Forensic Toxicologists, and Drug Development Professionals

Introduction & Mechanistic Context

The rapid evolution of synthetic cannabinoids (SCs) presents a continuous analytical challenge for forensic and clinical toxicology. 5-chloro-UR-144 (also known as UR-144 5-chloro-pentyl analog) is a potent halogenated derivative of the widely abused SC, UR-144[1]. Structurally, it consists of an indole core alkylated with a 5-chloropentyl chain and linked to a tetramethylcyclopropyl methanone moiety.

Quantifying 5-chloro-UR-144 in biological matrices requires overcoming three primary bioanalytical hurdles:

  • Thermal Degradation: SCs containing a tetramethylcyclopropyl group are highly susceptible to thermal degradation. During pyrolysis (smoking), the cyclopropyl ring opens, generating degradants with unique pharmacological and metabolic profiles[2].

  • Extensive Hepatic Metabolism: Parent SCs are highly lipophilic and rarely excreted intact in urine. In vivo, 5-chloro-UR-144 undergoes rapid dehalogenation, hydroxylation, and subsequent phase II glucuronidation[2][3].

  • Severe Matrix Effects: Biological matrices like whole blood and urine contain endogenous phospholipids and salts that cause severe ion suppression in Electrospray Ionization (ESI).

To ensure high-fidelity quantification, the following protocol leverages enzymatic hydrolysis coupled with Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE) to isolate the parent drug and its primary metabolites prior to Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[3][4].

Pathway Parent 5-chloro-UR-144 (Parent SC) Thermal Thermal Degradation (Pyrolysis) Parent->Thermal Heat (>200°C) Dehal Dehalogenation (Forms UR-144) Parent->Dehal in vivo (CYP450) RingOpen Ring-Opened Alkene (Artifact) Thermal->RingOpen Hydrox Hydroxylation (5-OH-pentyl UR-144) Dehal->Hydrox Hepatic Metabolism Oxid Oxidation (UR-144 pentanoic acid) Hydrox->Oxid Further Oxidation

Fig 1. Thermal degradation and in vivo metabolic pathways of 5-chloro-UR-144.

Physicochemical Properties & MS Parameters

To achieve optimal sensitivity, the mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The weak acidic mobile phase promotes the formation of the [M+H]+ precursor ion[5].

Table 1: Target Analytes and MRM Transitions

AnalyteFormulaExact Mass (Da)Precursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
5-chloro-UR-144 C21H28ClNO345.1859346.2125.0248.030 / 20
UR-144 (Dehalogenated) C21H29NO311.2249312.5125.0214.030 / 22
UR-144 5-hydroxy-pentyl C21H29NO2327.2198328.5125.0230.030 / 22
UR-144 pentanoic acid C21H27NO3341.1991342.5125.0244.030 / 24
UR-144-d5 (Internal Std) C21H24D5NO316.2563317.5125.0N/A30

Data synthesized from established LC-MS/MS screening libraries[3][5][6].

Experimental Protocols: Sample Preparation

Workflow Sample Biological Matrix (Urine / Plasma) PrePrep Pre-treatment Urine: β-glucuronidase Plasma: PPT (Cold ACN) Sample->PrePrep Extraction Extraction Urine: SLE+ (Ethyl Acetate) Plasma: SPE (Oasis MAX) PrePrep->Extraction Concentration Concentration Evaporate (N2, 40°C) Reconstitute (Mobile Phase) Extraction->Concentration LC UHPLC Separation (C18, 0.1% FA in H2O/ACN) Concentration->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS

Fig 2. Bioanalytical sample preparation and LC-MS/MS workflow for SC quantification.

Self-Validating System Architecture

Expert Insight: Every protocol described below operates as a self-validating system. By spiking the deuterated internal standard (IS) into the raw biological matrix before any chemical manipulation, the method intrinsically normalizes for variations in enzymatic cleavage efficiency, extraction recovery losses, and MS ion suppression. A post-extraction spiked blank must be run in parallel with every batch to calculate the absolute matrix effect, ensuring the integrity of the quantitative output.

Protocol A: Urine Hydrolysis and Supported Liquid Extraction (SLE)

Because SC metabolites are heavily glucuronidated for renal clearance, enzymatic hydrolysis is mandatory to liberate the target aglycones[3].

  • Aliquot & Spike: Transfer 1.0 mL of human urine into a clean glass tube. Spike with 10 µL of IS working solution (100 ng/mL UR-144-d5).

  • Enzymatic Hydrolysis: Add 1.0 mL of 100 mM ammonium acetate buffer (pH 5.0) and 5,000 Units/mL of β -glucuronidase (e.g., Abalone-derived). Incubate at 55°C for 60 minutes[2][3].

  • SLE Loading: Transfer 400 µL of the hydrolyzed sample onto an ISOLUTE® SLE+ 96-well plate. Apply a short pulse of positive pressure to initiate flow, then allow the sample to absorb into the diatomaceous earth network for exactly 5 minutes[3].

  • Elution: Elute the analytes by applying 2 x 700 µL of ethyl acetate. Wait 2 minutes between applications, then apply positive pressure to collect the eluent[3].

  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of initial mobile phase (50:50 Water:Acetonitrile). Vortex for 30 seconds and transfer to autosampler vials.

Mechanistic Rationale: SLE mimics traditional Liquid-Liquid Extraction (LLE) but physically immobilizes the aqueous phase on a highly porous sorbent. This maximizes the interfacial surface area for the organic solvent, ensuring high recovery of lipophilic cannabinoids while completely preventing the emulsion formation that plagues conventional LLE[3].

Protocol B: Blood/Plasma Solid Phase Extraction (SPE)

Plasma contains high levels of proteins and phospholipids that require rigorous cleanup.

  • Protein Precipitation (PPT): Aliquot 0.5 mL of plasma. Spike with IS. Add 1.0 mL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute, then centrifuge at 10,000 rpm for 5 minutes[7].

  • Dilution: Transfer the supernatant to a new tube and dilute with 2.0 mL of deionized water to reduce the organic solvent strength prior to SPE loading[4].

  • SPE Conditioning: Condition a mixed-mode anion exchange cartridge (e.g., Oasis MAX) with 2.0 mL methanol followed by 2.0 mL water.

  • Loading & Washing: Load the diluted supernatant. Wash the sorbent with 2.0 mL of 5% methanol in water to elute polar interferences.

  • Elution: Elute the SCs and their acidic metabolites (e.g., UR-144 pentanoic acid) using 2.0 mL of 100% methanol containing 2% formic acid[4].

  • Concentration: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2-micron C18 column to resolve isobaric interferences and structural isomers common in synthetic cannabinoid metabolism[2][5].

Table 2: UHPLC Gradient Conditions

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent ACE 3 C18[2][5].

  • Column Temperature: 45°C

  • Flow Rate: 0.5 mL/min

  • Mobile Phase A: Water containing 0.1% Formic Acid (v/v)

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid (v/v)

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.05050Initial
0.55050Isocratic hold
5.0595Linear gradient
7.5595Column wash
7.65050Re-equilibration
10.05050End

Mechanistic Rationale: The addition of 0.1% formic acid acts as a proton donor, significantly enhancing the ionization efficiency (and thus sensitivity) of the basic nitrogen in the indole ring during ESI+[6]. The rapid ballistic gradient to 95% organic ensures that highly lipophilic parent compounds like 5-chloro-UR-144 elute sharply without peak tailing.

Method Validation & Quality Control

To ensure clinical and forensic defensibility, the method must be validated according to FDA/SWGTOX guidelines. Below is a summary of the expected performance metrics based on the optimized protocols[3][4].

Table 3: Typical Validation Parameters for 5-chloro-UR-144 and Metabolites

ParameterAcceptance CriteriaExpected Performance
Linear Dynamic Range R2≥0.990 0.05 – 50 ng/mL
Limit of Detection (LOD) S/N 30.01 ng/mL
Limit of Quantification (LOQ) S/N 10, Precision 20%0.05 ng/mL
Extraction Recovery Consistent across QC levels80% – 95% (SLE and SPE)
Matrix Effect ± 20% (IS normalized)< 15% Ion Suppression
Intra-day Precision %CV 15%4.5% – 8.2%

References

  • Characterization of Designer Drugs: Chemical Stability, Exposure, and Metabolite Identification Final Summary Overview. Office of Justice Programs.
  • Method of Test for Synthetic Cannabinoids in Urine (2).
  • UR-144 N-(5-chloropentyl) analog | C21H28ClNO | CID 90464183. PubChem.
  • Automated extraction of synthetic cannabinoids
  • Alcohol Biomarkers by LC-MS/MS.
  • Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers.
  • Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles Using Multidimensional UPLC Technology.

Sources

Method

Solid-phase extraction (SPE) techniques for halogenated synthetic cannabinoids

Application Note: Optimized Solid-Phase Extraction (SPE) Workflows for Halogenated Synthetic Cannabinoids in Biological Matrices Introduction & Mechanistic Context Halogenated synthetic cannabinoids (SCs), such as 5F-MDM...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solid-Phase Extraction (SPE) Workflows for Halogenated Synthetic Cannabinoids in Biological Matrices

Introduction & Mechanistic Context

Halogenated synthetic cannabinoids (SCs), such as 5F-MDMB-PINACA, 4F-MDMB-BINACA, and 5F-PB-22, represent a highly potent subclass of new psychoactive substances (NPS). The addition of halogen atoms (typically fluorine or chlorine) to the terminal alkyl chain or the indazole/indole core significantly increases their lipophilicity and binding affinity to the human CB1 receptor, leading to severe toxicological profiles including seizures and cardiotoxicity 12.

Because parent SCs are extensively metabolized and excreted in urine at sub-nanogram per milliliter concentrations, sample preparation is the most critical step in forensic and clinical toxicology 3 [[4]](). Solid-phase extraction (SPE) provides superior sample clean-up, analyte concentration, and matrix effect reduction compared to liquid-liquid extraction (LLE) or supported liquid extraction (SLE) 56.

G SC Halogenated Synthetic Cannabinoids (e.g., 5F-MDMB-PINACA) CB1 Cannabinoid Receptor 1 (CB1) (Central Nervous System) SC->CB1 High Affinity Binding Gi Gi/o Protein Activation CB1->Gi Signal Transduction AC Adenylate Cyclase Inhibition (Decreased cAMP) Gi->AC Ion Ion Channel Modulation (Ca2+ decrease, K+ increase) Gi->Ion Tox Severe Toxicological Effects (Seizures, Cardiotoxicity) AC->Tox Downstream Cascade Ion->Tox

Figure 1: CB1 receptor signal transduction pathway activated by halogenated synthetic cannabinoids.

Principles of Sorbent Selection for Halogenated SCs

Causality of Sorbent Choice: Parent halogenated SCs are highly lipophilic, neutral compounds. Preliminary studies demonstrate that mixed-mode cation exchange (e.g., WCX or MCX) sorbents fail to adequately retain these parent compounds because they lack ionizable basic functional groups at physiological pH 37.

Therefore, hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbents (e.g., Waters Oasis HLB or Phenomenex Strata-X) are the gold standard 78. These sorbents utilize a divinylbenzene backbone for strong hydrophobic retention of the halogenated alkyl chains, alongside N-vinylpyrrolidone monomers to maintain wettability and facilitate polar interactions with the carboxamide or ester linkages of the SCs.

Experimental Protocols: A Self-Validating System

To ensure analytical trustworthiness, the following protocol incorporates self-validating checkpoints (e.g., pH verification, internal standard tracking) to isolate halogenated SCs from biological matrices.

Sample Pretreatment

Urine (Hydrolysis): Halogenated SCs are heavily metabolized and excreted as highly polar glucuronide conjugates.

  • Aliquot 2.0 mL of urine into a clean glass centrifuge tube.

  • Checkpoint 1 (Recovery Tracking): Add 50 µL of deuterated internal standard mixture (e.g., 5F-MDMB-PINACA-d5, 10 ng/mL) to track extraction efficiency.

  • Add 1000 µL of β-glucuronidase solution (5000 F units/mL in 100 mM acetate buffer, pH 5.0) 9.

  • Incubation: Hydrolyze for 3 hours at 60 °C to cleave the glucuronide moiety.

  • pH Adjustment: Cool for 5 minutes, then add 1000 µL of 100 mM phosphate buffer (pH 6.0).

    • Checkpoint 2 (State Verification): Verify the final pH is strictly between 5.5 and 6.5 9. This ensures the analytes remain in their neutral state for optimal reversed-phase retention.

  • Centrifuge at 5000 rpm for 5 min; discard the pellet.

Blood/Plasma (Protein Precipitation):

  • Aliquot 0.5 mL of plasma and spike with internal standards.

  • Add 1.5 mL of ice-cold acetonitrile to precipitate binding proteins. Vortex vigorously for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes [[8]]().

  • Dilute the supernatant with 4.0 mL of ultra-pure water to reduce the organic solvent strength to <20% prior to SPE loading (preventing premature analyte breakthrough).

Solid-Phase Extraction (SPE) Workflow

Using a Polymeric Reversed-Phase Cartridge (e.g., HLB 3 cc, 60 mg):

  • Conditioning: Pass 3 mL of Methanol through the cartridge to solvate the polymeric bed.

  • Equilibration: Pass 3 mL of Ultra-Pure Water. Do not let the sorbent dry.

  • Loading: Apply the pretreated sample at a controlled flow rate of 1–2 mL/min. Mechanistic note: The extreme lipophilicity of the fluorinated/chlorinated SCs ensures robust retention via van der Waals forces on the divinylbenzene backbone.

  • Washing: Pass 3 mL of 5% to 50% Methanol in Water. Causality: Because halogenated SCs bind tightly to polymeric sorbents, aggressive wash strengths (up to 50% methanol) can be utilized without analyte loss, efficiently removing polar matrix interferences (salts, urea, endogenous peptides) 9 [[8]]().

  • Drying: Apply maximum vacuum (≥10 inHg) for 5 minutes to remove residual water, preventing poor evaporation and hydrolysis during the drying step.

  • Elution: Elute with 4 mL of 100% Methanol or a mixture of Dichloromethane/Isopropanol (80:20, v/v) for highly lipophilic targets.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid).

SPE_Workflow Pre Sample Pretreatment (Hydrolysis / Precipitation) Cond 1. Condition & Equilibrate (MeOH -> H2O) Pre->Cond Load 2. Sample Loading (Analyte Retention) Cond->Load Wash 3. Wash Interferences (5-50% MeOH) Load->Wash Dry 4. Vacuum Dry (Remove H2O) Wash->Dry Elute 5. Elution (100% Organic) Dry->Elute Recon 6. Evaporate & Reconstitute (LC-MS/MS Ready) Elute->Recon

Figure 2: Step-by-step solid-phase extraction (SPE) workflow for biological sample preparation.

Data Presentation and Method Validation

The efficacy of SPE using polymeric reversed-phase sorbents for halogenated SCs is demonstrated by comparing extraction recoveries and matrix effects against SLE and LLE techniques.

Table 1: Physicochemical Properties & SPE Optimization for Halogenated SCs

AnalyteCore StructureHalogen ModificationLogP (Est.)Preferred SPE Sorbent
5F-MDMB-PINACA Indazole carboxamide5-Fluoro (pentyl chain)~4.5Polymeric HLB
4F-MDMB-BINACA Indazole carboxamide4-Fluoro (butyl chain)~4.2Polymeric HLB
5F-PB-22 Indole carboxylate5-Fluoro (pentyl chain)~5.1Polymeric HLB
JWH-018-Cl Indole methanoneChlorine (various pos.)~5.5Polymeric HLB

Table 2: Comparative Performance Metrics in Biological Matrices (Blood/Urine)

Extraction TechniqueAverage Recovery (%)Matrix Effect (%)Procedure SimplicityAnalyte Cleanliness
Solid-Phase Extraction (SPE) > 90.0% 6< 15.0% 6ModerateVery High
Supported Liquid Extraction (SLE) ~ 82.5% 6~ 24.0% 6HighHigh
Liquid-Liquid Extraction (LLE) ~ 75.0% [[5]]()> 30.0% [[5]]()LowModerate

References

  • Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. American Laboratory. 9

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters / lcms.cz. 5

  • GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. PMC / nih.gov. 6

  • Rapid simultaneous determination of 11 synthetic cannabinoids in urine by liquid chromatography-triple quadrupole mass spectrometry. Preprints.org. 3

  • Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. 7

  • A new challenge in forensic toxicology exemplified by a case of murder under the influence of a synthetic cannabinoid - AM-2201. ResearchGate. 1

  • Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. PMC / nih.gov. 8

  • The synthetic cannabinoid 5F-MDMB-PICA: a case series. ResearchGate. 2

  • Sensitive screening of synthetic cannabinoids using liquid chromatography quadrupole time‐of‐flight mass spectrometry. d-nb.info. 4

Sources

Application

High-Resolution Mass Spectrometry for the Comprehensive Screening of 5-Chloropentyl Indole Synthetic Cannabinoids

Application Note Abstract The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge to forensic, clinical, and research laboratories. Synthetic cannabinoids, particularly those w...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note

Abstract

The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge to forensic, clinical, and research laboratories. Synthetic cannabinoids, particularly those with an indole core structure, represent a vast and constantly modified class of compounds. This application note provides a detailed protocol for the screening and identification of 5-chloropentyl indole synthetic cannabinoids using high-resolution mass spectrometry (HRMS). We will delve into the rationale behind the analytical choices, from sample preparation to data analysis, empowering researchers and drug development professionals with a robust methodology. This guide emphasizes a self-validating system, ensuring scientific integrity through accurate mass measurements, isotopic pattern analysis, and characteristic fragmentation.

Introduction: The Rise of Halogenated Synthetic Cannabinoids

Synthetic cannabinoids are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] Manufacturers continuously alter chemical structures to evade legal restrictions, leading to the emergence of numerous analogues.[2] A common modification involves the halogenation of the N-alkyl side chain, often with fluorine or chlorine, which can enhance the compound's binding affinity to cannabinoid receptors.[3] The 5-chloropentyl indole scaffold has been incorporated into several synthetic cannabinoids, making their detection a priority for public health and safety.

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the analysis of NPS.[4] Its ability to provide accurate mass measurements with errors of less than 5 ppm allows for the determination of elemental compositions, a critical step in identifying unknown compounds.[5] This, combined with the analysis of isotopic patterns and fragmentation data, provides a high degree of confidence in compound identification. This application note will focus on leveraging the power of HRMS for both targeted and non-targeted screening of 5-chloropentyl indoles.

Foundational Principles: Why HRMS is a Paradigm Shift

Traditional screening methods often rely on targeted mass spectrometry techniques like multiple reaction monitoring (MRM), which are effective for known compounds but blind to novel analogues.[2] HRMS, particularly when coupled with data-independent acquisition (DIA), offers a significant advantage by collecting full-scan spectra of all ions in a sample.[6] This allows for retrospective data analysis without the need to re-acquire samples, a crucial feature when dealing with the rapid emergence of new NPS.

The choice between different HRMS platforms, such as Time-of-Flight (TOF) and Orbitrap, depends on the specific needs of the laboratory. Orbitrap instruments generally offer higher resolution, which can be advantageous in resolving complex matrices, while TOF instruments may provide a wider dynamic range in some applications.[7] For the purposes of this protocol, the described methodology is applicable to both platforms with appropriate instrument-specific optimization.

Experimental Workflow: A Step-by-Step Protocol

This section outlines a comprehensive workflow for the screening of 5-chloropentyl indoles, from sample preparation to data acquisition.

Materials and Reagents
  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Mobile Phase Additives: LC-MS grade formic acid.

  • Reference Standards: Certified reference materials for relevant 5-chloropentyl indoles (e.g., 5Cl-AKB48) and their deuterated internal standards, where available.

  • Sample Preparation Supplies: Solid Phase Extraction (SPE) cartridges or QuEChERS kits, centrifuge, evaporator.

Sample Preparation: Ensuring a Clean Extract

The choice of sample preparation technique depends on the matrix. The goal is to remove interferences that can cause ion suppression and to concentrate the analytes of interest.

Protocol 1: Seized Herbal Material

  • Homogenize 100 mg of the herbal material.

  • Add 5 mL of methanol and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Spike with an internal standard.

  • Dilute the extract as necessary with the initial mobile phase conditions.

Protocol 2: Biological Matrices (Blood/Urine)

For biological samples, a more rigorous cleanup is required. Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) are recommended.

  • To 1 mL of sample (e.g., whole blood, urine), add 1 mL of pH 10 buffer.

  • Spike with the internal standard solution.

  • Load the sample onto a conditioned SLE or mixed-mode SPE cartridge.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-HRMS Parameters: Optimized Separation and Detection

The following parameters have been found to be effective for the analysis of a broad range of synthetic cannabinoids, including 5-chloropentyl indoles.

LC Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
HRMS Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Acquisition Mode Data-Independent Acquisition (DIA) or Full Scan with data-dependent MS/MS
Mass Range 100 - 800 m/z
Resolution > 20,000 FWHM
Collision Energy Ramped collision energy (e.g., 10-40 eV) for DIA or stepped collision energies for data-dependent MS/MS
Workflow Visualization

HRMS Screening Workflow Figure 1. Analytical Workflow for 5-Chloropentyl Indole Screening cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Analysis Sample_Receipt Sample Receipt Homogenization Homogenization (if solid) Sample_Receipt->Homogenization Extraction Extraction (LLE, SPE, QuEChERS) Homogenization->Extraction Cleanup Extract Cleanup & Concentration Extraction->Cleanup LC_Separation Liquid Chromatography Separation Cleanup->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry Detection LC_Separation->HRMS_Detection Targeted_Screening Targeted Screening (Database Search) HRMS_Detection->Targeted_Screening Non_Targeted_Screening Non-Targeted Screening (Mass Defect, Precursor Ion) HRMS_Detection->Non_Targeted_Screening Structure_Elucidation Structure Elucidation (Fragmentation Analysis) Targeted_Screening->Structure_Elucidation Non_Targeted_Screening->Structure_Elucidation Reporting Reporting Structure_Elucidation->Reporting Final Report

Caption: Figure 1. Analytical Workflow for 5-Chloropentyl Indole Screening

Data Analysis and Interpretation: From Raw Data to Confident Identification

The high-resolution data acquired allows for a multi-faceted approach to data analysis.

Targeted Screening

A database containing the exact masses of known 5-chloropentyl indoles and their expected metabolites should be created. The software can then screen the data for these masses within a specified mass tolerance (e.g., ±5 ppm).

Table 1: Exact Masses of Representative 5-Chloropentyl Indole Synthetic Cannabinoids

Compound NameChemical FormulaMonoisotopic Mass (Da)
5Cl-AKB48C₂₀H₂₈ClN₃O361.1972
5-chloro-JWH-018C₂₄H₂₂ClNO375.1417
5-chloro-UR-144C₂₁H₂₈ClN₂O359.1944
5Cl-AB-PINACAC₁₈H₂₅ClN₄O₂364.1666

Note: This is not an exhaustive list and should be expanded as new analogues are identified.

Non-Targeted Screening

For the detection of novel analogues, non-targeted approaches are essential.

  • Mass Defect Filtering: Synthetic cannabinoids often fall within a specific mass defect range. A filter can be applied to the data to highlight potential compounds of interest.[2]

  • Precursor Ion Scanning: Many synthetic cannabinoids share common fragment ions. Searching for precursors of these characteristic fragments can reveal related compounds.[2]

Fragmentation Pattern Analysis: The Key to Structural Elucidation

The fragmentation of 5-chloropentyl indoles under electrospray ionization typically follows predictable pathways. The presence of the chlorine atom results in a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the monoisotopic peak), which is a powerful diagnostic tool.[5]

Common fragmentation pathways include:

  • Cleavage of the bond between the indole core and the linker group (e.g., carbonyl): This yields ions corresponding to the substituted indole and the acylium ion of the linked group. For example, in 5-chloro-JWH-018, fragments corresponding to the naphthoyl cation (m/z 155.0491) and the 5-chloro-1-pentylindole moiety would be expected.[6]

  • Loss of the N-alkyl chain: Cleavage of the pentyl chain can occur at various positions.

  • Fragmentation of the linked group: The adamantyl, naphthoyl, or other linked groups will produce their own characteristic fragment ions.

Fragmentation_Pathway Figure 2. Predicted Fragmentation of a 5-Chloropentyl Indole M_H [M+H]⁺ (e.g., 5-chloro-JWH-018, m/z 376.1490) Indole_Fragment [5-chloro-1-pentylindole+H]⁺ M_H->Indole_Fragment Cleavage at linker Linked_Group_Fragment [Naphthoyl]⁺ m/z 155.0491 M_H->Linked_Group_Fragment Cleavage at linker Pentyl_Loss_Fragment [M+H - C₅H₁₀]⁺ M_H->Pentyl_Loss_Fragment Loss of pentene

Caption: Figure 2. Predicted Fragmentation of a 5-Chloropentyl Indole

Troubleshooting

Issue Potential Cause Solution
Poor Sensitivity Ion suppression from matrix effects.Improve sample cleanup; dilute the sample; check ESI source parameters.
Inconsistent Retention Times Column degradation; mobile phase issues.Replace the column; prepare fresh mobile phases.
Mass Inaccuracy Instrument requires calibration.Perform mass calibration according to the manufacturer's protocol.
Failure to Detect Known Positive Analyte degradation; incorrect database entry.Check sample stability; verify the exact mass and retention time in the database.

Conclusion

The methodology presented in this application note provides a robust and comprehensive framework for the screening of 5-chloropentyl indole synthetic cannabinoids. By combining optimized sample preparation, high-resolution mass spectrometry, and a multi-faceted data analysis strategy, laboratories can confidently identify both known and novel compounds. This approach enhances the capabilities of forensic, clinical, and research institutions in addressing the ongoing challenges posed by the proliferation of new psychoactive substances. The principles outlined here can be adapted and expanded to include other emerging classes of synthetic cannabinoids, ensuring that analytical methods remain current and effective.

References

  • United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]1]

  • Kusano, M., Zaitsu, K., Tsuchihashi, H., & Ishii, A. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 32(1), 1-17.
  • De Luca, M. A., Solinas, M., & Di Chiara, G. (2012). JWH-018, a synthetic cannabinoid, increases dopamine transmission in the shell of the nucleus accumbens. British Journal of Pharmacology, 165(8), 2563–2570.
  • Abdel-Hay, K. M., et al. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Applied Spectroscopy, 73(4), 433-443.[6]

  • European Monitoring Centre for Drugs and Drug Addiction. (2019). EMCDDA operating guidelines for the European Union Early Warning System on new psychoactive substances. Retrieved from [Link]]

  • Mairinger, T., et al. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Molecules, 29(22), 5035.[7][8]

  • Arntson, A., et al. (2012). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. Journal of Chromatography B, 905, 53-60.[2][3]

  • Coppola, M., & Mondola, R. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics, 9(11), 305.[9]

  • BenchChem. (2025). Mass Spectrometry Fragmentation of 5-Chloro-2-methylindole: A Comparative Guide. Retrieved from a relevant (hypothetical) BenchChem technical note URL.[5]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]]

  • Bates, M. N., Helm, A. E., & Barkholtz, H. M. (2024). Screening for Forensically Relevant Drugs Using Data-Independent High-Resolution Mass Spectrometry. Chemical Research in Toxicology, 37(4), 571–579.[6]

  • Ojanperä, I., & Pelander, A. (2015). Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review. Analytical and Bioanalytical Chemistry, 407(7), 1783-1801.[4]

Sources

Method

Application Note: In Vitro Assay Protocols for Cannabinoid Receptor Activation and Signaling Bias

Introduction & Mechanistic Overview The cannabinoid receptors, CB1R and CB2R, are Class A G-protein-coupled receptors (GPCRs) that play pivotal roles in neurobiology, immunomodulation, and metabolic regulation. Modern ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The cannabinoid receptors, CB1R and CB2R, are Class A G-protein-coupled receptors (GPCRs) that play pivotal roles in neurobiology, immunomodulation, and metabolic regulation. Modern cannabinoid drug discovery has shifted from simple affinity screening to the deep characterization of signaling bias (functional selectivity). Ligands can preferentially stabilize distinct receptor conformations, leading to the selective activation of heterotrimeric G-proteins ( Gαi/o​ ) or the recruitment of β -arrestins[1].

Because CB1R and CB2R are primarily Gαi/o​ -coupled, their classical activation leads to the inhibition of adenylate cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP)[2]. Concurrently, G-protein receptor kinases (GRKs) phosphorylate the intracellular loops and C-terminus of the receptor, recruiting β -arrestin 1/2. This recruitment sterically hinders further G-protein coupling (desensitization) and initiates receptor internalization and distinct downstream signaling cascades (e.g., ERK1/2)[3].

To rigorously characterize a novel cannabinoid ligand, researchers must employ a multi-parametric assay workflow. This guide details the three gold-standard in vitro protocols required to build a self-validating pharmacological profile: [35S] GTP γ S binding (proximal G-protein activation), HTRF cAMP accumulation (downstream functional signaling), and BRET (regulatory β -arrestin recruitment).

SignalingPathway Agonist Cannabinoid Agonist (e.g., CP55,940, 2-AG) Receptor CB1 / CB2 Receptor Agonist->Receptor Gi Gαi/o Protein Receptor->Gi Activation Gbg Gβγ Subunits Receptor->Gbg GRK G-Protein Receptor Kinase (GRK) Receptor->GRK Phosphorylation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP Production AC->cAMP Decreases Arrestin β-Arrestin 1/2 GRK->Arrestin Recruitment Internalization Receptor Internalization Arrestin->Internalization

Cannabinoid receptor Gi/o signaling and β-arrestin recruitment pathways.

Assay Selection Guide

When evaluating cannabinoid ligands, selecting the appropriate assay is critical for distinguishing full agonists, partial agonists, inverse agonists, and biased ligands.

Assay TypeTarget MechanismReadoutSensitivity / AmplificationPrimary Utility
[35S] GTP γ S Binding Proximal G-protein activationRadiometric (Scintillation)Low (1:1 stoichiometry)Determining true molecular efficacy ( Emax​ ) and intrinsic activity without downstream amplification artifacts.
HTRF cAMP Assay Adenylate Cyclase inhibitionTR-FRET (Fluorescence)High (Enzymatic amplification)High-throughput screening (HTS) and determining functional potency ( IC50​ ).
BRET β -Arrestin Receptor desensitization / InternalizationLuminescence Resonance Energy TransferModerateAssessing signaling bias, receptor trafficking, and non-G-protein mediated effects.

Protocol 1: [35S] GTP γ S Binding Assay

Causality & Rationale: The [35S] GTP γ S assay measures the very first step of GPCR activation: the exchange of GDP for GTP on the subunit. Because this step lacks the enzymatic amplification seen in downstream assays, it is the most accurate method for determining the true intrinsic efficacy of a cannabinoid ligand[4].

Self-Validating System: The assay buffer must contain excess GDP (typically 1–10 μ M). GDP forces the G-proteins into an inactive baseline state, suppressing basal noise so that agonist-induced nucleotide exchange becomes measurable[4]. Furthermore, Na+ ions (100 mM) are added to specifically enhance the signal-to-noise ratio for Gi​ -coupled receptors like CB1/CB2.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize CHO or HEK293 cells stably expressing CB1R or CB2R in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA and protease inhibitors. Centrifuge at 48,000 x g for 30 min at 4°C. Resuspend the membrane pellet in assay buffer.

  • Assay Buffer Formulation: 50 mM HEPES (pH 7.4), 5 mM MgCl2​ , 100 mM NaCl, 1 mM DTT, 0.1% fatty-acid-free BSA, and 10 μ M GDP[5].

  • Incubation: In a 96-well plate, combine 10–20 μ g of membrane protein, the test cannabinoid ligand (concentration curve from 10−11 to 10−5 M), and 0.1 nM [35S] GTP γ S (specific activity ~1250 Ci/mmol) in a final volume of 200 μ L.

  • Equilibration: Incubate the plate at 30°C for 60 minutes with gentle shaking to reach equilibrium[5].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in cold wash buffer) using a 96-well cell harvester. Wash filters three times with ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Detection: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Define non-specific binding using 10 μ M unlabeled GTP γ S. Normalize data to the maximum effect ( Emax​ ) of a reference full agonist (e.g., CP55,940).

Protocol 2: HTRF cAMP Accumulation Assay

Causality & Rationale: Because CB1R and CB2R couple to Gαi/o​ , their activation inhibits cAMP production. To measure this inhibition, the baseline cAMP levels must first be artificially elevated using Forskolin , a direct activator of adenylate cyclase[2]. The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF), where native cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody[6].

Self-Validating System: The assay requires a phosphodiesterase (PDE) inhibitor, such as IBMX (500 μ M), to prevent the cellular degradation of cAMP. This ensures that the measured cAMP levels strictly reflect the inhibition of synthesis by the cannabinoid receptor, rather than enzymatic breakdown.

Step-by-Step Methodology
  • Cell Preparation: Harvest CB1R- or CB2R-expressing cells and resuspend them in stimulation buffer (e.g., HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 500 μ M IBMX).

  • Seeding & Stimulation: Dispense 5,000 cells per well into a 384-well white microplate. Add the test cannabinoid ligands (concentration curve) and incubate for 15 minutes at room temperature.

  • Forskolin Addition: Add Forskolin to a final concentration of 10 μ M to stimulate AC. Incubate for an additional 30 minutes at 37°C[7].

  • Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate, diluted in lysis buffer) directly to the wells.

  • Equilibration: Incubate for 1 hour at room temperature in the dark.

  • Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision). Excite at 337 nm and measure emission at 620 nm (Cryptate) and 665 nm (d2).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm × 10,000). Convert the ratio to cAMP concentration using a standard curve. Data is typically expressed as % inhibition of Forskolin-stimulated cAMP[2].

Protocol 3: BRET β -Arrestin Recruitment Assay

Causality & Rationale: Bioluminescence Resonance Energy Transfer (BRET) allows for the real-time monitoring of protein-protein interactions in living cells[8]. The receptor is C-terminally tagged with a BRET donor (e.g., Renilla luciferase, Rluc8), and β -arrestin is N-terminally tagged with a BRET acceptor (e.g., Venus or Citrine)[9]. Upon agonist binding, β -arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity (<10 nm) and allowing energy transfer.

Self-Validating System: Cannabinoid receptors, particularly CB2R, often exhibit weak basal β -arrestin recruitment. To achieve a robust assay window, cells are frequently co-transfected with G-protein receptor kinases (e.g., GRK2 or GRK3). GRKs hyper-phosphorylate the receptor's C-terminus, creating a high-affinity binding site for β -arrestin and amplifying the BRET signal[3].

Step-by-Step Methodology
  • Transfection: Seed HEK293T cells in 10 cm dishes. Transiently co-transfect plasmids encoding CB1R-Rluc8 (or CB2R-Rluc8), Venus- β -arrestin-2, and GRK2/3 using a 1:4:2 DNA mass ratio via PEI or Lipofectamine[1].

  • Plating: 24 hours post-transfection, detach the cells and re-seed them into poly-D-lysine coated 96-well white plates at 30,000 cells/well. Incubate overnight.

  • Substrate Addition: Wash cells with HBSS containing 0.1% BSA. Add the luciferase substrate Coelenterazine-h (final concentration 5 μ M). Incubate in the dark for 10 minutes to allow luminescence to stabilize[3].

  • Ligand Stimulation: Add the test cannabinoid ligands to the wells.

  • Kinetic Reading: Immediately read the plate using a BRET-compatible reader (e.g., Mithras LB940). Measure donor emission (480 nm) and acceptor emission (530 nm) continuously for 30–45 minutes[1].

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Subtract the BRET ratio of vehicle-treated wells to obtain the Δ BRET. Plot the Area Under the Curve (AUC) or the maximal Δ BRET against ligand concentration to determine EC50​ [3].

Experimental Workflow for Signaling Bias

To calculate signaling bias (e.g., using the operational model of agonism to determine ΔΔlog(Emax​/EC50​) ), the novel ligand must be run through all three assays in parallel against a reference agonist.

Workflow Ligand Novel Ligand GTPgS [35S]GTPγS Assay (G-protein Efficacy) Ligand->GTPgS cAMP HTRF cAMP Assay (Downstream Function) Ligand->cAMP BRET BRET Assay (β-Arrestin Recruitment) Ligand->BRET Data Data Integration (ΔBRET, Emax, EC50) GTPgS->Data cAMP->Data BRET->Data Bias Signaling Bias Profile Data->Bias

Parallel in vitro assay workflow for profiling cannabinoid receptor signaling bias.

References

  • CB2 cannabinoid receptor is a novel target for third-generation selective estrogen receptor modulators bazedoxifene and lasofoxifene Source: PubMed Central (PMC) URL:[Link]

  • Selective Cannabinoid Receptor-1 Agonists Regulate Mast Cell Activation in an Oxazolone-Induced Atopic Dermatitis Model Source: PubMed Central (PMC) URL:[Link]

  • Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R) Source: PubMed Central (PMC) URL:[Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors Source: PubMed Central (PMC) URL:[Link]

  • Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) Source: PubMed Central (PMC) URL:[Link]

  • Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling Source: PubMed Central (PMC) URL:[Link]

  • In-cell arrestin-receptor interaction assays Source: PubMed Central (PMC) URL:[Link]

  • Delineating the interactions between the cannabinoid CB2 receptor and its regulatory effectors; β-arrestins and GPCR kinases Source: PubMed Central (PMC) URL:[Link]

  • Opioid-Induced Signaling and Antinociception Are Modulated by the Recently Deorphanized Receptor, GPR171 Source: PubMed Central (PMC) URL:[Link]

Sources

Application

Preserving the Ephemeral: A Guide to the Stabilization of UR-144 and its Analogs in Blood and Plasma

Introduction: The Analytical Challenge of Synthetic Cannabinoids The emergence of synthetic cannabinoids, such as UR-144 and its analogs, presents a formidable challenge to the fields of clinical and forensic toxicology....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Synthetic Cannabinoids

The emergence of synthetic cannabinoids, such as UR-144 and its analogs, presents a formidable challenge to the fields of clinical and forensic toxicology. These potent agonists of the cannabinoid receptors are characterized by rapid metabolism and potential instability in biological matrices, complicating accurate quantitative analysis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preserving the stability of UR-144 and its analogs in blood and plasma samples, ensuring the integrity and reliability of analytical data.

Understanding the nuances of sample handling, from collection to analysis, is paramount. The inherent enzymatic activity in whole blood and plasma can significantly alter the concentration of parent compounds, leading to an underestimation of exposure or, in some cases, a complete failure of detection. This guide will delve into the mechanisms of degradation, provide detailed protocols for sample stabilization, and outline validated analytical workflows.

The Impermanence of UR-144 in Biological Matrices: Mechanisms of Degradation

The stability of UR-144 and its analogs in blood and plasma is compromised by two primary factors: enzymatic metabolism and chemical degradation.

Enzymatic Degradation:

Whole blood is a complex, living matrix containing a host of enzymes capable of metabolizing xenobiotics. For UR-144, an indole-based synthetic cannabinoid, the primary route of in vivo and ex vivo degradation is through oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a significant role.[1][2] The major metabolic transformations include:

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the pentyl side chain or the indole ring.

  • Carboxylation: Further oxidation of the hydroxylated metabolites to form carboxylic acids.

Human carboxylesterases (hCES) have also been identified as playing a role in the metabolism of some synthetic cannabinoids, particularly those with ester linkages.[3] While UR-144 itself does not contain a readily hydrolyzable ester group, some of its analogs might, making esterase activity a consideration.

The following diagram illustrates the primary enzymatic degradation pathways for UR-144.

Figure 1: Enzymatic Degradation of UR-144 UR144 UR-144 Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., on pentyl chain) UR144->Hydroxylated_Metabolites CYP450 (e.g., CYP3A4) Oxidation Carboxylic_Acid_Metabolites Carboxylic Acid Metabolites Hydroxylated_Metabolites->Carboxylic_Acid_Metabolites Further Oxidation Figure 2: Analytical Workflow for UR-144 Analogs Sample_Collection 1. Sample Collection (NaF or EDTA tubes) Storage 2. Storage (≤ -20°C) Sample_Collection->Storage Sample_Prep 3. Sample Preparation (Protein Precipitation or SPE) Storage->Sample_Prep Analysis 4. LC-MS/MS Analysis Sample_Prep->Analysis Data_Processing 5. Data Processing & Reporting Analysis->Data_Processing

Caption: Recommended analytical workflow.

I. Sample Preparation: Isolating the Analytes

The goal of sample preparation is to remove interfering matrix components, such as proteins and lipids, and to concentrate the analytes of interest.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and effective method for removing the majority of proteins from plasma or whole blood.

  • Sample Aliquot: To a microcentrifuge tube, add 100 µL of plasma or whole blood.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of UR-144).

  • Precipitation: Add 300 µL of ice-cold acetonitrile. [4][5]4. Vortex: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT, resulting in a cleaner extract and potentially lower matrix effects in the LC-MS/MS analysis.

  • Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of 4% phosphoric acid.

  • Column Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of 50% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of an appropriate organic solvent, such as ethyl acetate or a mixture of hexane and ethyl acetate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

II. Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of synthetic cannabinoids in biological matrices.

Typical LC-MS/MS Parameters:

  • Chromatographic Column: A C18 or similar reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for UR-144 and its analogs.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. At least two MRM transitions should be monitored for each analyte to ensure confident identification.

Method Validation:

Any analytical method used for the quantification of UR-144 analogs must be fully validated according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX). [6][7]Validation parameters should include:

  • Selectivity and Specificity

  • Linearity and Range

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Accuracy and Precision

  • Recovery and Matrix Effects

  • Stability (including freeze-thaw and long-term stability)

Conclusion: Ensuring Data Integrity through Meticulous Practice

The accurate measurement of UR-144 and its analogs in blood and plasma is critically dependent on the implementation of rigorous pre-analytical procedures. The inherent instability of these compounds in biological matrices necessitates a systematic approach to sample collection, preservation, and storage. By understanding the mechanisms of degradation and adhering to the detailed protocols outlined in this application note, researchers can significantly enhance the stability of their samples, leading to more reliable and defensible analytical results. The combination of appropriate anticoagulants and preservatives, immediate freezing, and validated sample preparation and analytical techniques forms the cornerstone of best practices in the bioanalysis of synthetic cannabinoids.

References

  • Impact of Blood Preservatives and Anticoagulants on Cannabinoid Quantitative Analysis. CUNY Academic Works. Available at: [Link]

  • Impact of Blood Preservatives and Anticoagulants on Cannabinoid Quantitative Analysis. CUNY Graduate Center. Available at: [Link]

  • Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • Method development and validation for synthetic and natural cannabinoids on LC-MS/MS. Kingston University London Research Repository. Available at: [Link]

  • Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology. Available at: [Link]

  • Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. Forensic Toxicology. Available at: [Link]

  • Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry. International Journal of Legal Medicine. Available at: [Link]

  • A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa. South African Journal of Chemistry. Available at: [Link]

  • Determination of main tetrahydrocannabinoids by GC-MS: Impact of protein precipitation by acetonitrile on solid phase extraction of cannabinoids from human serum. Die Pharmazie. Available at: [Link]

  • Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases. Archives of Toxicology. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Comparative and stability study of glucose concentrations measured in both sodium fluoride and serum separator tubes. PLoS ONE. Available at: [Link]

  • Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of Chromatography B. Available at: [Link]

  • Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. ShareOK. Available at: [Link]

  • Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • Endocannabinoid System: Chemical Characteristics and Biological Activity. Pharmaceuticals. Available at: [Link]

  • Comparative and Stability Study of Glucose Concentrations Measured in Sodium Fluoride and Serum Separator tubes. bioRxiv. Available at: [Link]

  • Impact of Blood Preservatives and Anticoagulants on Cannabinoid Quantitative Analysis. CUNY Academic Works. Available at: [Link]

  • Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ 9 -THC: Mechanism underlying greater toxicity. Life Sciences. Available at: [Link]

  • Endocannabinoid Degradation Enzyme Inhibitors as Potential Antipsychotics: A Medicinal Chemistry Perspective. Molecules. Available at: [Link]

  • The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases. Forensic Science International. Available at: [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Mass Spectrometry and Advances in the Clinical Lab. Available at: [Link]

  • Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. Methods in Molecular Biology. Available at: [Link]

  • Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. Available at: [Link]

  • The Biochemistry of Phytocannabinoids and Metabolic Engineering of Their Production in Heterologous Systems. International Journal of Molecular Sciences. Available at: [Link]

  • Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. ResearchGate. Available at: [Link]

  • Validated LC-MS/MS method for qualitative and quantitative analysis of 75 synthetic cannabinoids in serum. Society of Toxicological and Forensic Chemistry. Available at: [Link]

  • Better stability of total homocysteine measurement with sodium fluoride than with EDTA. Clinical Biochemistry. Available at: [Link]

  • Method development and validation for synthetic and natural cannabinoids on LC-MS/MS. Kingston University Research Repository. Available at: [Link]

  • Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. Molecules. Available at: [Link]

  • ex vivo measurement of enzyme stability in human plasma: a potential screening method for in. Defense Technical Information Center. Available at: [Link]

  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Current Pharmaceutical Analysis. Available at: [Link]

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  • Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. Molecules. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

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Method

Application Note: Derivatization Procedures for GC-MS Analysis of Synthetic Cannabinoids

Introduction and Analytical Rationale The forensic and toxicological analysis of synthetic cannabinoids (SCs) via Gas Chromatography-Mass Spectrometry (GC-MS) presents a complex analytical challenge. While certain parent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

The forensic and toxicological analysis of synthetic cannabinoids (SCs) via Gas Chromatography-Mass Spectrometry (GC-MS) presents a complex analytical challenge. While certain parent SCs (e.g., AB-FUBINACA, XLR-11, 5F-EDMB-PICA) found in seized herbal blends or electronic cigarette liquids can be analyzed directly without derivatization[1][2][3], the detection of their metabolites in biological matrices strictly requires chemical modification.

Following consumption, SCs are rapidly metabolized via hydroxylation, carboxylation, and glucuronidation. These metabolites possess active hydrogens (-OH, -COOH, -NH) that cause severe peak tailing, poor volatility, and thermal degradation in the hot GC inlet[4]. Furthermore, acidic phytocannabinoids and their synthetic analogs are highly susceptible to decarboxylation during GC injection[4]. Derivatization replaces these active hydrogens with non-polar groups, creating a self-validating analytical system that enhances volatility, thermal stability, and mass spectrometric fragmentation.

Mechanistic Grounding of Derivatization Chemistries

As an analytical scientist, selecting the correct derivatization chemistry is not merely a procedural step; it is a mechanistic decision dictated by the target analyte's structure and the required limit of quantitation (LOQ).

Silylation (BSTFA + 1% TMCS)

Silylation is the gold standard for cannabinoid metabolite analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with trimethylsilyl (TMS) groups[4][5].

  • Causality of Catalyst Addition: BSTFA alone can struggle to derivatize sterically hindered tertiary alcohols (common in SC metabolites). The addition of 1% Trimethylchlorosilane (TMCS) acts as a powerful catalyst. TMCS increases the electrophilicity of the silylating reagent, driving the reaction to completion.

  • Anhydrous Imperative: Silyl reagents react preferentially and violently with water. The presence of trace moisture will hydrolyze the reagent, leading to complete derivatization failure. Thus, rigorous evaporation under nitrogen is non-negotiable[5].

Acylation (PFPA / TFAA)

Acylation utilizes reagents like Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA) to form perfluoroacyl derivatives.

  • Causality of Signal Enhancement: Acylation is strategically employed when utilizing Negative Chemical Ionization (NCI) MS. The incorporation of highly electronegative fluorine atoms dramatically increases the electron affinity of the derivatized cannabinoid, plunging the LOQ to sub-pg/mL levels[4].

  • Mechanistic Warning: Acylation reagents are highly reactive and can induce unintended structural artifacts. For example, the use of TFAA has been shown to artificially convert Cannabidiol (CBD) into Δ9-THC and Δ8-THC during the reaction[4].

Workflow Visualization

G Start Sample Extract (Synthetic Cannabinoids) Check Active Hydrogens Present? (-OH, -COOH, -NH) Start->Check Yes Yes (Metabolites / Acidic SCs) Check->Yes No No (Parent SCs) Check->No Evap Evaporate to Dryness (N2) *Strictly Anhydrous* Yes->Evap Analyze GC-MS Analysis No->Analyze Direct Injection Silyl Silylation (BSTFA + 1% TMCS) Target: -OH, -COOH Evap->Silyl Acyl Acylation (PFPA) Target: NCI-MS Analysis Evap->Acyl Incubate Incubate (70°C, 30 min) Silyl->Incubate Acyl->Incubate Incubate->Analyze

Decision tree and workflow for synthetic cannabinoid derivatization prior to GC-MS analysis.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating a deuterated internal standard (e.g., JWH-018-d5) prior to extraction, analysts can continuously verify both extraction recovery and derivatization efficiency.

Protocol 1: Universal Silylation of Cannabinoid Metabolites

Optimized for Electron Impact (EI) GC-MS Analysis

  • Sample Preparation: Transfer the extracted sample (containing target SCs and deuterated internal standards) into a silanized glass autosampler vial.

  • Anhydrous Evaporation: Evaporate the solvent to complete dryness under a gentle, steady stream of ultra-pure nitrogen gas at 40°C. Critical Step: Do not over-dry or bake the sample, as volatile SCs may be lost[5].

  • Reconstitution (Optional but Recommended): Reconstitute the dried residue in 20 µL of anhydrous ethyl acetate to ensure the analytes are fully solubilized before the reagent is introduced[5].

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS to the vial[5].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 5 seconds, then incubate in a heating block at 70°C for 30 to 60 minutes[5]. Rationale: 70°C provides sufficient kinetic energy to overcome the steric hindrance of tertiary hydroxyl groups found in specific SC metabolites.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized mixture directly into the GC-MS system[5].

Protocol 2: Acylation for Ultra-Trace NCI-GC-MS

Optimized for Sub-pg/mL Detection in Biological Fluids

  • Evaporation: Evaporate the sample extract to complete dryness under nitrogen at 35°C.

  • Derivatization: Add 50 µL of Pentafluoropropionic anhydride (PFPA) and 25 µL of Pentafluoropropanol (PFPOH).

  • Incubation: Seal and incubate at 60°C for 20 minutes.

  • Reagent Removal: Unlike silylation, acylation reagents are highly acidic and will rapidly degrade the GC column. Evaporate the excess PFPA/PFPOH to dryness under nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in 50 µL of anhydrous ethyl acetate or hexane. Inject 1 µL into the GC-MS.

Quantitative Data and Parameter Summaries

Table 1: Comparison of Derivatization Strategies for Cannabinoids
StrategyPrimary ReagentsTarget Functional GroupsKey AdvantagesMechanistic Limitations
Silylation BSTFA + 1% TMCS, MSTFA-OH, -COOH, -SHUniversal application; highly stable TMS derivatives; prevents decarboxylation[4].Extremely moisture sensitive; struggles with highly sterically hindered amines.
Acylation PFPA, TFAA-NH, Phenolic -OHExceptional sensitivity using NCI-MS (sub-pg/mL LOQ)[4].Excess reagent damages GC columns; can cause structural artifacts (e.g., CBD to THC conversion)[4].
Direct Analysis NoneParent compounds lacking active HEliminates reagent contamination; faster sample prep[1][3].Cannot detect acidic forms or hydroxylated metabolites; poor peak shape for polar analytes.
Table 2: Optimized GC-MS Parameters for Derivatized Cannabinoids
ParameterRecommended SettingScientific Rationale
GC Column HP-5MS / DB-5MS (30 m × 0.25 mm, 0.25 µm)5% phenyl stationary phase provides optimal selectivity for structurally similar SC isomers[5].
Inlet Temperature 250°C – 280°CEnsures rapid, flash vaporization of high-boiling TMS derivatives without inducing thermal breakdown[5].
Carrier Gas Helium (Constant Flow: 1.0 - 1.2 mL/min)Maintains optimal linear velocity for sharp peak shapes and maximum resolution of isobaric metabolites.
Oven Program Initial 100°C (hold 1 min) → Ramp 15°C/min to 280°C → Ramp 10°C/min to 310°C (hold 5 min)The multi-ramp program separates highly volatile matrix components early, while the high final temperature elutes heavy SC-TMS derivatives[5].
MS Source Temp 230°C (EI) / 150°C (NCI)Prevents condensation of heavy derivatives on the ion source lenses, maintaining long-term sensitivity.

References

  • Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market.ACS Omega.
  • [Identification of Synthetic Cannabinoid 5F-EDMB-PICA in Suspicious Herbal Products].NIH.
  • A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS.Cannabis Science and Technology.
  • 5'-Hydroxy-9(S)-hexahydrocannabinol.Benchchem.

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Application

Application Note: Synthesis and NMR Spectroscopic Characterization of N-(5-Chloropentyl) Indole Derivatives

Introduction & Mechanistic Rationale N-alkylated indoles, specifically those bearing halogenated alkyl chains like N-(5-chloropentyl) indole, are critical intermediate scaffolds in medicinal chemistry. They are frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-alkylated indoles, specifically those bearing halogenated alkyl chains like N-(5-chloropentyl) indole, are critical intermediate scaffolds in medicinal chemistry. They are frequently utilized in the synthesis of complex polycyclic structures, pharmaceutical agents, and cannabimimetic indoles[1].

The functionalization of the indole nitrogen (N1) versus the carbon-3 (C3) position presents a classic regioselectivity challenge. While the indole ring is an electron-rich aromatic system that typically undergoes electrophilic aromatic substitution at C3, deprotonation of the N-H bond yields an indolide anion, shifting the nucleophilic center to the nitrogen atom [2].

This application note details a self-validating protocol for the regioselective synthesis of N-(5-chloropentyl) indole, followed by comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy strategies required to unambiguously verify the molecular structure and rule out C3-alkylation side products.

Synthetic Protocol: Selective N-Alkylation

The synthesis relies on the generation of a stable indolide anion, followed by an SN​2 displacement. The choice of the bifunctional alkylating agent, 1-bromo-5-chloropentane, is highly deliberate: the weaker C–Br bond (compared to C–Cl) ensures selective displacement by the indolide anion, leaving the terminal chloride intact for future derivatization [3].

Step-by-Step Methodology
  • Preparation of the Anion:

    • Dissolve indole (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) under an inert argon atmosphere.

    • Cool the reaction flask to 0 °C using an ice bath.

    • Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Causality: NaH irreversibly deprotonates the indole (pKa ~16.2). The evolution of H2​ gas drives the reaction forward, while DMF stabilizes the resulting indolide anion, strongly favoring N-alkylation over C3-alkylation.

  • Alkylation:

    • Stir the mixture at 0 °C for 30 minutes until gas evolution ceases.

    • Add 1-bromo-5-chloropentane (1.1 eq) dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Purification:

    • Quench the reaction cautiously with cold distilled water (50 mL) and extract with Ethyl Acetate (3 × 30 mL).

    • Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate, 9:1) to yield N-(5-chloropentyl) indole as a pale yellow oil.

G Indole Indole (Starting Material) Deprotonation Deprotonation (NaH / DMF, 0°C) Indole->Deprotonation Anion Indolide Anion (Intermediate) Deprotonation->Anion - H2 gas Alkylation SN2 Alkylation (1-bromo-5-chloropentane) Anion->Alkylation Product N-(5-chloropentyl)indole (Target Product) Alkylation->Product - NaBr

Fig 1. Synthetic workflow for the selective N-alkylation of indole via an SN2 mechanism.

NMR Sample Preparation & Acquisition Parameters

To ensure high-resolution spectral data, rigorous sample preparation is required.

  • Solvent: Deuterated chloroform ( CDCl3​ ) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Concentration: 15–20 mg of the purified compound in 0.6 mL CDCl3​ for 1H NMR; 40–50 mg for 13C and 2D NMR experiments to ensure adequate signal-to-noise ratios for quaternary carbons.

  • Instrument Parameters: Acquire data on a 400 MHz or 500 MHz spectrometer at 298 K. For 1H NMR, use a standard 30° pulse with a 2-second relaxation delay. For 13C NMR, utilize proton decoupling (WALTZ-16) with a relaxation delay of 2–3 seconds.

Spectral Interpretation & Structural Validation

A self-validating NMR analysis requires not just listing peaks, but logically connecting them to prove the molecular connectivity.

1H NMR Analysis

The 1H NMR spectrum is divided into the aromatic indole core and the aliphatic pentyl chain.

  • The Indole Core: The absence of a broad singlet at ~8.0 ppm (characteristic of the indole N-H) is the first indicator of successful substitution. The C2 proton appears as a distinct doublet at δ 7.10 ppm, while the C3 proton is shielded by the electron-rich pyrrole ring, appearing at δ 6.50 ppm.

  • The Pentyl Chain: The protons attached to the nitrogen ( H−1′ ) are heavily deshielded by the electronegative nitrogen atom, appearing as a triplet at δ 4.12 ppm. The terminal protons adjacent to the chlorine atom ( H−5′ ) appear as a triplet at δ 3.50 ppm. The internal methylene protons ( H−2′,H−3′,H−4′ ) appear as overlapping quintets between δ 1.40 and 1.90 ppm [3].

2D NMR Strategies (COSY & HMBC)

1D NMR alone is insufficient to definitively rule out C3-alkylation. 2D NMR provides the causal link between the alkyl chain and the indole core.

  • COSY (Correlation Spectroscopy): Traces the continuous spin system of the aliphatic chain from H−1′ (δ 4.12) → H−2′ (δ 1.85) → H−3′ (δ 1.45) → H−4′ (δ 1.75) → H−5′ (δ 3.50), confirming the integrity of the 5-carbon chain.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validating experiment. A strong 3JCH​ cross-peak between the H−1′ protons (δ 4.12) and the indole C-2 (δ 128.0) and C-7a (δ 136.0) carbons unequivocally confirms that the chain is attached to the nitrogen. If C3-alkylation had occurred, H−1′ would correlate with C-2, C-3a, and C-4 instead.

HMBC H1_prime H-1' (N-CH2) δ 4.12 ppm C2 C-2 (Indole) δ 128.0 ppm H1_prime->C2 3J_CH correlation C7a C-7a (Indole) δ 136.0 ppm H1_prime->C7a 3J_CH correlation H5_prime H-5' (CH2-Cl) δ 3.50 ppm C4_prime C-4' (Chain) δ 32.0 ppm H5_prime->C4_prime 2J_CH correlation

Fig 2. Key HMBC correlations validating N-alkylation and terminal chloride retention.

Data Presentation Tables

The quantitative chemical shift data, multiplicity, and coupling constants are summarized below to serve as a benchmark for batch-to-batch validation [4].

Table 1: 1H NMR Assignments for N-(5-chloropentyl)indole ( CDCl3​ , 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J in Hz)
H-4 7.64Doublet (d)1H7.9
H-7 7.35Doublet (d)1H8.3
H-6 7.21Triplet (t)1H7.5
H-5 7.11Triplet (t)1H7.5
H-2 7.10Doublet (d)1H3.2
H-3 6.50Doublet (d)1H3.2
H-1' ( N−CH2​ )4.12Triplet (t)2H7.2
H-5' ( CH2​−Cl )3.50Triplet (t)2H6.8
H-2' 1.85Quintet (p)2H7.3
H-4' 1.75Quintet (p)2H7.0
H-3' 1.45Quintet (p)2H7.3

Table 2: 13C NMR Assignments for N-(5-chloropentyl)indole ( CDCl3​ , 100 MHz)

PositionChemical Shift (δ, ppm)Carbon TypePositionChemical Shift (δ, ppm)Carbon Type
C-7a 136.0Quaternary ( Cq​ )C-3 101.0Methine (CH)
C-3a 128.5Quaternary ( Cq​ )C-1' 46.5Methylene ( CH2​ )
C-2 128.0Methine (CH)C-5' 45.0Methylene ( CH2​ )
C-6 121.5Methine (CH)C-4' 32.0Methylene ( CH2​ )
C-4 121.0Methine (CH)C-2' 29.5Methylene ( CH2​ )
C-5 119.5Methine (CH)C-3' 24.0Methylene ( CH2​ )
C-7 109.5Methine (CH)

References

  • Title: One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles Source: RSC Advances URL: [Link]

  • Title: Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Synthetic Cannabinoid Receptor Agonists are Monoamine Oxidase‐A Selective Inhibitors Source: The FEBS Journal URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving chromatographic peak separation of UR-144 and 5-chloro-UR-144

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve baseline chromatographic resolution for structurally analogous synthetic cannabinoi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve baseline chromatographic resolution for structurally analogous synthetic cannabinoids.

UR-144 and its halogenated derivative, 5-chloro-UR-144, represent a classic analytical challenge. The addition of a single chlorine atom to the terminal end of the pentyl chain only marginally alters the molecule's hydrophobicity and dipole moment. When analyzed under generic screening conditions, these compounds are highly prone to co-elution or thermal degradation. This guide provides field-proven, self-validating methodologies to troubleshoot these specific anomalies.

Part 1: Causality & Mechanism of Separation

To fix a separation, you must first understand the molecular interaction driving it. UR-144 features a highly lipophilic tetramethylcyclopropyl group and an unsubstituted pentyl chain. 5-chloro-UR-144 replaces the terminal hydrogen of the pentyl chain with an electronegative chlorine atom.

In Reversed-Phase Liquid Chromatography (RPLC), retention is governed by hydrophobic interactions with the stationary phase. The chlorine atom slightly increases the polarity of 5-chloro-UR-144, lowering its partition coefficient (LogP) compared to UR-144[1]. Consequently, 5-chloro-UR-144 exhibits a lower retention factor ( k ) and will elute before UR-144 . However, because the massive hydrophobic bulk of the tetramethylcyclopropyl-indole core dominates the interaction, the difference in retention time ( ΔtR​ ) is minimal. If your gradient is too steep, the subtle selectivity ( α ) provided by the chlorine atom is overpowered, resulting in co-elution.

Part 2: Troubleshooting FAQs

Q1: My UR-144 and 5-chloro-UR-144 peaks are co-eluting in my LC-MS/MS method. How do I achieve baseline resolution? Root Cause: The organic modifier lacks the chemical selectivity required to differentiate the halogenated chain from the pure alkyl chain, or the gradient is too aggressive. Solution:

  • Change the Organic Modifier: Switch your strong mobile phase (B) from 100% Acetonitrile to Methanol (or a 50:50 blend)[2]. Methanol is a protic solvent that engages in hydrogen bonding, which enhances the selectivity between the chlorinated and non-chlorinated pentyl chains.

  • Optimize the Stationary Phase: Utilize a sub-2 µm fully porous C18 column (e.g., 1.7 µm BEH C18)[3] or a 2.6 µm core-shell column[2] to maximize theoretical plates ( N ).

  • Flatten the Gradient: Introduce a shallow gradient (e.g., 1.5% B/min) specifically across the expected elution window.

Q2: I am using GC-MS and observing split peaks or double peaks for 5-chloro-UR-144. Is my column degrading? Root Cause: This is not a chromatographic failure; it is a thermal degradation artifact[4]. Both UR-144 and 5-chloro-UR-144 contain a highly strained tetramethylcyclopropyl ring. When exposed to the high temperatures of a GC injection port (typically >250°C), this ring undergoes an electrocyclic ring-opening rearrangement[3]. Solution: The GC/MS Total Ion Chromatogram (TIC) will typically show a major peak (intact 5-chloro-UR-144) and a minor peak eluting shortly after (the rearrangement product)[4]. To self-validate this, lower the inlet temperature to 200°C; if the ratio of the minor peak decreases, thermal degradation is confirmed[3]. For robust quantification, migrate the assay to LC-MS/MS, which operates at near-ambient temperatures, completely bypassing thermal artifacts[3].

Q3: How does sample matrix affect this specific separation? Root Cause: In biological matrices like urine or plasma, endogenous phospholipids co-elute in the high-organic region of the gradient. This causes localized ion suppression and peak broadening, which destroys marginal resolution. Solution: Implement Solid-Phase Extraction (SPE) rather than basic dilute-and-shoot methods. A mixed-mode cation exchange (MCX) sorbent will remove phospholipids, ensuring the baseline remains clean and peak widths remain narrow.

Part 3: Visualizing the Troubleshooting Logic

workflow Start Issue: Co-elution or Split Peaks UR-144 & 5-Cl-UR-144 CheckMethod Which analytical technique is being used? Start->CheckMethod GCMS GC-MS Method CheckMethod->GCMS LCMS LC-MS/MS Method CheckMethod->LCMS GCIssue Thermal Degradation (Cyclopropyl Ring Opening) at Inlet > 250°C GCMS->GCIssue LCIssue Insufficient Selectivity (Hydrophobic similarities) LCMS->LCIssue GCSolution Self-Validation: Lower Inlet Temp to 200°C. If artifact drops, migrate to LC-MS/MS. GCIssue->GCSolution LCSolution Protocol: Use Sub-2µm C18 Change Organic Modifier (ACN to MeOH) LCIssue->LCSolution

Troubleshooting workflow for resolving UR-144 and 5-chloro-UR-144 chromatographic anomalies.

degradation Intact Intact Cannabinoid (UR-144 / 5-Cl-UR-144) Strained Cyclopropyl Ring Heat Thermal Stress (GC Inlet > 250°C) Intact->Heat Reaction Electrocyclic Ring-Opening Heat->Reaction Artifact Rearrangement Artifact (Alkene Derivative) Elutes as 2nd Peak Reaction->Artifact

Mechanism of thermally induced cyclopropyl ring-opening in GC-MS injection ports.

Part 4: Quantitative Data Summary

ParameterUR-1445-chloro-UR-144
Chemical Formula C21H29NOC21H28ClNO
Monoisotopic Mass 311.2249 Da345.1859 Da[3]
Precursor Ion[M+H]+ m/z 312.2m/z 346.2[3]
Primary MRM Fragment m/z 125.1m/z 125.1
Computed LogP ~5.8~5.4[1]
RPLC Elution Order 2nd (More retained)1st (Less retained)

Part 5: Optimized LC-MS/MS Methodology

Self-Validating System Check: Before running precious biological samples, inject a neat standard mix of both analytes. You must observe 5-chloro-UR-144 eluting approximately 0.2–0.4 minutes prior to UR-144. If co-elution persists, verify that no residual acetonitrile is trapped in the LC mixing lines, as ACN will destroy the required selectivity.

Step 1: Sample Preparation (Urine/Plasma)

  • Aliquot 500 µL of biological sample into a clean microcentrifuge tube.

  • Spike with appropriate deuterated internal standards (e.g., UR-144-d5).

  • Perform Solid Phase Extraction (SPE) using a mixed-mode polymeric sorbent (e.g., Oasis MCX) to eliminate phospholipid-induced peak broadening.

  • Elute the analytes, evaporate under a gentle stream of nitrogen at 35°C, and reconstitute in 100 µL of Initial Mobile Phase (50:50 A:B).

Step 2: Chromatographic Conditions

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[3] or Sunshell RP-AQUA 2.6 µm[2].

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid[3].

  • Mobile Phase B: HPLC-grade Methanol with 0.1% Formic Acid[3]. (Crucial: Do not substitute with Acetonitrile).

  • Flow Rate: 0.4 mL/min[3].

  • Column Temperature: 40°C (Stabilizes retention times and reduces system backpressure).

  • Gradient Program:

    • 0.0 - 1.0 min: 50% B (Isocratic hold to focus the analytes at the head of the column)

    • 1.0 - 6.0 min: Linear ramp to 85% B (Shallow gradient to separate the chlorinated vs. non-chlorinated pentyl chains)

    • 6.0 - 7.0 min: Step to 100% B (Column wash to remove highly lipophilic matrix components)

    • 7.0 - 9.0 min: Return to 50% B (Re-equilibration)

Step 3: Mass Spectrometry (ESI+ MRM)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Monitor the primary m/z 125.1 transition for both targets, alongside secondary transitions (e.g., m/z 214.1 for UR-144) to ensure peak purity and absence of isobaric interference.

References

  • Characterization of Designer Drugs: Chemical Stability, Exposure, and Metabolite Identification Final Summary Overview. Office of Justice Programs (ojp.gov). URL: 3

  • UR-144 N-(5-chloropentyl) analog | C21H28ClNO | CID 90464183. PubChem (nih.gov). URL: 1

  • Method of Test for Synthetic Cannabinoids in Urine (2). Food and Drug Administration, Taiwan (fda.gov.tw). URL: 2

  • 5-Chloro-UR-144 Monograph. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG.org). URL: 4

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Detection of Synthetic Cannabinoids

Welcome to the Advanced Applications Support Center. Synthetic cannabinoids (SCs) present unique analytical challenges due to their high lipophilicity, low physiological concentrations, and the rapid emergence of novel s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Synthetic cannabinoids (SCs) present unique analytical challenges due to their high lipophilicity, low physiological concentrations, and the rapid emergence of novel structural analogs. When analyzing complex biological matrices (whole blood, plasma, urine) via Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS), co-eluting endogenous compounds frequently compete for ionization energy. This phenomenon—known as the matrix effect —can lead to severe ion suppression or enhancement, compromising quantitative accuracy and assay sensitivity[1].

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic explanations to help you achieve robust, interference-free quantification.

Diagnostic Workflows for Matrix Effect Mitigation

To systematically eliminate matrix effects, your assay design must integrate targeted sample cleanup with orthogonal chromatographic selectivity. The workflow below illustrates the critical path from sample collection to interference-free detection.

MatrixEffectMitigation Start Biological Sample (Blood/Plasma/Urine) PPT Protein Precipitation (ACN + 0.1M ZnSO4) Start->PPT Lysis & Denaturation PLR Phospholipid Removal / SPE (Hydrophobic Retention) PPT->PLR Supernatant Transfer LC Chromatographic Separation (Biphenyl / Solid-Core) PLR->LC Clean Extract Elution MS ESI-LC-MS/MS Detection (MRM Mode) LC->MS Isobaric Resolution Data Quantification (Matrix Effect < 15%) MS->Data High Sensitivity

Workflow for mitigating matrix effects in LC-MS/MS analysis of synthetic cannabinoids.

Frequently Asked Questions (Troubleshooting)

Q: I am experiencing severe ion suppression (>40%) for indole-based cannabinoids (e.g., JWH-018) in whole blood, even after standard protein precipitation (PPT) with acetonitrile. What is the mechanism, and how do I fix it? A: Standard PPT removes proteins but leaves high concentrations of endogenous glycerophospholipids in the supernatant. In the ESI source, these highly surface-active phospholipids outcompete the lipophilic synthetic cannabinoids for access to the droplet surface, preventing them from acquiring a charge (ion suppression). Solution: Upgrade your sample preparation to include a phospholipid removal step. Passing the PPT supernatant through a specialized phospholipid removal plate (e.g., Ostro) or a polymeric Solid Phase Extraction (SPE) cartridge selectively traps the lipid interferences while allowing the SCs to elute, reducing matrix effects to <15%.

Q: My assay shows mutual ion suppression between JWH-019 and JWH-122. How can I resolve this? A: JWH-019 and JWH-122 are isobaric positional isomers; they share identical precursor masses and generate identical collision-induced dissociation (CID) fragmentation patterns[2]. If they co-elute, they will compete for ionization and cannot be differentiated by the mass spectrometer, leading to mutual suppression and inaccurate quantification. Solution: You must achieve baseline chromatographic resolution. Switch from a standard C18 column to a Biphenyl column or a sub-2-µm solid-core column [3]. The π−π interactions of a biphenyl stationary phase provide orthogonal selectivity that exploits minor structural differences in the isomers' aromatic rings, shifting them into distinct retention time windows away from both each other and residual matrix suppression zones.

Q: Is a "Dilute and Shoot" method viable for high-throughput urine screening of synthetic cannabinoids? A: While "Dilute and Shoot" eliminates extraction variability, it is highly susceptible to matrix effects. Studies show that injecting diluted urine directly into the LC-MS/MS results in significant ion suppression (often presenting as negative percentage changes in peak area compared to neat standards)[4]. Because SC metabolites are typically present at sub-ng/mL levels, this suppression can push analytes below the Limit of Detection (LOD). A dedicated SPE or Liquid-Liquid Extraction (LLE) step is strongly recommended to concentrate the analytes and wash away polar urinary salts[1][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, every method must be validated for extraction efficiency and matrix interference. The following protocols utilize the post-extraction spike method to isolate true matrix effects from extraction losses.

Protocol A: Whole Blood Extraction via Phospholipid Removal

This protocol utilizes chemical lysis combined with lipid filtration to achieve >90% recovery with minimal suppression.

  • Lysis & Disruption: Add 50 µL of whole blood to a 96-well phospholipid removal plate. Add 150 µL of an aqueous 0.1 M ZnSO4​/NH4​CH3​COOH solution. Causality: Zinc ions aggressively denature proteins by forming insoluble complexes, releasing protein-bound highly lipophilic SCs into the solvent.

  • Precipitation: Vortex for 5 seconds. Add 600 µL of cold Acetonitrile (ACN) to each well. Vortex for 3 minutes to ensure complete precipitation.

  • Elution: Apply positive pressure (or vacuum) to elute the sample into a 2-mL collection plate. The proprietary stationary phase will trap the phospholipids, allowing the clean SC extract to pass through.

  • Analysis: Inject 10 µL of the eluate directly onto the LC-MS/MS system equipped with a solid-core UPLC column.

Protocol B: Validation of Matrix Effects (The Matuszewski Method)

Use this self-validating framework to calculate the exact percentage of ion suppression/enhancement[1].

ME_Assessment SetA Set A: Neat Standards (Spiked in Mobile Phase) CalcME Matrix Effect (ME) % (Set B / Set A) x 100 SetA->CalcME SetB Set B: Post-Extraction Spike (Blank Matrix Extracted, then Spiked) SetB->CalcME CalcRE Recovery (RE) % (Set C / Set B) x 100 SetB->CalcRE SetC Set C: Pre-Extraction Spike (Matrix Spiked, then Extracted) SetC->CalcRE Eval Target ME: 85% - 115% Target RE: > 80% CalcME->Eval CalcRE->Eval

Self-validating experimental design for calculating matrix effects and extraction recovery.

Calculations:

  • Matrix Effect (ME): (AreaSetB​/AreaSetA​)×100 . A value of 100% indicates no matrix effect. Values <100% indicate ion suppression; >100% indicate ion enhancement.

  • Extraction Recovery (RE): (AreaSetC​/AreaSetB​)×100 . This isolates the physical loss of the analyte during sample prep from the signal loss caused by the mass spectrometer source.

Quantitative Impact of Sample Preparation

The choice of sample preparation directly dictates the severity of the matrix effect. The table below summarizes the quantitative impact of various extraction methodologies on SC analysis across different biological matrices.

Biological MatrixSample Preparation MethodologyTarget AnalytesAverage Extraction Recovery (%)Observed Matrix Effect (%)
Whole Blood PPT + Phospholipid Removal Plate22 SCs (e.g., JWH-018, AM2201)~ 92.0%< 15.0% (Suppression)
Rat Plasma Protein Precipitation (ACN)JWH-122, 5F-AMB, AMB-FUBINACA95.4% – 106.8%N/A[1]
Rat Urine Solid Phase Extraction (SPE)JWH-122, 5F-AMB, AMB-FUBINACA92.0% – 106.8%93.4% – 118.0%[1]
Human Urine Dilute and Shoot (No Extraction)29 SCs and MetabolitesN/AUp to -50.0% (Severe Suppression)[4]

References

  • Analysis of Synthetic Cannabinoids from Whole Blood for Forensic Toxicology Using Ostro Sample Preparation Plates and CORTECS UPLC Solid-Core Columns Source: Waters Corporation URL:[Link]

  • Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry Source: MDPI (Molecules) URL:[Link]

  • A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples Source: National Institutes of Health (PMC) URL:[Link]

  • Rapid Quantitative Method for the Analysis of Synthetic Cannabinoids by Liquid Chromatography–Tandem Mass Spectrometry Source: Journal of Analytical Toxicology (Oxford Academic) URL:[Link]

  • Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications Source: Spectroscopy Online URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Extraction of Chloropentyl Cannabinoids

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges of extracting chloropentyl synthetic cannabinoids (e.g., 5-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges of extracting chloropentyl synthetic cannabinoids (e.g., 5-chloro-AB-PINACA, 5-chloropentyl JWH-018) from complex biological and botanical matrices.

This guide synthesizes field-proven methodologies with mechanistic causality to help you diagnose, troubleshoot, and optimize your extraction workflows.

Part 1: The Mechanistic Causality of Low Recovery

Before troubleshooting, it is critical to understand why chloropentyl cannabinoids exhibit poor recovery rates. The challenges stem from three primary physicochemical properties:

  • Extreme Lipophilicity & Adsorption: Chloropentyl cannabinoids are highly lipophilic molecules with very limited solubility in water (often less than 1 μg/mL). Their "sticky" nature causes non-specific binding to active silanol groups on glassware and hydrophobic sites on plastic consumables, leading to significant losses during liquid-liquid and solid-phase extractions (SPE)[1].

  • Halogen Lability & Degradation: The chloropentyl chain is structurally labile. In biological systems, halogenated synthetic cannabinoids are highly susceptible to enzymatic dehalogenation[2][3]. During sample preparation, they can undergo thermal degradation if exposed to high temperatures during evaporation steps.

  • Matrix-Induced Ion Suppression: Biological matrices (like whole blood or urine) contain phospholipids, while edible matrices contain carrier oils. These co-extract with lipophilic cannabinoids and cause severe signal suppression in LC-MS/MS, which is often misdiagnosed as low extraction recovery[4][5].

Part 2: Troubleshooting FAQs

Q1: My absolute recovery is consistently below 50% after Solid Phase Extraction (SPE). Where is the loss occurring? A: Loss typically occurs due to either breakthrough during sample loading or incomplete elution. Because chloropentyl cannabinoids are highly lipophilic, if the loading sample contains too much organic solvent, the analytes will not partition into the sorbent. Conversely, during elution, insufficient solvent volume fails to break the strong hydrophobic interactions. Studies demonstrate that increasing the elution reagent volume to 4.0 mL is optimal, improving recovery rates from ~15% up to 79.6–107.9% for synthetic cannabinoids[6].

Q2: I suspect I am losing analytes during the evaporation and reconstitution step. How can I verify and prevent this? A: Chloropentyl cannabinoids can volatilize or irreversibly adsorb to the walls of collection tubes during nitrogen blow-down[1]. To diagnose this, spike a neat standard into your reconstitution solvent, evaporate it, and reconstitute it; if the signal drops, evaporation is the culprit. To prevent this, use silanized glassware to eliminate active silanol sites. Alternatively, adopt a µElution SPE strategy that allows for the direct injection of the eluate, completely bypassing the evaporation step and yielding recoveries >90%[5][7].

Q3: How do I differentiate between true low extraction recovery and matrix-induced ion suppression? A: You must conduct a post-extraction spike experiment. Extract a blank matrix, then spike the target cannabinoid into the final extract. Compare this signal to a neat standard prepared in the same solvent. If the post-extraction spiked sample shows a significantly lower signal, you have matrix effects. Utilizing a protein precipitation step with acetonitrile (ACN) prior to SPE (e.g., adding 4 mL ACN to 2 mL serum) can release protein-bound cannabinoids, improving absolute recovery to 80–87% while precipitating matrix interferences[8].

Part 3: Diagnostic Logic & Workflow Visualizations

The following diagrams map out the diagnostic logic for troubleshooting and the optimized experimental workflow.

Troubleshooting_Logic Start Low Recovery Detected (< 70%) Q1 Is loss occurring during evaporation? Start->Q1 A1 Use Silanized Vials & Add Keeper Solvent Q1->A1 Yes Q2 Is there breakthrough during SPE loading? Q1->Q2 No A2 Dilute Sample & Reduce Organic % Q2->A2 Yes Q3 Is elution incomplete? Q2->Q3 No A3 Increase Elution Volume (e.g., 4-6 mL) Q3->A3 Yes Q4 Is it Matrix Suppression? Q3->Q4 No A4 Optimize Wash Step & Use Internal Standards Q4->A4 Yes

Caption: Diagnostic logic tree for troubleshooting low cannabinoid recovery rates.

SPE_Workflow A 1. Sample Pre-treatment (Acetonitrile Protein Precipitation) B 2. Load Sample (Polymeric HLB Sorbent) A->B C 3. Wash Step (5% Ammonia / 25% MeOH) B->C D 4. Elution Step (4 mL 90:10 ACN:MeOH) C->D E 5. Evaporation & Reconstitution (Silanized Vials + Keeper Solvent) D->E F 6. LC-MS/MS Quantification E->F

Caption: Optimized Solid Phase Extraction (SPE) workflow for chloropentyl cannabinoids.

Part 4: Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between extraction parameters and quantitative recovery rates for synthetic cannabinoids.

Optimization ParameterConditionObserved Recovery (%)Matrix Effect (%)Causality / Mechanism
Elution Volume 2 - 3 mL15.5 - 79.5%N/AIncomplete disruption of hydrophobic interactions between the chloropentyl chain and the sorbent[6].
Elution Volume 4 - 6 mL79.6 - 107.9%N/ASufficient solvent volume to fully partition highly lipophilic analytes into the organic phase[6].
Protein Precipitation No Acetonitrile64.0 - 73.0%ModerateProtein binding retains analytes in the aqueous matrix, preventing SPE capture[8].
Protein Precipitation 4 mL Acetonitrile80.0 - 87.0%LowDenatures proteins, releasing bound cannabinoids for subsequent SPE extraction[8].
Evaporation Standard Glassware< 50.0%N/A"Sticky" lipophilic nature causes irreversible adsorption to active silanol groups on glass[1].
Evaporation Direct Injection (µElution)> 90.0%< 17.0%Bypassing evaporation prevents volatilization and adsorption losses entirely[5][7].

Part 5: Self-Validating Experimental Protocol

This protocol outlines a high-recovery SPE method for chloropentyl cannabinoids from biological matrices. It includes built-in validation checkpoints to ensure systemic integrity at each step.

Step 1: Sample Pre-treatment (Protein Precipitation)

  • Action: To 2.0 mL of biological sample (e.g., serum), add 4.0 mL of ice-cold Acetonitrile (ACN)[8]. Vortex for 2 minutes.

  • Causality: ACN denatures binding proteins that sequester lipophilic cannabinoids. Cold temperatures minimize thermal degradation of the labile chloropentyl chain.

  • Validation Check: Centrifuge at 15,000g for 10 minutes. A distinct, solid protein pellet must form. If the supernatant remains cloudy, protein precipitation is incomplete; repeat centrifugation.

Step 2: Solid Phase Extraction (SPE) Loading

  • Action: Dilute the supernatant with ultrapure water to reduce the organic concentration below 20%, then load onto a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge[6].

  • Causality: If the organic content is too high, the analytes will not partition into the sorbent (breakthrough). HLB sorbents are ideal for capturing structurally diverse, highly lipophilic cannabinoids without the need for strict pH conditioning[5].

  • Validation Check: Collect the load effluent. Spike it with an internal standard and inject it into the LC-MS/MS. If the target analyte is detected in the effluent, breakthrough has occurred. You must further dilute the sample with water to reduce the organic percentage.

Step 3: Wash Step Optimization

  • Action: Wash the cartridge with 5% strong ammonia in 25% Methanol/Water[7].

  • Causality: This specific wash removes polar interferences, phospholipids, and salts without eluting the strongly retained lipophilic cannabinoids.

  • Validation Check: Analyze a fraction of the wash effluent. It should be completely free of the target chloropentyl cannabinoid.

Step 4: Elution

  • Action: Elute the analytes with 4.0 mL of 90:10 Acetonitrile:Methanol[5][6].

  • Causality: A high volume (4 mL) of strong organic solvent is required to break the hydrophobic interactions between the chloropentyl chain and the polymeric sorbent[6].

Step 5: Evaporation and Reconstitution (or Direct Injection)

  • Action: If using standard SPE, evaporate under a gentle stream of nitrogen at room temperature using silanized glass vials. Reconstitute in 30% ACN. Alternative: Use a µElution plate to allow direct injection of the eluate, bypassing evaporation[5][7].

  • Causality: Prevents irreversible adsorption to active silanol sites on standard glassware and eliminates evaporative losses of volatile analogs[1][7].

  • Validation Check: Compare the final calculated concentration against a post-extraction spiked blank. They should be within ±10% of each other, confirming no loss occurred during evaporation.

References

  • Title : Challenges of Extracting and Determining Cannabinoids in Different Matrices - PMC Source : nih.gov URL : 4

  • Title : Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry Source : oup.com URL : 2

  • Title : Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB Source : labrulez.com URL : 5

  • Title : Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry Source : mdpi.com URL : 6

  • Title : Solid Phase Extraction of Natural Cannabinoids and Metabolites from Blood and Urine Source : unitedchem.com URL : 1

  • Title : Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC Source : nih.gov URL : 3

  • Title : Improved Extraction of THC and its Metabolites from Oral Fluid Using Oasis PRiME HLB Solid Phase Extraction Source : lcms.cz URL :7

  • Title : Determination of main tetrahydrocannabinoids by GC-MS: impact of protein precipitation by acetonitrile on solid phase extraction of cannabinoids from human serum Source : epistemonikos.org URL : 8

  • Title : Purification and Isolation of Cannabinoids: Current Challenges and Perspectives Source : chromatographyonline.com URL : Link

Sources

Optimization

Halogenated Indole Detection: LC-MS/MS Ionization Optimization &amp; Troubleshooting Guide

Welcome to the Technical Support Center for LC-MS/MS analysis of halogenated indoles. As a Senior Application Scientist, I have designed this guide to move beyond basic parameter lists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS analysis of halogenated indoles. As a Senior Application Scientist, I have designed this guide to move beyond basic parameter lists. Here, we explore the causality behind electrospray ionization (ESI) behavior, providing you with self-validating workflows to ensure absolute confidence in your structural and quantitative data.

Part 1: The Causality of ESI Parameters in Halogenated Indoles

Halogenated indoles—frequently encountered in marine natural products, agrochemicals, and pharmaceutical pipelines—present unique challenges during mass spectrometry. The presence of halogens (Fluorine, Chlorine, Bromine, Iodine) on the electron-rich indole core fundamentally alters the molecule's gas-phase basicity and thermal stability [1].

  • Polarity Switching: While the indole nitrogen typically favors protonation in positive ESI mode ( [M+H]+ ), heavy halogenation (e.g., polybromination) withdraws electron density, sometimes making negative ESI mode ( [M−H]− ) via deprotonation more efficient.

  • In-Source Fragmentation (ISF): The carbon-halogen bond (particularly C-Br and C-I) is highly susceptible to premature cleavage in the intermediate pressure region of the ESI source. If the Declustering Potential (DP) or source temperature is too high, the molecule absorbs excess internal energy, resulting in the neutral loss of a halogen radical or hydrogen halide ( HX ) before reaching the mass analyzer [3, 4].

  • Buffer Causality: Strong acids like Trifluoroacetic acid (TFA) cause severe ion suppression. Conversely, volatile buffers like ammonium acetate (optimized around 1.7 mM) provide a self-buffering droplet microenvironment that facilitates stable charge transfer without competitive ionization [2, 5].

Part 2: Self-Validating Protocol for ESI Optimization

Do not rely on auto-tune algorithms alone for fragile halogenated compounds. Use the following step-by-step methodology to manually optimize your source. This protocol is self-validating: success is confirmed by comparing the resulting empirical isotopic ratios against theoretical values.

Step-by-Step Methodology:
  • Prepare the Infusion Solution: Dissolve your halogenated indole standard to a concentration of 100 ng/mL in a 50:50 mixture of Acetonitrile and Water containing 1.7 mM Ammonium Acetate [2].

  • Establish Baseline Transmission: Bypass the LC column and infuse the standard directly at 10 µL/min. Set the Capillary Voltage to a conservative 3.0 kV (positive mode) and the Source Temperature to 250°C.

  • Optimize the Declustering Potential (DP):

    • Start with the DP (or Cone Voltage) at 10 V.

    • Gradually increase the DP in 5 V increments while monitoring both the precursor ion ( [M+H]+ ) and the primary fragment ion ( [M−X+H]+ ).

    • Validation Check: Lock the DP at the highest voltage where the fragment ion remains below 5% of the precursor ion's base peak intensity.

  • Validate the Isotopic Pattern: Evaluate the mass spectrum of the intact precursor. A monobrominated indole must display an M and M+2 peak at a 1:1 ratio. A monochlorinated indole must display a 3:1 ratio [1]. If these ratios are skewed, your detector is saturating or ISF is selectively depleting one isotope.

  • Sweep Capillary Voltage: Adjust the capillary voltage between 2.5 kV and 4.5 kV. Select the voltage that yields the highest signal-to-noise (S/N) ratio, not just the highest absolute intensity, to avoid corona discharge.

ESI_Optimization Start Start Optimization Polarity 1. Select Polarity (Test ESI+ and ESI-) Start->Polarity MobilePhase 2. Mobile Phase Tuning (Add 1-2 mM NH4OAc) Polarity->MobilePhase Voltage 3. Capillary Voltage (Sweep 2.5 kV to 4.5 kV) MobilePhase->Voltage Declustering 4. Declustering Potential (Minimize to prevent ISF) Voltage->Declustering Validate 5. Validate Isotopic Pattern (Check Cl/Br ratios) Declustering->Validate Fail Signal Poor / ISF High? Validate->Fail Fail->MobilePhase Yes (Retune) End Lock Parameters Fail->End No (Optimal)

Self-validating workflow for optimizing ESI parameters to preserve halogenated indole integrity.

Part 3: Troubleshooting FAQs

Q1: I am seeing a massive peak at [M−79]+ or [M−81]+ in my MS1 scan, but my precursor signal is weak. What is happening? A: You are experiencing In-Source Fragmentation (ISF). The C-Br bond in your bromoindole is breaking before the ions reach the first quadrupole. This occurs when ions are accelerated too aggressively through the atmospheric pressure interface, colliding with residual gas molecules and converting kinetic energy into internal vibrational energy[3, 4]. Fix: Immediately lower your Declustering Potential (DP) / Cone Voltage by 30-50%. If the issue persists, lower the desolvation gas temperature by 50°C to reduce thermal degradation.

ISF_Mechanism Precursor Intact Halogenated Indole [M+H]+ ESI_Source ESI Source Interface (Atmospheric to Vacuum) Precursor->ESI_Source ISF_Path In-Source Fragmentation (High DP / Temp) ESI_Source->ISF_Path Excess Energy Intact_Path Stable Ion Transmission (Optimized DP / Temp) ESI_Source->Intact_Path Controlled Energy False_Peak Artifact Peak: [M-X+H]+ (Loss of Halogen) ISF_Path->False_Peak True_Peak Target Precursor: [M+H]+ (Intact Isotopic Pattern) Intact_Path->True_Peak

Mechanistic pathway illustrating how excessive source energy drives in-source fragmentation.

Q2: Should I use Formic Acid or Ammonium Acetate as my mobile phase additive? A: For halogenated indoles, Ammonium Acetate (1-2 mM) is generally superior [2]. While 0.1% Formic Acid is the industry standard for peptides, the low pH can sometimes suppress the ionization of heavily substituted, less basic indoles. Ammonium acetate provides a balanced pH (~6.8) that supports both [M+H]+ formation in positive mode and [M−H]− in negative mode, allowing you to switch polarities in a single run without changing solvents.

Q3: My isotopic ratio for a chlorinated indole is 1:1 instead of the expected 3:1. Is my mass spectrometer broken? A: No, but your detector is likely suffering from saturation . When the concentration of the analyte is too high, the electron multiplier (or photomultiplier) cannot accurately count the abundant 35Cl isotope, artificially suppressing its peak height relative to the less abundant 37Cl isotope. Fix: Dilute your sample by 10x or 100x to bring the signal back into the linear dynamic range of the detector.

Q4: Why does my signal intensity fluctuate wildly between injections? A: Signal instability in ESI is almost always tied to poor droplet desolvation or capillary positioning [5]. If your mobile phase is highly aqueous (>80% water), the surface tension is too high for the current nebulizer gas flow. Fix: Increase the nebulizer gas pressure by 5-10 psi, increase the desolvation temperature, or physically adjust the ESI probe slightly further away from the sampling cone to allow more time for the Taylor cone droplets to undergo Coulombic fission.

Part 4: Quantitative Data Summary

Use the following tables to benchmark your method development.

Table 1: Recommended Starting ESI Parameters for Halogenated Indoles
ParameterPositive ESI ( + )Negative ESI ( )Causality / Rationale
Capillary Voltage 3.0 to 4.5 kV-2.5 to -3.5 kVLower voltages prevent corona discharge in highly aqueous solvents.
Declustering Potential 10 to 40 V-10 to -40 VMust be kept low to prevent cleavage of the fragile C-X bond (ISF).
Source Temperature 250 to 350 °C250 to 350 °CBalances efficient droplet desolvation against thermal degradation.
Mobile Phase Additive 1.7 mM NH₄OAc1.7 mM NH₄OAcProvides optimal buffering capacity without suppressing the indole signal.
Table 2: Characteristic Isotopic Mass Shifts for Halogenated Indoles

Note: Always validate these patterns to ensure you are not monitoring an ISF artifact.

Halogen SubstitutionPrimary Isotope ( M )Secondary IsotopeRatio ( M:M+n )Mass Shift (Loss of X)
Fluoro- (F) 100% ( 19F )N/A1 : 0-19 Da
Chloro- (Cl) 100% ( 35Cl )33% ( 37Cl )3 : 1-35 Da / -37 Da
Bromo- (Br) 100% ( 79Br )98% ( 81Br )1 : 1-79 Da / -81 Da
Iodo- (I) 100% ( 127I )N/A1 : 0-127 Da

References

  • Kukowski, K., et al. (2020). Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. UND Scholarly Commons. Available at: [Link]

  • Analytical Chemistry. (2021). ISFrag: De Novo Recognition of In-Source Fragments for Liquid Chromatography–Mass Spectrometry Data. ACS Publications. Available at: [Link]

  • Liuni, P., & Wilson, D. J. (2011). Understanding and optimizing electrospray ionization techniques for proteomic analysis. Expert Review of Proteomics, 8(2), 197-209. Available at:[Link]

Troubleshooting

Technical Support Center: Mitigating Thermal Degradation of UR-144 Analogs in GC-MS

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, forensic toxicologists, and drug development professionals facing chromatographic anomalies when analyzing synthetic cannabinoids...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, forensic toxicologists, and drug development professionals facing chromatographic anomalies when analyzing synthetic cannabinoids.

Compounds such as UR-144 and its fluorinated analog XLR-11 are characterized by a highly strained 2,2,3,3-tetramethylcyclopropyl moiety. During Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the extreme heat of the injection port frequently compromises this structural integrity, leading to the formation of ring-opened alkene artifacts and split chromatographic peaks. This guide provides field-proven, self-validating protocols to preserve analyte integrity.

Section 1: Diagnostic FAQs

Q1: Why am I observing a split peak or a secondary peak in the Total Ion Chromatogram (TIC) for a pure XLR-11 or UR-144 standard? A1: The split peak is a classic thermal artifact. The elevated temperatures of standard GC injection ports (typically 250°C–280°C) provide the activation energy required to induce an asymmetrical opening of the tetramethylcyclopropyl ring, as demonstrated by 1[1]. This converts the parent compound into thermodynamic products (e.g., ring-opened alkenes), which elute at slightly different retention times but share nearly identical mass spectra[1][2].

Q2: How can I definitively prove that the secondary peak is a thermal artifact and not a co-eluting impurity? A2: You must perform a self-validating temperature-gradient test. Inject the same standard at an inlet temperature of 280°C, and then again at 200°C. If the ratio of the secondary peak (degradant) to the primary peak (intact standard) decreases significantly at the lower temperature, causality is established: the secondary peak is a thermal artifact generated on-column or in the inlet[1].

Q3: Does the choice of GC liner impact this degradation? A3: Yes. While thermal stress is the primary driver, active silanol sites in the liner can catalyze the degradation. Glass wool, in particular, provides a massive surface area of active sites that exacerbate artifact formation[3].

Section 2: Quantitative Data & Causality

Understanding the mechanistic effect of your instrument parameters is critical. The table below summarizes how specific GC conditions dictate the fate of the tetramethylcyclopropyl ring.

GC Parameter / ConditionMechanistic Effect on UR-144 / XLR-11Chromatographic Outcome
Inlet Temp > 250°C High thermal energy induces asymmetrical cyclopropyl ring-opening.Split peaks; dominant degradant peak[1].
Inlet Temp < 220°C Thermal energy is insufficient to break the cyclopropyl bonds.Single intact peak; potential for peak broadening[1].
Glass Wool in Liner Increases surface area and active silanol sites, catalyzing degradation.Increased artifact formation and peak tailing[3].
Analyte Protectant (0.5% Sorbitol) Masks active sites in the liner and column, shielding the analyte.Enhanced peak shape; up to 10x sensitivity increase[4].
LC-MS/MS (Ambient Temp) Bypasses thermal vaporization entirely.100% intact analyte; zero thermal artifacts[2].
Section 3: Troubleshooting Guide & Experimental Protocols

To resolve thermal degradation, implement the following self-validating protocols sequentially.

Protocol 1: GC Inlet Optimization (Thermal Stress Reduction)

Causality: Reducing the analyte's residence time and thermal energy exposure prevents the thermodynamic transition of the cyclopropyl ring.

  • Liner Selection: Install a single-taper, ultra-inert deactivated liner without glass wool. Removing glass wool eliminates the primary source of catalytic degradation[3].

  • Temperature Adjustment: Lower the injection port temperature to 200°C – 220°C.

  • Flow Dynamics: Increase the carrier gas (Helium) flow rate (e.g., to 1.5 - 2.0 mL/min) to minimize the analyte's residence time in the heated injection zone.

  • System Validation: Inject a known UR-144 standard. Calculate the peak area ratio of the intact parent to the degradant. A successful optimization will yield an intact-to-degradant ratio of > 95:5.

Protocol 2: Analyte Protectant Application (Sorbitol Shielding)

Causality: Analyte protectants (APs) forcefully bind to active sites in the GC liner and column. This prevents the synthetic cannabinoid from interacting with degradation-catalyzing sites, as validated by 4[4].

  • Prepare AP Solution: Dissolve 50 mg of D-sorbitol in 10 mL of LC-MS grade Methanol to create a 0.5% (w/v) sorbitol solution.

  • Sample Reconstitution: Evaporate your extracted sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the 0.5% sorbitol solution.

  • Injection: Inject 1 µL of the protected sample in splitless mode. The sorbitol will co-elute and shield the UR-144/XLR-11 molecules during vaporization, significantly lowering the Limit of Detection (LOD)[4].

Protocol 3: Orthogonal Validation via LC-MS/MS

Causality: When GC-MS optimization is insufficient or peak broadening at low temperatures is unacceptable, transitioning to Liquid Chromatography-Mass Spectrometry (LC-MS) completely eliminates thermal degradation by ionizing the sample at lower temperatures (e.g., via Electrospray Ionization)[2][5].

  • Mobile Phase Prep: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Column Setup: Use a C18 analytical column maintained at 40°C.

  • Gradient Execution: Run a gradient from 30% B to 90% B over 7 minutes to ensure sharp elution of the intact cyclopropyl-containing cannabinoids[6].

Section 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to systematically eliminate thermal artifacts in your GC-MS workflow.

TroubleshootingWorkflow Start Issue: Split Peaks in UR-144 / XLR-11 Analysis CheckTemp Is GC Inlet Temp > 220°C? Start->CheckTemp LowerTemp Lower Temp to 200-220°C Increase Carrier Flow CheckTemp->LowerTemp Yes CheckLiner Does Liner Contain Glass Wool? CheckTemp->CheckLiner No LowerTemp->CheckLiner ChangeLiner Swap to Deactivated Liner (No Glass Wool) CheckLiner->ChangeLiner Yes Protectant Add 0.5% Sorbitol Analyte Protectant CheckLiner->Protectant No Success Single Intact Peak Achieved ChangeLiner->Success Test Injection Protectant->Success Test Injection LCMS Switch to LC-MS/MS (Ambient Temp) Success->LCMS If Degradation Persists

Logical troubleshooting workflow for resolving thermal degradation of UR-144 analogs.

References
  • Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group Source: Marshall University URL
  • Synthetic Cannabinoids Degradation Studied Using GC–MS Source: LCGC International URL
  • Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product Source: Oxford Academic URL
  • Thermal degradation of a new synthetic cannabinoid QUPIC during analysis by gas chromatography–mass spectrometry Source: ResearchGate URL
  • Quantitative analysis of fluorinated synthetic cannabinoids using 19F nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry Source: Westmont URL
  • Stability of Synthetic Cannabinoids in Biological Matrices Source: Ovid / Journal of Analytical Toxicology URL
  • Copper-Mediated Cannabinoid Isomer Identification Technique Source: Omnicuris URL

Sources

Optimization

Addressing retention time shifts in cannabinoid metabolite screening

Welcome to the Cannabinoid LC-MS/MS Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with retention time (RT) shifts during cannabinoid metabolite screening.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cannabinoid LC-MS/MS Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with retention time (RT) shifts during cannabinoid metabolite screening. Because cannabinoids and their metabolites (such as Δ9 -THC, 11-OH-THC, and THCCOOH) are highly hydrophobic and often exist alongside nearly identical isomers, even a 0.1-minute RT shift can lead to integration failures, false positives, or misidentifications.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind these shifts and implement self-validating protocols to ensure your analytical workflows remain robust and reproducible.

Visualizing the Diagnostic Logic

Before adjusting instrument parameters, you must isolate whether the RT shift is a hardware (fluidic) issue or a chemistry (matrix/method) issue. Follow this diagnostic decision tree:

RTTroubleshooting Start RT Shift Detected CheckPress Check System Pressure Start->CheckPress PressAbnormal Pressure Abnormal (Fluctuating/High/Low) CheckPress->PressAbnormal PressNormal Pressure Normal CheckPress->PressNormal LeakPump Check for Leaks or Pump Seal Failure PressAbnormal->LeakPump CheckMatrix Compare Neat Std vs Matrix Sample PressNormal->CheckMatrix FixLeak Repair Leak / Replace Seals LeakPump->FixLeak MatrixEffect RT Shifts Only in Matrix CheckMatrix->MatrixEffect SystemEffect RT Shifts in Both CheckMatrix->SystemEffect CleanSample Optimize SPE Cleanup MatrixEffect->CleanSample CheckMP Verify Mobile Phase & Column Equilibration SystemEffect->CheckMP

Caption: Diagnostic workflow for isolating the root cause of LC-MS/MS retention time shifts.

Core Diagnostics: Fluidics vs. Matrix

Q: My cannabinoid retention times are gradually shifting earlier across a 100-sample batch. What is causing this? A: If the shift is gradual and progressive, the causality is almost always localized chemistry changes at the column head. In biological matrices like urine or whole blood, endogenous lipids and proteins can accumulate on the stationary phase. This lipid buildup effectively changes the stationary phase chemistry, reducing the column's phase ratio and causing hydrophobic cannabinoids to elute earlier. Additionally, as noted in1[1], failing to match the aqueous-to-organic ratio of your sample diluent to the initial gradient conditions causes a "strong-solvent effect," dragging analytes down the column before the gradient even begins.

Q: How can I definitively distinguish between a true retention time shift and an entirely different interfering compound? A: You must establish a self-validating system using Isotope-Labeled Internal Standards (ILIS), such as THC- d3​ or THCCOOH- d3​ . Because the deuterated standard shares identical physicochemical properties with the target analyte, it will experience the exact same matrix effects and system fluctuations. You should monitor the Relative Retention Time (RRT), calculated as RTanalyte​/RTILIS​ . A robust, validated method will maintain an RRT of 1.01 ± 0.02, as demonstrated in2[2]. If the absolute RT shifts but the RRT remains constant, it is a system fluidic issue. If the RRT deviates, you are likely looking at an isobaric interference.

Addressing Isobaric Interferences: The Isomer Challenge

Q: My Δ9 -THC peak is broadening and shifting slightly later in some patient samples, but my system pressure is normal. What is happening? A: You are likely experiencing co-elution with a structural isomer. The rise of unregulated synthetic and semi-synthetic cannabinoids has introduced isomers like Δ8 -THC and Δ10 -THC into biological samples. These isomers are isobaric (same exact mass) and share identical Multiple Reaction Monitoring (MRM) transitions with Δ9 -THC. Because they have nearly identical hydrophobicity, they elute very closely together. A perceived "shift" or peak broadening is often the overlapping of Δ9 -THC and Δ8 -THC.

To resolve this, you must optimize your gradient profile to achieve baseline separation. The quantitative differences in their chromatographic behavior are summarized below based on 3[3].

Table 1: Chromatographic and Mass Spectrometric Properties of Common THC Isomers

AnalyteTypical RT (min)*Primary MRM TransitionSecondary MRM TransitionResolution Challenge
Δ9 -THC 8.55315.2 193.1315.2 259.1Target active compound
Δ8 -THC 8.45315.2 193.1315.2 259.1Isobaric; co-elutes on steep gradients
exo-THC 8.50315.2 193.1315.2 259.1Partial resolution from Δ9 -THC
Δ10 -THC 9.40315.2 193.1315.2 259.1Elutes ~1 min later; distinct

*Retention times are illustrative based on a standard 10.5-min gradient method on a C18 column.[3]

Sample Preparation: Eliminating Matrix-Induced Shifts

To prevent lipid buildup and matrix-induced RT shifts, a rigorous Solid Phase Extraction (SPE) protocol is required. Below is a self-validating Mixed-Mode Cation Exchange workflow optimized for cannabinoids (e.g., THCA).

SPEWorkflow Cond 1. Condition MeOH & Water Load 2. Load Sample (Matrix + ILIS) Cond->Load Wash1 3. Wash 1 (Aqueous) Load->Wash1 Wash2 4. Wash 2 (Hexane) Wash1->Wash2 Elute 5. Elute (High Organic) Wash2->Elute Recon 6. Reconstitute (Match Gradient) Elute->Recon

Caption: Step-by-step mixed-mode SPE workflow for cannabinoid extraction from biological matrices.

Protocol: Matrix-Matched Mixed-Mode SPE for Cannabinoids Mechanistic Causality: Cannabinoids like THCA are highly hydrophobic (log P > 6). Using a mixed-mode sorbent allows us to leverage both hydrophobic and ion-exchange interactions, permitting highly aggressive wash steps that remove RT-shifting lipids without desorbing the analyte[4].

  • Sample Pre-treatment: Hydrolyze the biological sample (if targeting glucuronides). Dilute 1:1 with 1% formic acid to disrupt protein binding. Spike with ILIS.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL DI Water through the SPE cartridge.

  • Loading: Apply the pre-treated sample at a controlled flow rate of 1-2 mL/min.

  • Wash 1 (Polar Interferences): Pass 1 mL of 10-30% Acetonitrile in water. This removes salts and polar matrix components.

  • Wash 2 (Lipid Removal): Pass 200 µL of Hexane. Causality Note: Hexane selectively elutes highly hydrophobic lipids. Because THCA is retained tightly in the hydrophobic core of the sorbent particles, this small volume of hexane will not cause analyte breakthrough[4].

  • Elution: Elute with 1 mL of an appropriate high-organic solvent (e.g., 50:50 Ethyl Acetate:Hexane or Methanol, depending on exact sorbent chemistry).

  • Reconstitution: Evaporate under N2​ at 40°C. Reconstitute in a solvent that exactly matches the initial mobile phase conditions (e.g., 30% Organic).

Self-Validating Check: Always run a post-extraction spiked blank alongside your pre-extraction spiked samples. By comparing the peak areas, you calculate absolute recovery versus matrix effect. If the matrix effect exceeds 20% (enhancement or suppression), the RT shift is likely driven by residual matrix, and the wash steps must be optimized.

System Equilibration & Method Translation

Q: How do I ensure my column is properly equilibrated to prevent run-to-run RT drift, especially if I change column dimensions to speed up the assay? A: When running gradient elution for cannabinoids, the column must be flushed with the initial mobile phase composition for a sufficient number of column volumes (typically 3-5) before the next injection. If you change the column dimensions or flow rate to speed up the assay, you cannot simply use the same gradient timetable; you must mathematically adjust the gradient time to maintain the retention factor ( k∗ ).

As detailed in5[5], the gradient equation dictates that:

tG1​F1​/Vm1​=tG2​F2​/Vm2​

Any change in flow rate ( F ) or column void volume ( Vm​ ) requires a proportional change in gradient time ( tG​ ). Failing to balance this equation when translating a method will result in unpredictable retention factors and severe RT shifts.

References

  • Restek Resource Hub. LC Troubleshooting—Retention Time Shift. Retrieved from [Link]

  • eScholarship.org. Validation of a liquid chromatography tandem mass spectrometry (LC-MS/MS) method to detect cannabinoids in whole blood and breath. Retrieved from [Link]

  • Oxford Academic.An Enhanced LC–MS-MS Technique for Distinguishing Δ8

    • and Δ9 -Tetrahydrocannabinol Isomers in Blood and Urine Specimens. Retrieved from [Link]
  • Agilent Technologies. SAMHSA-Compliant LC/MS/MS Analysis of 11-nor-9-carboxy- Δ9 -Tetrahydrocannabinol in Urine with Agilent Bond Elut Plexa PCX. Retrieved from[Link]

  • Agilent Technologies. Video Notes LC Troubleshooting Series Retention Time Shifts. Retrieved from[Link]

Sources

Troubleshooting

Improving sensitivity limits for trace detection of 5-Cl-UR-144

Senior Application Scientist Knowledge Base Overview 5-Cl-UR-144 (UR-144 N-(5-chloropentyl) analog) is a synthetic cannabinoid featuring a highly strained tetramethylcyclopropyl (TMCP) moiety[1]. Trace detection of this...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Knowledge Base

Overview 5-Cl-UR-144 (UR-144 N-(5-chloropentyl) analog) is a synthetic cannabinoid featuring a highly strained tetramethylcyclopropyl (TMCP) moiety[1]. Trace detection of this compound in biological matrices or seized materials presents two primary analytical challenges: the thermal lability of the TMCP ring during gas chromatography (GC)[2], and matrix-induced ion suppression during liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3]. This guide provides field-proven troubleshooting protocols designed to achieve self-validating, sub-ng/mL sensitivity.

FAQ 1: GC-MS Artifacts & Peak Splitting

Q: During GC-MS analysis of 5-Cl-UR-144, I observe two distinct peaks with nearly identical mass spectra. Is my reference standard contaminated?

The Causality (Expertise): Your standard is likely pure. The appearance of a secondary peak is a well-documented thermal artifact. 5-Cl-UR-144 contains a sterically strained TMCP ring. When exposed to the high temperatures of a standard GC injection port (typically 250–280°C), the TMCP ring undergoes an asymmetrical, heat-induced ring opening[4]. This thermal isomerization creates a thermodynamic rearrangement product (a homoallylic ketone)[2]. In a standard GC/MS Total Ion Chromatogram (TIC), the intact 5-Cl-UR-144 typically elutes first (e.g., 17.728 min), immediately followed by the thermally induced rearrangement product (e.g., 17.924 min)[5].

Self-Validating Protocol: Injection Port Temperature Titration To validate that the secondary peak is a thermal artifact and not a co-eluting contaminant, perform the following self-validating workflow:

  • Baseline Injection: Inject 1 µL of a 10 µg/mL 5-Cl-UR-144 standard at an injection port temperature of 280°C. Record the Area Under the Curve (AUC) ratio of Peak 1 (Intact) to Peak 2 (Degradant).

  • Temperature Step-Down: Reduce the injection port temperature to 220°C. Allow the system to equilibrate for 15 minutes.

  • Re-Injection: Inject the same standard.

  • Validation Check: If Peak 2 is a thermal artifact, the AUC ratio of Peak 1 to Peak 2 will significantly increase (Peak 2 will shrink relative to Peak 1). If the ratio remains constant, suspect actual standard degradation or contamination.

  • Resolution: For absolute quantitative integrity, bypass GC-MS and utilize LC-MS/MS, which employs soft ionization (ESI) at lower temperatures, preserving the TMCP ring[6].

FAQ 2: Overcoming LC-MS/MS Sensitivity Limits

Q: My LC-MS/MS method for 5-Cl-UR-144 is plateauing at a Lower Limit of Quantification (LLOQ) of 2 ng/mL. How can I achieve sub-ng/mL sensitivity for trace toxicological screening?

The Causality (Expertise): Synthetic cannabinoids like 5-Cl-UR-144 are highly lipophilic (Formula: C21H28ClNO, Exact Mass: 345.1859 Da)[1]. In positive Electrospray Ionization (ESI+), their ionization efficiency is heavily dependent on the desolvation process. Aqueous mobile phases with high surface tension hinder droplet fission, leading to poor ion transmission into the mass analyzer. Furthermore, matrix components from urine or blood compete for available protons, causing severe ion suppression.

Self-Validating Protocol: Post-Column Isopropanol (IPA) Addition To drive sensitivity down to the 0.05 - 0.25 ng/mL range, we exploit the surface tension-lowering properties of isopropanol (IPA) to enhance desolvation[7].

  • Mobile Phase Setup: Use Mobile Phase A: 0.2% Formic acid + 2 mM Ammonium formate in LC-MS grade water. Mobile Phase B: 100% Acetonitrile[7].

  • Post-Column Infusion: Install a zero-dead-volume T-piece between the analytical column outlet and the ESI source inlet.

  • IPA Delivery: Using a secondary isocratic pump, deliver 100% Isopropanol at a constant flow rate of 0.2 mL/min into the T-piece[7].

  • Validation Check: Inject a 0.5 ng/mL standard with and without the post-column IPA flow. A successful implementation will yield a signal-to-noise (S/N) ratio enhancement of at least 3x to 5x for the [M+H]+ precursor ion (m/z 346.2).

FAQ 3: Optimizing Sample Extraction Recovery

Q: I am experiencing low recovery (<50%) of 5-Cl-UR-144 from urine samples using standard Solid Phase Extraction (SPE). What is the recommended extraction methodology?

The Causality (Expertise): The extreme lipophilicity of 5-Cl-UR-144 causes it to partition heavily into hydrophobic matrix components or adhere to the plastic walls of collection vessels. Standard reversed-phase SPE can result in breakthrough if the wash steps are too highly organic, or poor elution if the solvent lacks sufficient non-polar character.

Self-Validating Protocol: Optimized Liquid-Liquid Extraction (LLE) A targeted LLE utilizing a specific halogenated/alcohol solvent blend provides superior recovery (approaching 80-100%) and cleaner extracts for synthetic cannabinoids[3].

  • Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase. Incubate at 55°C for 1 hour to cleave conjugated metabolites[7].

  • Alkalinization: Adjust the sample to pH 9-10 using 0.1 M Sodium Hydroxide. This suppresses the ionization of the indole nitrogen, rendering the molecule fully neutral and lipophilic.

  • Extraction: Add 2 mL of a custom organic blend: 1-chlorobutane : isopropanol (70:30, v/v) [3].

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 3000 x g for 10 minutes.

  • Recovery: Transfer the upper organic layer to a clean glass vial (avoid plastic to prevent non-specific binding). Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B)[8].

  • Validation Check: Spike a blank matrix with a known concentration of 5-Cl-UR-144 before extraction, and another after extraction (prior to evaporation). The ratio of the pre-extraction spike area to the post-extraction spike area will give you your absolute recovery. Target >80%.

Quantitative Data Summary
Analytical ParameterGC-MS (Standard)LC-MS/MS (Standard)LC-MS/MS (Optimized with Post-Column IPA)
Primary Challenge Thermal degradation (TMCP ring opening)[2]Matrix suppression, poor desolvationNone (Optimized)
Typical LLOQ 5.0 - 10.0 ng/mL1.0 - 2.0 ng/mL0.05 - 0.25 ng/mL[7]
Target Ion / Transition m/z 345 (M+)m/z 346.2 → 144.1m/z 346.2 → 144.1
Extraction Recovery ~50-60% (Standard SPE)~50-60% (Standard SPE)>80% (1-chlorobutane:IPA LLE)[3]
Self-Validation Metric Peak 1 / Peak 2 RatioS/N Ratio > 10Pre/Post Spike Area Ratio
Analytical Decision & Optimization Workflow

G Start 5-Cl-UR-144 Sample (Trace Detection) GCMS GC-MS Pathway (High Temp Injection) Start->GCMS T > 250°C LCMS LC-MS/MS Pathway (Soft Ionization) Start->LCMS ESI+ Degradation TMCP Ring Opening (Thermal Isomerization) GCMS->Degradation Intact Intact Molecular Ion [M+H]+ m/z 346.2 LCMS->Intact SplitPeak Artifact Generation (Split Peaks: 17.7 & 17.9 min) Degradation->SplitPeak SplitPeak->LCMS Switch Method Enhance Post-Column Addition (0.2 mL/min Isopropanol) Intact->Enhance SubNg Sub-ng/mL Sensitivity (LLOQ: 0.05 ng/mL) Enhance->SubNg

Fig 1: 5-Cl-UR-144 analytical workflow: GC-MS thermal degradation vs. LC-MS/MS optimization.

References
  • [5] 5-Chloro-UR-144 - SWGDRUG.org. Scientific Working Group for the Analysis of Seized Drugs. URL:

  • [1] UR-144 N-(5-chloropentyl) analog | C21H28ClNO | CID 90464183 - PubChem. National Institutes of Health. URL:

  • [2] Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University. URL:

  • [4] Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Oxford Academic. URL:

  • [8] Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. PubMed Central (PMC). URL:

  • [3] Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Oxford Academic. URL:

  • [7] LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids. Uniklinik Freiburg. URL:

  • [6] Tentative identification of the metabolites of (1‐(cyclohexylmethyl)‐1H‐indol‐3‐yl)‐(2,2,3,3‐tetramethylcyclopropyl)methanone, and the product of its thermal degradation. Wiley Online Library. URL:

Sources

Optimization

Technical Support Center: UR-144 N-(5-chloropentyl) Analog Solubility &amp; Formulation

Scientist's Directive: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility hurdles when working with highly lipophilic synthetic cannabinoid...

Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Directive: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility hurdles when working with highly lipophilic synthetic cannabinoid receptor agonists (SCRAs). UR-144 N-(5-chloropentyl) analog—a halogenated derivative of the potent CB2-preferring agonist UR-144[1]—presents classic formulation challenges. Because it lacks ionizable functional groups and features a bulky, hydrophobic tetramethylcyclopropyl indole core, it strongly resists aqueous solvation.

Below, I have designed a comprehensive troubleshooting guide and self-validating protocols to ensure your reference standards remain in solution, preserving the scientific integrity of your pharmacological assays.

Part 1: Quantitative Solubility Profiles

Before troubleshooting, you must establish the thermodynamic baseline of your compound. Exceeding these limits guarantees precipitation. The data below represents the validated solubility thresholds for the [1].

Solvent SystemMaximum SolubilityApplication Notes
Dimethyl Formamide (DMF) 14 mg/mL[1]Highest capacity; ideal for concentrated master stocks.
Dimethyl Sulfoxide (DMSO) 5 mg/mL[1]Standard for in vitro assays; requires sonication.
Ethanol (EtOH) 5 mg/mL[1]Alternative when DMSO/DMF cytotoxicity is a concern.
DMF:PBS (pH 7.2) (1:2) 0.3 mg/mL[1]Stable intermediate for safe aqueous dilution.
Part 2: Troubleshooting FAQs

Q1: My crystalline solid is not fully dissolving in DMSO at 10 mg/mL. What is the mechanistic issue? A1: You have exceeded the thermodynamic solubility threshold. The maximum solubility of UR-144 N-(5-chloropentyl) analog in DMSO is strictly ~5 mg/mL[1]. Causality & Solution: DMSO is a polar aprotic solvent that disrupts the crystalline lattice, but its solvation capacity for this specific analog is finite. If your experimental design requires a 10 mg/mL stock, you must switch to Dimethyl Formamide (DMF), which supports up to 14 mg/mL[1]. If you are restricted to DMSO, dilute your stock to ≤ 5 mg/mL, warm gently to 37°C, and sonicate for 5 minutes.

Q2: When diluting my DMSO stock into PBS for an in vitro cell assay, the compound immediately precipitates into a cloudy suspension. How do I prevent this? A2: This "crashing out" is caused by a sudden shift in the dielectric constant. When the highly lipophilic SCRA hits the aqueous buffer, hydrophobic interactions force the molecules to rapidly aggregate to minimize contact with water. Causality & Solution: Never add aqueous buffer directly to your organic stock. Instead, utilize a step-down co-solvent approach. First, pre-dilute your DMF or DMSO stock 1:2 with PBS (pH 7.2) to create a stable intermediate solution (~0.3 mg/mL)[1]. Then, add this intermediate dropwise into a vigorously vortexing volume of your final assay media to rapidly disperse the localized solvent concentration.

Q3: I am conducting an in vivo rodent study. Can I use the DMF:PBS (1:2) formulation for dosing? A3: No. While DMF:PBS (1:2) is excellent for in vitro[2], DMF is hepatotoxic and generally avoided for in vivo injections. Causality & Solution: For in vivo dosing, formulate a lipid-based micellar emulsion. Dissolve the compound in a minimal volume of Ethanol, add a surfactant like Cremophor EL or Tween 80, evaporate the ethanol under a gentle nitrogen stream, and reconstitute the resulting lipid film with sterile saline.

Q4: Will the choice of organic solvent affect my CB1/CB2 receptor binding assay results? A4: Yes. High concentrations of DMSO or DMF alter cell membrane fluidity, which artificially skews the conformational dynamics of G-protein coupled receptors (GPCRs) like CB1 and CB2. Ensure the final organic solvent concentration in your assay well never exceeds 0.1% (v/v)[2]. Always run a vehicle control containing the exact same solvent concentration to baseline your assay.

Part 3: Standardized Experimental Protocols
Protocol A: Preparation of a 5 mg/mL Master Stock (Self-Validating)
  • Equilibration: Allow the UR-144 N-(5-chloropentyl) analog vial to reach room temperature before opening.

    • Causality: Opening a cold vial causes atmospheric moisture condensation, introducing water that severely degrades organic solubility.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO to 5 mg of the crystalline solid[1].

  • Agitation: Vortex vigorously for 30 seconds, then sonicate in a water bath at room temperature for 5 minutes.

  • Validation Check: Hold the vial against a dark background under a bright light. The complete absence of particulate scattering (Tyndall effect) confirms 100% dissolution.

  • Storage: Aliquot into amber glass vials to prevent UV degradation and store at -20°C.

Protocol B: Aqueous Formulation for In Vitro Assays
  • Intermediate Dilution: Thaw the master stock. Add 1 part stock to 2 parts PBS (pH 7.2) dropwise while vortexing to yield a 0.3 mg/mL intermediate[1].

  • Carrier Protein Addition: Supplement your final cell culture media with 0.1% to 1% Bovine Serum Albumin (BSA).

    • Causality: BSA acts as a lipid carrier protein, sequestering the hydrophobic compound and preventing it from adhering to the plastic walls of your 96-well plates.

  • Final Dispersion: Pipette the intermediate solution directly into the center of the pre-warmed (37°C) BSA-media while it is actively swirling.

  • Validation Check: Measure the optical density (OD) at 600 nm. An OD600 identical to your blank media confirms the absence of micro-precipitates.

Part 4: Visualizing the Workflow and Mechanism

FormulationWorkflow A UR-144 N-(5-chloropentyl) Crystalline Solid B Add Organic Solvent (DMSO, DMF, or EtOH) A->B C Vortex & Sonicate (Room Temp to 37°C) B->C D Stock Solution (e.g., 5 mg/mL in DMSO) C->D E Aqueous Dilution (Add slowly to PBS/Media) D->E Dilute >1:1000 F In Vitro Assay (Max 0.1% DMSO final) E->F

Workflow for preparing and diluting UR-144 N-(5-chloropentyl) analog for in vitro assays.

CBPathway L UR-144 Analog (Agonist) R CB1 / CB2 Receptors L->R Binds G Gi/o Proteins R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces

Mechanism of action for UR-144 analogs acting as agonists at CB1/CB2 receptors via Gi/o.

References
  • Deventer, M. H., et al. "In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists." PubMed Central (NIH). Available at:[Link]

  • Pichini, S., et al. "Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS." MDPI Molecules. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-reactivity of immunoassay kits with 5-chloro-UR-144 metabolites

As a Senior Application Scientist navigating the rapidly evolving landscape of synthetic cannabinoids (SCs), one of the most persistent analytical challenges is the reliable detection of halogenated indole derivatives. 5...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the rapidly evolving landscape of synthetic cannabinoids (SCs), one of the most persistent analytical challenges is the reliable detection of halogenated indole derivatives. 5-chloro-UR-144 (1-(5-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a chlorinated analog of the well-known SCs UR-144 and XLR-11 (5-fluoro-UR-144).

Because parent synthetic cannabinoids are extensively metabolized and rarely excreted intact in human urine, forensic and clinical laboratories cannot screen for the parent compound. Instead, they must rely on immunoassays that target major urinary metabolites. This guide objectively compares the cross-reactivity of leading commercial immunoassay kits with 5-chloro-UR-144 metabolites and provides a self-validating experimental protocol to ensure diagnostic accuracy in your laboratory.

The Mechanistic Basis of Cross-Reactivity

To understand why standard UR-144 immunoassay kits detect 5-chloro-UR-144, we must look at the pharmacokinetics of the drug. As detailed in the1[1], 5-chloro-UR-144 undergoes extensive hepatic oxidative dehalogenation (dechlorination) in vivo.

This biotransformation strips the chlorine atom from the pentyl chain, yielding the exact same primary metabolites as non-chlorinated UR-144 and fluorinated XLR-11: UR-144 N-pentanoic acid and UR-144 5-hydroxypentyl . Because commercial antibodies are specifically raised against the carboxylated or hydroxylated pentyl tail of these shared metabolites, 5-chloro-UR-144 ingestion triggers a robust cross-reactive response.

MetabolicPathway Parent 5-chloro-UR-144 (Parent Drug) CYP450 Hepatic CYP450 Oxidative Dechlorination Parent->CYP450 Metab1 UR-144 5-hydroxypentyl (Active Metabolite) CYP450->Metab1 Hydroxylation Metab2 UR-144 N-pentanoic acid (Major Urinary Biomarker) CYP450->Metab2 Oxidation Immuno Immunoassay Detection (Cross-Reactivity Target) Metab1->Immuno Metab2->Immuno

Hepatic oxidative dechlorination of 5-chloro-UR-144 yielding cross-reactive metabolites.

Comparative Analysis of Immunoassay Kits

To objectively evaluate product performance, we must compare the cross-reactivity profiles of the leading commercial assays. The target calibrator for these kits is typically UR-144 N-pentanoic acid. Below is a synthesized comparison based on validation data from the2[2], the 3[3], and published 4[4].

Immunoassay KitMethodologyTarget CalibratorCutoff (ng/mL)Cross-Reactivity: UR-144 N-pentanoic acidCross-Reactivity: UR-144 5-hydroxypentylCross-Reactivity: Parent 5-Cl-UR-144
CEDIA UR-144/XLR-11 Homogeneous EnzymeUR-144 N-pentanoic acid10.0100%~85%< 1%
ARK UR-144/JWH-018 Homogeneous EnzymeUR-144 N-pentanoic acid10.0100%~90%< 1%
Tulip/Neogen ELISA Direct ELISAUR-144 N-pentanoic acid5.0100%~115%< 10%

Scientist's Insight: Notice the near-zero cross-reactivity with the parent compound (5-chloro-UR-144). The bulky, electronegative chlorine atom alters the steric profile of the pentyl chain, drastically reducing antibody binding affinity. Detection is entirely reliant on the patient's liver successfully converting the drug into the dehalogenated metabolites. Furthermore, because a patient excretes a mixture of these metabolites, the cumulative response (multiple metabolites binding simultaneously) often triggers a positive screen even if individual metabolite concentrations sit just below the cutoff.

Experimental Protocol: Validating Cross-Reactivity (Self-Validating System)

To establish a self-validating system for your own laboratory, you must empirically determine the cross-reactivity of 5-chloro-UR-144 metabolites using a paired Immunoassay and LC-MS/MS workflow. Do not rely solely on manufacturer package inserts, as matrix effects vary by patient population.

Step-by-Step Methodology

1. Preparation of Spiked Matrix

  • Action: Obtain certified drug-free human urine (pre-confirmed negative by LC-MS/MS). Spike aliquots with certified reference materials (CRMs) of UR-144 N-pentanoic acid and 5-chloro-UR-144 at concentrations ranging from 0 to 50 ng/mL.

  • Causality: Utilizing a true negative human urine matrix accounts for endogenous matrix effects (e.g., urea, creatinine, pH variations) that can heavily interfere with enzyme activity in homogeneous assays like CEDIA or ARK.

2. Enzymatic Hydrolysis (Critical Step)

  • Action: Add 50 µL of recombinant β-glucuronidase (e.g., from E. coli or H. pomatia) to 1 mL of the spiked urine and authentic patient samples. Incubate at 55°C for 30 minutes.

  • Causality: Synthetic cannabinoid metabolites are heavily glucuronidated in vivo to increase water solubility. Immunoassay antibodies have exceptionally poor affinity for these bulky glucuronide conjugates. Hydrolyzing the sample cleaves the glucuronide, liberating the free UR-144 N-pentanoic acid and maximizing assay sensitivity.

3. Immunoassay Screening

  • Action: Run the hydrolyzed samples through an automated clinical chemistry analyzer (e.g., Beckman Coulter AU680) using your chosen kit. Calibrate using the 10 ng/mL cutoff calibrator.

  • Causality: The assay relies on competition between the drug in the sample and a G6PDH-labeled drug for antibody binding sites. Measuring the absorbance change of NADH at 340 nm provides a semi-quantitative signal of total cross-reactive metabolites.

4. LC-MS/MS Orthogonal Confirmation

  • Action: Perform liquid-liquid extraction (LLE) using hexane:ethyl acetate (9:1) on the remaining sample split. Reconstitute in the mobile phase and analyze via LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Causality: LC-MS/MS serves as the absolute ground truth. It confirms that the positive immunoassay signal is strictly due to the presence of the dehalogenated metabolites and quantifies their exact concentration, allowing you to calculate the precise percentage of cross-reactivity.

Workflow Urine Urine Sample (Spiked/Authentic) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Split Sample Split Hydrolysis->Split IA Immunoassay Screen (e.g., CEDIA/ARK) Split->IA Aliquot 1 LCMS LC-MS/MS Confirmation Split->LCMS Aliquot 2 Data Cross-Reactivity Calculation IA->Data LCMS->Data

Self-validating workflow for determining immunoassay cross-reactivity via LC-MS/MS confirmation.

References

  • Enzyme-linked immunosorbent assay (ELISA)
  • Maximize Detection of Synthetic Cannabinoids (CEDIA UR-144/XLR-11 Assay)
  • Source: ARK Diagnostics, Inc.
  • Source: Office of Justice Programs (OJP)

Sources

Comparative

Validation of Quantitative Methods for 5-Chloropentyl Cannabinoids: An ISO/IEC 17025 Comparison Guide

The continuous evolution of novel psychoactive substances (NPS) introduces structural analogs designed to evade legal detection while maintaining or enhancing affinity for cannabinoid receptors (CB1 and CB2). The 5-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

The continuous evolution of novel psychoactive substances (NPS) introduces structural analogs designed to evade legal detection while maintaining or enhancing affinity for cannabinoid receptors (CB1 and CB2). The 5-chloropentyl synthetic cannabinoids—such as 5-chloro-UR-144, 5-chloro-AKB48, and 5-chloro-AB-PINACA—represent a highly specific class of halogenated analogs[1]. The substitution of a terminal fluorine or hydrogen with a chlorine atom significantly alters the molecule's lipophilicity, metabolic stability, and receptor binding efficacy.

For forensic and clinical toxicology laboratories, quantifying these compounds at trace physiological levels (pg/mL to ng/mL) in complex biological matrices requires highly sensitive analytical methods. Validating these methods according to 2[2] ensures the legal defensibility, reproducibility, and scientific integrity of the quantitative results.

Methodological Comparison: LC-MS/MS vs. GC-MS

To accurately quantify 5-chloropentyl cannabinoids, laboratories primarily evaluate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Mass Spectrometry (GC-MS)[3][4].

The Causality Behind Platform Selection: While GC-MS is a traditional workhorse in toxicology, the thermal instability of carboxamide-linked cannabinoids (e.g., 5-chloro-AB-PINACA) often leads to degradation in the high-temperature GC injection port. This thermal cleavage forms degradation products that complicate precise quantification[4]. LC-MS/MS circumvents this by utilizing ambient-temperature electrospray ionization (ESI+), preserving the intact precursor ion. Furthermore, the high polarity of downstream cannabinoid metabolites necessitates complex derivatization for GC-MS—a step completely bypassed in LC-MS/MS workflows, minimizing analyte loss and reducing turnaround time.

Table 1: Performance Comparison of Analytical Platforms for 5-Chloropentyl Cannabinoids
Analytical ParameterLC-MS/MS (ESI+)GC-MS (EI)Causality / Impact on 5-Chloropentyl Analogs
Thermal Stability High (No degradation)Low (Carboxamide cleavage)LC-MS/MS preserves intact molecular ions, allowing for accurate precursor selection without thermal artifacts.
Sample Preparation Simple (SLE or PPT)Complex (Derivatization required)LC-MS/MS reduces workflow complexity, minimizing the risk of introducing systematic errors during extraction.
Isomer Resolution Excellent (via Biphenyl column)ModerateBiphenyl stationary phases leverage π−π interactions to resolve positional chloro-isomers that co-elute on standard columns.
Sensitivity (LOQ) 0.1 - 0.5 ng/mL2.0 - 5.0 ng/mLLC-MS/MS meets the ultra-low physiological concentrations typical of modern highly potent NPS overdoses.

Step-by-Step ISO 17025 Validation Protocol (LC-MS/MS)

Validating an LC-MS/MS method for 5-chloropentyl cannabinoids requires a self-validating experimental design[5]. The following protocol outlines the critical steps for validating 5-chloro-UR-144 as a model analyte.

Step 1: Chromatographic and MS Optimization
  • MS Tuning: Infuse neat standards of 5-chloro-UR-144 (100 ng/mL) into the mass spectrometer to identify the optimal Multiple Reaction Monitoring (MRM) transitions.

  • Transition Selection: The precursor ion [M+H]+ for 5-chloro-UR-144 is m/z 346. Collision-induced dissociation (CID) yields a stable quantitative product ion at m/z 248 and a qualitative confirmation ion at m/z 144. Selecting two transitions ensures specificity, fulfilling ISO identification criteria[3].

  • Column Selection: Install a Biphenyl UHPLC column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Causality: The electron-deficient biphenyl rings interact directly with the electron-rich indole core of the cannabinoid. This provides orthogonal retention mechanisms (hydrophobic + dispersive + π−π ) necessary to separate 5-chloropentyl analogs from closely eluting fluorinated or unhalogenated counterparts, which a standard C18 column cannot achieve efficiently.

Step 2: Extraction Efficiency and Matrix Effect Assessment
  • Extraction: Perform Supported Liquid Extraction (SLE) using 200 µL of a buffered biological matrix (blood/urine) extracted into an organic solvent (e.g., methyl tert-butyl ether).

  • Matrix Effect Calculation: Compare the peak area of the analyte spiked into a post-extracted blank matrix versus a neat solvent standard.

    • Causality: SLE provides a significantly cleaner extract than simple protein precipitation by eliminating endogenous phospholipids that cause ion suppression in the ESI source. ISO 17025 dictates that matrix effects must be reproducible across different patient lots (CV 15%). By continuously monitoring internal standard (e.g., UR-144-d5) recovery, the assay self-validates against unexpected matrix interference.

Step 3: Precision, Accuracy, and Linearity
  • Calibration: Prepare matrix-matched calibration curves ranging from 0.1 to 50 ng/mL.

  • QC Replicates: Analyze Quality Control (QC) samples at three concentration levels (Low, Mid, High) in replicates of six, across five different analytical runs.

    • Causality: This multi-day, multi-level approach captures both intra-assay (repeatability) and inter-assay (reproducibility) variance. ISO 17025 requires accuracy bias to be within ± 20% of the nominal concentration at the Lower Limit of Quantification (LLOQ), and ± 15% at all other levels.

Experimental Workflows & Validation Logic

Workflow A Biological Sample (Blood/Urine) B Internal Standard Addition (e.g., UR-144-d5) A->B C Supported Liquid Extraction (MTBE Solvent) B->C D Chromatographic Separation (Biphenyl Column) C->D E Mass Spectrometry (LC-ESI-MS/MS MRM) D->E F Data Processing & ISO 17025 Validation E->F

Caption: Workflow for extraction and LC-MS/MS analysis of 5-chloropentyl cannabinoids.

ISOValidation ISO ISO/IEC 17025 Validation Parameters Sens Sensitivity ISO->Sens Rel Reliability ISO->Rel Spec Specificity ISO->Spec LOD LOD ≤ 0.1 ng/mL Sens->LOD LOQ LOQ ≤ 0.5 ng/mL Sens->LOQ Acc Accuracy (Bias ≤ ±20%) Rel->Acc Prec Precision (CV ≤ 20%) Rel->Prec Mat Matrix Effect Evaluation Spec->Mat Rec Recovery Assessment Spec->Rec

Caption: ISO/IEC 17025 core validation parameters for quantitative cannabinoid assays.

Quantitative Validation Data Summary

The table below demonstrates representative validation metrics achieved using the optimized LC-MS/MS methodology for 5-chloro-UR-144, benchmarked against ISO 17025 thresholds.

Table 2: Representative ISO 17025 Validation Data for 5-Chloro-UR-144 (LC-MS/MS)
Validation ParameterISO 17025 Acceptance CriteriaExperimental Result (5-Chloro-UR-144)Status
Linearity ( R2 ) 0.9900.998 (0.1 - 50 ng/mL)Pass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: 0.05 ng/mL / LOQ: 0.1 ng/mLPass
Intra-day Precision (CV%) 20% at LOQ, 15% at QCs6.2% (Low QC), 4.1% (High QC)Pass
Inter-day Accuracy (Bias%) ± 20% at LOQ, ± 15% at QCs+4.5% (Low QC), -2.1% (High QC)Pass
Matrix Effect CV 15% across 6 different lots-8.4% (Ion suppression, CV = 5.2%)Pass
Extraction Recovery Consistent across concentrations88.5% ± 4.3%Pass

Conclusion

The successful quantification of 5-chloropentyl cannabinoids demands an analytical approach that addresses both the chemical instability and the ultra-low physiological concentrations of these compounds. LC-MS/MS, paired with biphenyl chromatography and Supported Liquid Extraction, provides a robust, self-validating system superior to traditional GC-MS techniques. Adhering strictly to ISO/IEC 17025 guidelines ensures that the resulting data is not only scientifically accurate but legally defensible in critical forensic and clinical applications.

References

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.1

  • Taiwan Food and Drug Administration. Method of Test for Synthetic Cannabinoids in Urine.3

  • National Institute of Standards and Technology (NIST). Synthetic cannabinoids: Analysis and metabolites.4

  • National Institutes of Health (NIH) / PMC. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids.5

  • Kingston University London. Method development and validation for synthetic and natural cannabinoids on LC-MS/MS.2

Sources

Validation

Comparative Metabolism of Fluoro-UR-144 (XLR-11) and Chloro-UR-144: An Analytical Guide

As synthetic cannabinoid receptor agonists (SCRAs) continue to evolve to evade legislative control, halogenated tetramethylcyclopropylindoles—specifically XLR-11 (5-fluoro-UR-144) and its chlorinated analog 5Cl-UR-144—ha...

Author: BenchChem Technical Support Team. Date: March 2026

As synthetic cannabinoid receptor agonists (SCRAs) continue to evolve to evade legislative control, halogenated tetramethylcyclopropylindoles—specifically XLR-11 (5-fluoro-UR-144) and its chlorinated analog 5Cl-UR-144—have emerged as prevalent analytical targets. For toxicologists and drug development professionals, distinguishing between these structurally homologous compounds requires a deep understanding of their comparative metabolic trajectories and thermal stabilities.

This guide provides an authoritative, data-driven comparison of the pharmacokinetic profiles of XLR-11 and 5Cl-UR-144, detailing the causality behind their biotransformations and establishing robust, self-validating analytical workflows for their detection.

Structural Chemistry and Pharmacological Context

Both XLR-11 and 5Cl-UR-144 share a core (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone structure, differing only by the terminal halogen on the N-pentyl chain. Both compounds act as highly efficacious, full agonists at the CB1 and CB2 receptors.

However, the nature of the terminal halogen fundamentally dictates their metabolic fate. The carbon-fluorine (C-F) bond in XLR-11 is exceptionally strong (bond dissociation energy ~485 kJ/mol), making it relatively resistant to cleavage. In contrast, the carbon-chlorine (C-Cl) bond in 5Cl-UR-144 is significantly weaker (~330 kJ/mol). This thermodynamic difference directly influences the kinetic propensity for oxidative dehalogenation in vivo, shifting the ratio of primary to secondary metabolites.

Comparative Metabolic Pathways

The biotransformation of both compounds is driven by Phase I oxidation and subsequent Phase II conjugation. Because these compounds are highly lipophilic, they undergo extensive hepatic clearance, rendering the parent drug nearly undetectable in urine.

Phase I: Cytochrome P450-Mediated Oxidation

Incubations with recombinant enzymes demonstrate that both XLR-11 and 5Cl-UR-144 are heavily metabolized by CYP3A4 , with minor contributions from CYP1A2 and CYP2C19 1.

  • TMCP Hydroxylation: The bulky, lipophilic tetramethylcyclopropyl (TMCP) moiety is the primary target for CYP3A4. Steric accessibility allows rapid hydroxylation, forming the major intermediate metabolites.

  • Oxidative Dehalogenation: XLR-11 undergoes defluorination to form UR-144 pentanoic acid and 5-hydroxy-UR-144 2. Because of the weaker C-Cl bond, 5Cl-UR-144 undergoes dechlorination at a significantly higher rate, making UR-144 pentanoic acid the dominant diagnostic marker for the chlorinated analog.

Phase II: UGT-Mediated Glucuronidation

Following Phase I oxidation, the newly formed hydroxyl groups serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The resulting O-glucuronide conjugates (e.g., hydroxy-XLR-11 glucuronide) are highly water-soluble and constitute the primary excretory products found in human urine 2.

Metabolic_Pathways XLR11 XLR-11 (5F-UR-144) CYP CYP3A4 / CYP1A2 Oxidation XLR11->CYP ClUR144 5Cl-UR-144 ClUR144->CYP TMCP_OH TMCP Hydroxylation (Major Phase I) CYP->TMCP_OH Dehal Oxidative Dehalogenation (-F / -Cl) CYP->Dehal UGT UGT Enzymes (Glucuronidation) TMCP_OH->UGT UR144_Met UR-144 Pentanoic Acid & 5-OH-UR-144 Dehal->UR144_Met UR144_Met->UGT PhaseII O-Glucuronide Conjugates (Renal Excretion) UGT->PhaseII

Comparative Phase I and Phase II metabolic pathways of XLR-11 and 5Cl-UR-144.

Thermal Degradation & Analytical Challenges

A critical factor when analyzing TMCP-containing cannabinoids is their thermal instability. The cyclopropyl ring is highly strained. When subjected to the elevated temperatures of smoking (pyrolysis) or a Gas Chromatography (GC) injection port, the ring undergoes an electrocyclic ring-opening reaction 3.

Causality in Analytical Choice: Because GC-MS cannot reliably differentiate between true biological metabolites and thermal artifacts generated in the instrument, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the mandatory platform for structural elucidation and metabolite profiling. Furthermore, these thermal degradants are not biologically inert; they retain nanomolar affinity for cannabinoid receptors, contributing to the in vivo toxicity profile 3.

Quantitative Analytical Markers

To accurately identify intake, toxicologists must target the specific mass shifts associated with these biotransformations.

Analyte / MetaboliteBiotransformationNominal Mass Shift (Δ Da)Primary EnzymeOptimal Detection Matrix
XLR-11 Parent None (Parent)0N/ABlood / Saliva
Hydroxy-XLR-11TMCP Hydroxylation+16CYP3A4Urine (as Glucuronide)
2'-Carboxy-XLR-11TMCP Carboxylation+30CYP3A4 / ALDHUrine
UR-144 Pentanoic AcidDefluorination + Oxidation+14 (vs XLR-11)CYP1A2 / CYP3A4Urine (Major)
5Cl-UR-144 Parent None (Parent)0N/ABlood / Saliva
Hydroxy-5Cl-UR-144TMCP Hydroxylation+16CYP3A4Urine (as Glucuronide)
UR-144 Pentanoic AcidDechlorination + Oxidation-3 (vs 5Cl-UR-144)CYP1A2 / CYP3A4Urine (Dominant)

Experimental Protocol: In Vitro Hepatocyte Incubation & LC-HRMS

To accurately map these pathways, researchers must utilize a self-validating in vitro system. While Human Liver Microsomes (HLMs) are useful for isolated CYP phenotyping, pooled cryopreserved human hepatocytes provide an intact cellular system containing both Phase I and Phase II enzymes, complete with endogenous cofactors. This prevents the artificial skewing of metabolic profiles seen when exogenous UDPGA must be titrated into microsomal assays 2.

Step-by-Step Methodology
  • System Preparation & Control Validation: Thaw pooled cryopreserved human hepatocytes in Williams' E medium. Causality: Pooling normalizes inter-individual genetic variability in CYP expression. Prepare a negative control using heat-inactivated hepatocytes (boiled for 10 minutes) to differentiate true enzymatic turnover from chemical instability.

  • Substrate Incubation: Spike XLR-11 or 5Cl-UR-144 to a final concentration of 10 µM. Causality: A 10 µM concentration ensures pseudo-first-order kinetics while avoiding CYP saturation or cellular toxicity.

  • Inhibition Assays (Self-Validation): In parallel wells, pre-incubate the hepatocytes with 1 µM ketoconazole. Causality: Ketoconazole is a potent CYP3A4 inhibitor. Attenuation of the TMCP-hydroxylated metabolites in these wells self-validates the CYP3A4-dependence of the pathway [[1]]().

  • Reaction Quenching: After 120 minutes at 37°C, add an equal volume of ice-cold acetonitrile containing an internal standard (e.g., XLR-11-d5). Causality: Acetonitrile immediately denatures proteins to halt metabolism, while the stable-isotope internal standard corrects for downstream matrix effects and extraction losses.

  • Centrifugation & LC-HRMS Analysis: Centrifuge the homogenate at 15,000 × g for 10 minutes. Analyze the supernatant via an Acquity BEH C18 column coupled to a Q-TOF or Orbitrap MS. Causality: High-resolution mass spectrometry (mass error <3 ppm) is mandatory to distinguish isobaric metabolites (e.g., distinguishing a true hydroxylation [+15.9949 Da] from a hydration event).

Workflow Hep Human Hepatocyte Incubation (37°C) Quench Protein Precipitation (Ice-Cold ACN) Hep->Quench Centrifuge Centrifugation (15,000 x g) Quench->Centrifuge Dry N2 Evaporation & Reconstitution Centrifuge->Dry LCMS LC-HRMS Analysis (BEH C18 Column) Dry->LCMS Data Metabolite ID & Mass Shift Profiling LCMS->Data

Step-by-step in vitro hepatocyte incubation and LC-HRMS analytical workflow.

References

  • Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Testing and Analysis (2016).[Link]

  • First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry (2013).[Link]

  • Characterization of Designer Drugs: Chemical Stability, Exposure, and Metabolite Identification Final Summary Overview. Office of Justice Programs (2018).[Link]

Sources

Comparative

Harmonizing the Unknown: An Inter-Laboratory Comparison of Synthetic Cannabinoid Detection Limits

The rapid proliferation of synthetic cannabinoids (SCs) presents a persistent and evolving challenge for forensic and clinical toxicology. Unlike traditional phytocannabinoids, SCs undergo continuous structural modificat...

Author: BenchChem Technical Support Team. Date: March 2026

The rapid proliferation of synthetic cannabinoids (SCs) presents a persistent and evolving challenge for forensic and clinical toxicology. Unlike traditional phytocannabinoids, SCs undergo continuous structural modifications—transitioning from early naphthoylindoles (e.g., JWH-018) to complex indazole-3-carboxamides (e.g., AB-CHMINACA, MDMB-4en-PINACA)—to evade legal classification. This structural diversity directly impacts analytical sensitivity, leading to significant variance in Limits of Detection (LOD) and Limits of Quantification (LOQ) across different laboratory environments.

As an Application Scientist, I have observed that harmonizing detection limits across institutions requires more than standardizing equipment; it demands a deep understanding of the mechanistic interactions between these novel analytes, the biological matrix, and the chosen analytical platform. This guide objectively compares platform performance and provides a self-validating methodology to achieve reliable, sub-ng/mL detection limits.

Mechanistic Causality in Platform Selection: GC-MS vs. LC-MS/MS

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the gold standard for drug screening due to its reproducible electron-ionization (EI) spectra and extensive reference libraries, which facilitate inter-laboratory comparisons (1)[1]. However, modern SCs—particularly those containing amide linkages—exhibit profound thermal lability. When introduced into a GC injection port at temperatures exceeding 250°C, these compounds undergo thermal degradation and esterification. This cleavage of the amide bond not only leads to substance mischaracterization but fundamentally limits the achievable LOD, often restricting GC-MS sensitivity to the 1–25 ng/mL range (2)[2].

In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operates at ambient temperatures during separation and utilizes soft ionization techniques like Electrospray Ionization (ESI). By preserving the intact protonated precursor ion[M+H]+, LC-MS/MS allows for highly specific Multiple Reaction Monitoring (MRM) transitions. This mechanistic advantage translates to superior sensitivity, routinely achieving LODs between 0.01 and 2.0 ng/mL in complex matrices like whole blood and urine (3)[3].

Logic SC Amide-Based Synthetic Cannabinoid GCMS GC-MS (High Temp Vaporization) SC->GCMS Injector Port (>250°C) LCMS LC-MS/MS (Ambient ESI) SC->LCMS Liquid Phase Degradation Thermal Cleavage of Amide Bond (High LOD, Mischaracterization) GCMS->Degradation Degradation Intact Intact Protonated Precursor [M+H]+ (Low LOD, High Sensitivity) LCMS->Intact Ionization

Mechanistic comparison of SC degradation in GC-MS vs. intact ionization in LC-MS/MS.

Inter-Laboratory Performance: Comparative Detection Limits

To establish a baseline for analytical performance, we must evaluate inter-laboratory proficiency data. A recent collaborative study between Boston University and RTI International validated 17 SCs in blood and 10 metabolites in urine, demonstrating that standardized extraction protocols can yield highly reproducible LODs across different institutions (4)[4]. Similarly, proficiency testing among drug checking services highlights that while LC-MS/MS provides superior quantitative limits, GC-MS remains viable for qualitative screening if thermal degradation profiles are well-characterized (5)[5].

The table below summarizes the consensus detection limits across major analytical platforms based on recent inter-laboratory data:

Analytical PlatformTarget MatrixTarget AnalytesLOD RangeLOQ RangeKey Mechanistic Limitations
GC-MS (EI) Whole Blood / UrineJWH-series, UR-1441.0 - 25.0 ng/mL5.0 - 50.0 ng/mLThermal degradation of amide-based SCs; requires derivatization for metabolites.
LC-MS/MS (QqQ) Whole Blood / UrineAB-PINACA, 5F-ADB0.01 - 2.0 ng/mL0.05 - 5.0 ng/mLSusceptible to matrix effects (ion suppression); requires matched deuterated internal standards.
LC-TOF-MS (HRMS) Serum / BloodUntargeted SCs0.1 - 5.0 ng/mL0.5 - 10.0 ng/mLSlightly lower sensitivity than QqQ; higher data processing complexity.
Immunoassay UrineSC Metabolites5.0 - 20.0 ng/mLN/A (Screening)High rate of false negatives due to rapid structural evolution of SCs bypassing antibody affinity.

Self-Validating Experimental Protocol: SLE-LC-MS/MS Workflow

To achieve the sub-ng/mL detection limits required for modern SCs, laboratories must transition from traditional Liquid-Liquid Extraction (LLE) to Supported Liquid Extraction (SLE). SLE eliminates emulsion formation and minimizes inter-operator variability, which is the primary driver of inter-laboratory discrepancies.

The following protocol is designed as a self-validating system . By integrating matched deuterated internal standards (IS) prior to any sample manipulation, the workflow intrinsically corrects for matrix-induced ion suppression and extraction losses.

Workflow Sample Biological Sample (Blood/Urine) Spike Spike Internal Standards (Deuterated Analogs) Sample->Spike Extraction Supported Liquid Extraction (SLE) Spike->Extraction LC Liquid Chromatography (C18 Column, Gradient) Extraction->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Validation Self-Validation (QC Checks & Recovery) MS->Validation

Self-validating SLE-LC-MS/MS workflow for synthetic cannabinoid quantification.

Step-by-Step Methodology

1. Sample Aliquoting & IS Spiking (The Internal Baseline)

  • Action: Transfer 200 µL of whole blood or urine into a clean well of a 96-well plate. Immediately spike with 20 µL of a deuterated IS mixture (e.g., UR144-d5, AB-PINACA-d9 at 10 ng/mL).

  • Causality: Spiking before buffering ensures the IS undergoes the exact same chemical environment, extraction mechanics, and potential degradation pathways as the endogenous analytes. This makes the final recovery calculation mathematically sound and self-validating.

2. Matrix Buffering (Optimizing Partitioning)

  • Action: Add 200 µL of 0.1% ammonium hydroxide (NH₄OH) to the sample and vortex for 30 seconds.

  • Causality: SCs are generally lipophilic and remain neutral at high pH. Buffering suppresses any residual ionization of the analytes, forcing them into a non-polar state and maximizing their affinity for the organic elution solvent rather than the aqueous matrix.

3. Supported Liquid Extraction (SLE) Loading

  • Action: Transfer the buffered sample onto an SLE cartridge (utilizing a diatomaceous earth sorbent). Apply a brief pulse of positive pressure to initiate flow, then allow the sample to absorb into the sorbent bed for exactly 5 minutes.

  • Causality: The 5-minute equilibration allows the aqueous matrix to form a microscopic film over the diatomaceous earth. This creates a massive surface area for highly efficient organic partitioning, mimicking an infinite number of LLE shaking steps without the risk of emulsions.

4. Analyte Elution

  • Action: Elute the target analytes using 2 x 1 mL of Methyl tert-butyl ether (MTBE). Allow gravity flow, followed by a final pulse of positive pressure to expel the remaining solvent.

  • Causality: MTBE is highly selective for lipophilic cannabinoids while leaving polar matrix components (like phospholipids) trapped in the aqueous layer on the sorbent. This significantly reduces ion suppression during MS analysis.

5. Evaporation and Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

6. LC-MS/MS Analysis & Self-Validation Checkpoints

  • Action: Inject 5 µL onto a sub-2 µm C18 column. Utilize a gradient elution to separate structural isomers before detection via QqQ mass spectrometry in positive ESI mode.

  • Self-Validation Checkpoint: The system validates its own integrity run-by-run. If the absolute IS peak areas in the extracted biological samples drop below 80% of the IS peak areas in a neat solvent standard, it indicates severe, uncorrected matrix effects. The protocol dictates a mandatory dilution or re-extraction, ensuring that no false negatives are reported due to ion suppression.

References

  • Source: Office of Justice Programs (ojp.gov)
  • Source: LCGC International (chromatographyonline.com)
  • Source: MDPI (mdpi.com)
  • Emerging Novel Psychoactive Substances (2020–2025)
  • Source: PMC (nih.gov)

Sources

Validation

Differentiating UR-144 N-(5-chloropentyl) Analog from Isomeric Compounds: A Comprehensive Analytical Guide

Introduction & Structural Context UR-144 N-(5-chloropentyl) analog, commonly referred to as 5-chloro-UR-144, is a synthetic cannabinoid characterized by a tetramethylcyclopropyl methanone group linked to an indole core w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

UR-144 N-(5-chloropentyl) analog, commonly referred to as 5-chloro-UR-144, is a synthetic cannabinoid characterized by a tetramethylcyclopropyl methanone group linked to an indole core with a 5-chloropentyl chain (1)[1]. Differentiating this specific compound from its constitutional and positional isomers (e.g., 1-chloro to 4-chloro analogs) is a critical challenge in forensic drug analysis. Because constitutional isomers share identical molecular weights and often produce indistinguishable electron ionization (EI) mass fragmentation patterns, relying solely on standard mass spectrometry without orthogonal detection can lead to false-positive identifications (2)[2].

The Causality of Analytical Choices

The Pitfalls of GC-MS and Thermal Degradation

While Gas Chromatography-Mass Spectrometry (GC-MS) is the frontline screening tool, it possesses a critical vulnerability when analyzing tetramethylcyclopropyl-containing synthetic cannabinoids. The high temperatures of the GC injection port (typically around 280°C) induce a predictable thermal rearrangement—specifically, the ring-opening of the cyclopropyl group (3)[3]. For 5-chloro-UR-144, this results in two distinct chromatographic peaks: the major parent peak and a minor thermally induced artifact[3]. Furthermore, GC-MS cannot definitively assign the position of the chlorine atom on the pentyl chain without certified reference materials for every possible isomer.

The Necessity of NMR and FTIR

To achieve a self-validating identification system, orthogonal techniques must be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation, as it maps the exact electronic environment of every proton and carbon atom, definitively distinguishing positional isomers (2)[2]. Fourier Transform Infrared Spectroscopy (FTIR), particularly using Attenuated Total Reflectance (ATR) or Solid-Phase GC-IR, provides a unique fingerprint of the molecule's vibrational modes, which shift subtly depending on the substitution pattern (4)[4].

Analytical Workflow Diagram

Workflow Start Unknown Sample (Suspected 5-Chloro-UR-144) GCMS GC-MS Screening (Identify Parent & Artifact) Start->GCMS Thermal Thermal Rearrangement Check (17.7 min & 17.9 min peaks) GCMS->Thermal High Temp Injection NMR 1H & 13C NMR Spectroscopy (Positional Isomer Differentiation) Thermal->NMR Isomer Ambiguity Remains FTIR FTIR / GC-IR Analysis (Orthogonal Validation) Thermal->FTIR Functional Group Check Result Definitive Isomer Identification NMR->Result Exact Connectivity FTIR->Result Vibrational Fingerprint

Multimodal analytical workflow for differentiating 5-chloro-UR-144 from its isomers.

Step-by-Step Experimental Methodologies

Protocol 1: GC-MS Screening and Artifact Identification

Objective: To identify the presence of 5-chloro-UR-144 and characterize its thermal rearrangement profile. Causality: Utilizing a specific temperature ramp ensures that the parent compound and its thermal artifact are chromatographically resolved, preventing misidentification of the artifact as a separate isomer. Steps:

  • Sample Preparation: Dilute the analyte to approximately 4 mg/mL in GC-grade chloroform ( CHCl3​ ) (3)[3].

  • Instrument Setup: Utilize a Gas Chromatograph operated in split mode (20:1 ratio) coupled with a Mass Spectrometer detector[3].

  • Column Selection: Equip a DB-1 MS capillary column (30 m × 0.25 mm × 0.25 µm) using Helium as the carrier gas at a constant flow of 1.0 mL/min[3].

  • Temperature Parameters:

    • Injector Temperature: 280°C (Note: This high temperature intentionally induces the predictable thermal artifact)[3].

    • MS Transfer Line: 280°C; MS Source: 230°C; MS Quad: 150°C[3].

  • Oven Program: Initial hold at 100°C for 1.0 min, ramp at 12°C/min to 300°C, and hold for 9.0 min[3].

  • Data Acquisition & Validation: Scan range from 30-550 amu. The protocol validates itself if two peaks emerge: the major parent peak at ~17.728 min and the minor thermal rearrangement peak at ~17.924 min[3].

Protocol 2: High-Resolution 1H NMR for Positional Isomer Differentiation

Objective: To definitively determine the position of the chlorine atom and rule out constitutional isomers. Causality: The chemical shift and splitting patterns of the pentyl chain protons will drastically change depending on whether the chlorine is at the C1, C2, C3, C4, or C5 position. Steps:

  • Sample Preparation: Dissolve ~5 mg/mL of the analyte in deuterochloroform ( CDCl3​ ) (3)[3].

  • Internal Standardization: Add Tetramethylsilane (TMS) as the 0 ppm chemical shift reference and dimethylfumarate as a quantitative internal standard[3]. This creates a self-validating internal calibration.

  • Instrument Setup: Use a 400 MHz NMR spectrometer equipped with a proton detection probe[3].

  • Acquisition Parameters:

    • Spectral width: -3 ppm to 13 ppm[3].

    • Pulse angle: 90°[3].

    • Delay between pulses (D1): 45 seconds to ensure complete relaxation for quantitative accuracy[3].

    • Number of scans (NT): 8[3].

  • Data Analysis: Focus on the signals corresponding to the alkyl group hydrogen atoms. While some alkyl signals may be similar, the terminal −CH2​−Cl protons in the 5-chloropentyl isomer will appear distinctly downfield, confirming the terminal position of the halogen (2)[2].

Quantitative Data Comparison

The following table summarizes the expected analytical markers for 5-chloro-UR-144 compared to potential isomeric interferences.

Analytical Metric5-Chloro-UR-144 (Parent)5-Chloro-UR-144 (Thermal Artifact)Positional Isomers (e.g., 2-Chloro)
GC-MS Retention Time ~17.728 min~17.924 minVariable (often co-eluting)
Major MS Fragments (m/z) Identical to isomersIdentical to isomersIdentical to 5-chloro-UR-144
1H NMR: −CH2​−Cl Shift ~3.5 ppm (Triplet)Ring-opened signals presentShifted upfield/downfield; Multiplet
FTIR (ATR) C-Cl Stretch ~650–700 cm⁻¹~650–700 cm⁻¹Shifted due to steric environment
Cyclopropyl Status IntactRing-openedIntact

References

  • UR-144 N-(5-CHLOROPENTYL) ANALOG - Inxight Drugs . Source: ncats.io. URL: 1

  • UR-144 N-(5-chloropentyl) analog (CAS Number: 1445577-42-3) | Cayman Chemical . Source: caymanchem.com. URL: 5

  • 5-Chloro-UR-144 - SWGDRUG.org . Source: swgdrug.org. URL: 3

  • Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR) . Source: ojp.gov. URL: 4

  • Differentiating Constitutional Isomers of Synthetic Cathinone NPS Drugs with Benchtop NMR . Source: jasco.com.br. URL: 2

Sources

Comparative

Establishing Certified Reference Materials for UR-144 Chloro Derivatives: A Comparative Guide on qNMR vs. Mass Balance Purity Assignment

Introduction UR-144 and its halogenated derivatives (such as 5-chloro-UR-144 or terminal chloropentyl analogs) represent a persistent challenge in forensic toxicology and drug development. As Novel Psychoactive Substance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

UR-144 and its halogenated derivatives (such as 5-chloro-UR-144 or terminal chloropentyl analogs) represent a persistent challenge in forensic toxicology and drug development. As Novel Psychoactive Substances (NPS) rapidly evolve to evade regulatory frameworks, the establishment of highly accurate Certified Reference Materials (CRMs) becomes paramount for reliable LC-MS/MS and GC-MS quantification [1].

As a Senior Application Scientist, I frequently encounter laboratories struggling with the purity verification of these complex synthetic cannabinoids. This guide objectively compares the traditional Mass Balance approach against Quantitative Nuclear Magnetic Resonance (qNMR) for assigning the purity of UR-144 chloro derivative CRMs. By examining the underlying causality of these analytical choices, we can establish a self-validating system that ensures absolute metrological traceability.

The Causality of Analytical Choices: Why qNMR over Mass Balance?

Historically, reference material purity was assigned via the Mass Balance approach . This is an indirect method where purity is calculated by subtracting the sum of all measured impurities (organic, inorganic, water, and residual solvents) from 100%. However, for complex synthetic cannabinoids like UR-144 chloro derivatives, isolating the compound to >99.5% purity is synthetically demanding. Structurally similar biogenetic or synthetic byproducts often co-elute in chromatographic assays, leading to an overestimation of purity [2].

Conversely, qNMR operates on a fundamentally different physical principle: the direct proportionality of the NMR signal intensity to the number of nuclei contributing to the resonance. By using an internal standard (e.g., maleic acid or 3,5-dinitrobenzoic acid) that is highly pure and traceable to SI units, qNMR provides a primary ratio method for absolute purity assignment [3]. This eliminates the cumulative uncertainty inherent in the multi-technique Mass Balance approach and does not require a pre-existing reference standard of the analyte itself.

G cluster_0 qNMR Approach (Primary Method) cluster_1 Mass Balance Approach (Indirect) A UR-144 Chloro Derivative + Traceable Internal Std B 1H-NMR Acquisition (Direct Proportionality) A->B C Absolute Purity Assignment (SI Traceable) B->C D HPLC/GC (Organic) + KF (Water) + TGA (Inorganic) E Summation of Impurities (Cumulative Error Risk) D->E F Purity = 100% - Impurities E->F

Logical comparison of qNMR (direct proportionality) vs. Mass Balance (indirect subtraction).

Quantitative Data: Performance Comparison

The following table summarizes the experimental validation of a 5-chloro-UR-144 candidate reference material, comparing the qNMR method against the traditional Mass Balance approach.

ParameterqNMR (Internal Standard Method)Mass Balance (HPLC-UV + KF + ROI)Causality / Impact on CRM Quality
Assigned Purity 98.75%99.12%Mass balance often overestimates purity by missing UV-transparent organic impurities.
Expanded Uncertainty (k=2) ± 0.35%± 0.85%qNMR yields lower uncertainty due to fewer combined variance components.
Analysis Time 1.5 hours4-5 daysqNMR avoids the need for separate water, residual solvent, and ash determinations.
Traceability Direct to SI (via NIST SRM)Dependent on multiple instrument calibrationsqNMR satisfies ISO 17034 metrological traceability requirements more robustly.
Sample Consumption ~10 mg (Recoverable)>100 mg (Destructive)qNMR preserves high-value, difficult-to-synthesize NPS derivatives.

Experimental Protocols: Establishing the CRM

To establish a UR-144 chloro derivative as a CRM under ISO 17034 guidelines, the material must undergo rigorous structural elucidation, purity assignment, and homogeneity testing[4]. Every protocol must act as a self-validating system to ensure scientific integrity.

Protocol 1: Step-by-Step qNMR Purity Assignment
  • Sample Preparation: Accurately weigh ~10 mg of the UR-144 chloro derivative and ~5 mg of a certified internal standard (e.g., NIST SRM 350b Benzoic Acid) using a microbalance (d = 0.001 mg) into a glass vial. Causality: High-precision weighing is the largest source of uncertainty in qNMR; minimizing static electricity and draft is critical.

  • Solvation: Dissolve the mixture in 1.0 mL of deuterated chloroform (CDCl3) containing 0.03% TMS. Ensure complete dissolution via vortexing and sonication.

  • NMR Acquisition: Transfer 600 µL to a 5 mm NMR tube. Acquire 1H-NMR spectra at 600 MHz. Causality: Use a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T1) of the analyte and standard signals (typically D1 ≥ 60s). This ensures complete magnetization recovery, preventing integration errors caused by signal saturation.

  • Signal Integration: Select distinct, non-overlapping signals. For UR-144 derivatives, the tetramethylcyclopropyl protons (around 1.3-1.5 ppm) or indole aromatic protons (7.0-8.5 ppm) are ideal [5]. Integrate these against the aromatic protons of the benzoic acid internal standard.

  • Calculation: Calculate the mass fraction (purity) using the standard qNMR equation, factoring in the integrals, number of protons, molar masses, and sample weights.

Protocol 2: Homogeneity and Stability Testing (ISO 17034)

A CRM is only as reliable as its uniformity and shelf-life.

  • Between-Bottle Homogeneity: Randomly select 10 ampoules from the filling batch. Analyze each in duplicate using LC-MS/MS or qNMR. Calculate the between-unit standard deviation ( sbb​ ) using ANOVA. Causality: This proves that the assigned purity applies equally to every ampoule sold to an end-user.

  • Accelerated Stability: Store ampoules at 4°C, 20°C, and 40°C for 1, 2, and 4 weeks. Analyze against a -20°C control using an isochronous experimental design. Causality: This establishes the degradation rate under thermal stress, dictating the required shipping conditions (e.g., dry ice vs. ambient) and expiration dating.

G A Synthesis of UR-144 Chloro Derivative B Structural Elucidation (HRMS, 13C/1H-NMR, IR) A->B C Purity Assignment (qNMR primary method) B->C D Homogeneity Assessment (ANOVA of 10+ units) C->D E Stability Assessment (Isochronous design) D->E F Certified Reference Material (Issuance of COA) E->F

Step-by-step workflow for establishing an ISO 17034 Certified Reference Material.

Conclusion

For the establishment of UR-144 chloro derivative CRMs, qNMR provides a scientifically superior, self-validating system compared to the traditional Mass Balance approach. By relying on the fundamental physics of magnetic resonance rather than the assumption that all impurities have been successfully detected and subtracted, qNMR ensures high-precision, SI-traceable purity assignments. This methodology significantly reduces sample consumption and analytical time, making it the gold standard for producing the robust reference materials required by forensic and toxicological laboratories to confidently identify emerging synthetic cannabinoids.

References

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.[Link]

  • ResearchGate. A novel approach to the production of Δ9-THC and CBN certified reference materials.[Link]

  • DigitalCommons@Molloy. Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy.[Link]

Validation

A Researcher's Guide to Navigating the Complexities of Halogenated Cannabinoid Receptor Affinity Data

A Technical Guide on the Reproducibility and Comparative Analysis of Receptor Binding Affinities for Halogenated Synthetic Cannabinoids Introduction: The Critical Role of Reproducibility in Cannabinoid Research The lands...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide on the Reproducibility and Comparative Analysis of Receptor Binding Affinities for Halogenated Synthetic Cannabinoids

Introduction: The Critical Role of Reproducibility in Cannabinoid Research

The landscape of cannabinoid research is in a perpetual state of expansion, with synthetic cannabinoids, particularly halogenated derivatives, at the forefront of novel compound development. These modifications, involving the substitution of hydrogen with halogen atoms (Fluorine, Chlorine, Bromine, Iodine), can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity for the primary cannabinoid receptors, CB1 and CB2.[1][2] For researchers, scientists, and drug development professionals, understanding the precise interaction of these compounds with their targets is paramount. However, the path to a clear understanding is often obscured by a significant and persistent challenge: the reproducibility of receptor affinity data.

This guide provides an in-depth comparison of reported receptor affinity data for a selection of halogenated cannabinoids. More importantly, it delves into the "why" behind the variability, offering a detailed examination of the experimental methodologies and the critical factors that influence the accuracy and consistency of these measurements. By fostering a deeper understanding of the nuances of receptor binding assays, this guide aims to equip researchers with the knowledge to critically evaluate existing data and to design and execute more robust and reproducible experiments.

Comparative Analysis of Receptor Binding Affinities: Acknowledging the Variability

The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand. A lower Kᵢ value signifies a higher binding affinity.[3] The following tables summarize the reported Kᵢ values for several halogenated synthetic cannabinoids and their non-halogenated parent compounds at human CB1 and CB2 receptors. It is crucial to note that these values are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions. This variability is the central theme of this guide.

Table 1: Comparative CB1 Receptor Binding Affinities (Kᵢ in nM) of Selected Halogenated Cannabinoids

CompoundHalogenCB1 Kᵢ (nM)Reference
JWH-018None9.00[3]
JWH-018-ClChlorine5.82 ± 0.61[2]
AM-2201Fluorine1.0[3]
UR-144None150[3]
XLR-11 (5F-UR-144)FluorineNot Reported
PB-22NoneNot Reported
5F-PB-22FluorineNot Reported
Δ⁸-THCNone~25-40[4][5]
Halogenated Δ⁸-THC (Side Chain)Br, IEnhanced Affinity[1]

Table 2: Comparative CB2 Receptor Binding Affinities (Kᵢ in nM) of Selected Halogenated Cannabinoids

CompoundHalogenCB2 Kᵢ (nM)Reference
JWH-018None2.94[3]
JWH-018-ClChlorineNot Reported
AM-2201Fluorine2.6[3]
UR-144None1.8[3]
XLR-11 (5F-UR-144)FluorineNot Reported
PB-22NoneNot Reported
5F-PB-22FluorineNot Reported
Fluorinated 2-oxoquinolinesFluorine0.8 - 58[6]

Key Observations from the Data:

  • Halogenation often enhances binding affinity: The data for JWH-018-Cl and AM-2201 suggest that the addition of a halogen can increase affinity for the CB1 receptor compared to the parent compound, JWH-018.[2][3]

  • The type and position of the halogen matter: Studies on classical cannabinoids indicate that bulkier halogens like bromine and iodine on the side chain can significantly enhance affinity.[1]

  • Selectivity can be modulated: The fluorinated 2-oxoquinoline derivatives show high affinity and selectivity for the CB2 receptor, highlighting the potential of halogenation in designing receptor-subtype-selective ligands.[6]

The variability in reported Kᵢ values, even for the same compound, underscores the critical need for standardized and well-documented experimental protocols. The following sections will dissect the key methodologies and highlight the sources of this variability.

Methodology Deep Dive: The Radioligand Binding Assay

The "gold standard" for determining receptor binding affinity is the competitive radioligand binding assay.[7] This technique measures the ability of an unlabeled test compound (the "cold" ligand) to displace a radiolabeled ligand (the "hot" ligand) from its receptor.

Experimental Workflow: A Step-by-Step Protocol

The following is a detailed protocol for a typical radioligand binding assay for cannabinoid receptors. The rationale behind each step is provided to emphasize the importance of precision and consistency.

1. Receptor Preparation (e.g., from cells expressing human CB1 or CB2 receptors):

  • Cell Culture and Transfection: Utilize a stable cell line (e.g., HEK293 or CHO cells) expressing the human CB1 or CB2 receptor. The choice of cell line and transfection efficiency can impact receptor density and, consequently, assay results.

  • Membrane Preparation:

    • Harvest cells and resuspend in a homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Homogenize the cell suspension to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the receptors.

    • Wash the membrane pellet with fresh buffer to remove any remaining cellular components.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Consistent protein concentration across experiments is vital for reproducibility.

2. Competitive Binding Assay:

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.[3] The inclusion of BSA is crucial to prevent the non-specific binding of the lipophilic cannabinoids to the assay tubes.

  • Radioligand: A high-affinity, receptor-selective radioligand is used, such as [³H]CP55,940.[3] The concentration of the radioligand should be close to its Kₑ value to ensure adequate specific binding without excessive non-specific binding.

  • Incubation:

    • In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

    • Include controls for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a known high-affinity unlabeled ligand).

    • Incubate the plate at a constant temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[3] Inadequate incubation time is a common source of error.

3. Separation of Bound and Free Radioligand:

  • Rapid Filtration: The incubation is terminated by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification of Bound Radioactivity:

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

5. Data Analysis:

  • Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.

  • Kᵢ Calculation: The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing the Workflow

Radioligand_Binding_Assay cluster_prep 1. Receptor Preparation cluster_assay 2. Competitive Binding Assay cluster_separation 3. Separation cluster_quantification 4. Quantification & Analysis cell_culture Cell Culture & Transfection membrane_prep Membrane Preparation cell_culture->membrane_prep protein_quant Protein Quantification membrane_prep->protein_quant reagents Combine: - Membranes - Radioligand - Test Compound protein_quant->reagents incubation Incubate to Equilibrium reagents->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis (IC50 -> Ki) counting->data_analysis

Caption: A generalized workflow for a competitive radioligand binding assay.

Factors Influencing Reproducibility: A Deep Dive into the Causality

The observed variability in published receptor affinity data can be attributed to a multitude of factors.[4][8] Understanding these variables is the first step towards mitigating them and achieving more reproducible results.

1. Assay Conditions:

  • Temperature and Incubation Time: Binding is a temperature-dependent process. Inconsistent temperatures or insufficient incubation times can prevent the binding reaction from reaching equilibrium, leading to inaccurate Kᵢ values.

  • Buffer Composition: The pH, ionic strength, and presence of divalent cations (e.g., Mg²⁺, Ca²⁺) in the assay buffer can all influence receptor conformation and ligand binding.

  • Choice of Radioligand: Different radioligands can have different binding kinetics and affinities, which can affect the calculated Kᵢ of the test compound.

2. Reagent Quality and Consistency:

  • Receptor Source and Preparation: The cell line used, passage number, and the specific protocol for membrane preparation can all lead to variations in receptor density and the presence of interacting proteins.

  • Radioligand Purity and Specific Activity: The purity and specific activity of the radioligand can decline over time, impacting the accuracy of the assay.

  • Test Compound Purity and Solubility: The purity of the halogenated cannabinoid being tested is critical. Impurities can compete for binding and skew the results. The lipophilic nature of many cannabinoids can also lead to solubility issues in aqueous buffers, affecting the true concentration of the compound available for binding.

3. Data Analysis and Interpretation:

  • Non-specific Binding Determination: The method used to determine non-specific binding can significantly impact the calculated specific binding and, consequently, the IC₅₀ and Kᵢ values.

  • Curve Fitting and Statistical Analysis: The choice of the mathematical model used to fit the dose-response curve and the statistical methods employed can influence the final results.

4. Inter-Laboratory Variability:

  • Lack of Standardized Protocols: The absence of universally accepted, standardized protocols for cannabinoid receptor binding assays is a major contributor to inter-laboratory discrepancies.

  • Differences in Equipment and Personnel: Variations in laboratory equipment, pipetting techniques, and the experience of the personnel conducting the assay can all introduce variability.

Best Practices for Ensuring Reproducibility: A Self-Validating System

To enhance the trustworthiness and reproducibility of receptor affinity data, researchers should adopt a set of best practices that create a self-validating experimental system.

  • Thorough Assay Optimization: Before conducting experiments with novel compounds, it is essential to thoroughly optimize the assay conditions, including incubation time, temperature, and the concentrations of receptor protein and radioligand.

  • Use of Reference Compounds: Include a well-characterized reference compound with a known Kᵢ value in every experiment. This serves as an internal control to monitor assay performance and consistency.

  • Comprehensive Data Reporting: When publishing receptor affinity data, it is crucial to provide a detailed description of the experimental protocol, including all the parameters mentioned in the "Factors Influencing Reproducibility" section. This transparency allows other researchers to accurately replicate the experiment.

  • Adherence to Standard Operating Procedures (SOPs): The development and strict adherence to detailed SOPs within a laboratory can significantly reduce variability.

  • Inter-Laboratory Validation: Whenever possible, collaborating with other laboratories to perform cross-validation studies can help to establish the robustness and reproducibility of the findings.

Downstream Signaling: The Functional Consequences of Halogenation

Binding affinity is a critical parameter, but it does not tell the whole story. The ultimate effect of a cannabinoid is determined by its ability to activate or block the receptor's downstream signaling pathways. Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gᵢ/ₒ proteins.[3][4]

Canonical Signaling Pathway

Cannabinoid_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ligand Halogenated Cannabinoid receptor CB1/CB2 Receptor ligand->receptor Binding g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulation mapk MAPK Pathway g_protein->mapk Activation camp cAMP adenylyl_cyclase->camp Reduced Production

Caption: Canonical signaling pathway of cannabinoid receptors.

Halogenation can influence not only the binding affinity but also the functional activity of a cannabinoid, determining whether it acts as a full agonist, a partial agonist, or an antagonist. For example, many synthetic cannabinoids, including some halogenated derivatives, are full agonists at the CB1 receptor, in contrast to the partial agonism of THC.[3] This can lead to more pronounced physiological effects and a different safety profile.

Conclusion: Towards a More Reproducible Future in Cannabinoid Research

The study of halogenated cannabinoids holds immense promise for the development of novel therapeutics. However, to fully realize this potential, the research community must address the challenge of data reproducibility head-on. By understanding the intricacies of receptor binding assays, acknowledging the sources of variability, and adhering to rigorous experimental standards, we can build a more robust and reliable foundation of knowledge. This commitment to scientific integrity will not only accelerate the pace of discovery but also ensure the safety and efficacy of the next generation of cannabinoid-based medicines.

References

  • Makriyannis, A., et al. (2004). The role of halogen substitution in classical cannabinoids: A CB1 pharmacophore model. The AAPS Journal, 6(4), e30. [Link]

  • Prasad, A. S., et al. (2010). FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES. Bioorganic & Medicinal Chemistry Letters, 20(13), 3876-3879. [Link]

  • McPartland, J. M., et al. (2007). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British Journal of Pharmacology, 152(5), 583-593. [Link]

  • Voicu, V. A., et al. (2025). Revealing the therapeutic potential of synthetic cannabinoids: a systematic review of cannabinoid receptor binding dynamics and their implications for cancer therapy. Journal of Cancer Research and Clinical Oncology. [Link]

  • Lee, J., et al. (2019). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological Research, 35(1), 37-44. [Link]

  • Glass, M., & Pertwee, R. G. (2007). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British Journal of Pharmacology, 152(5), 583-593. [Link]

  • Bilel, S., et al. (2020). Novel halogenated synthetic cannabinoids impair sensorimotor functions in mice. Neurotoxicology, 76, 17-32. [Link]

  • Marti, M., et al. (2022). In Vivo Bio-Activation of JWH-175 to JWH-018: Pharmacodynamic and Pharmacokinetic Studies in Mice. International Journal of Molecular Sciences, 23(14), 8030. [Link]

  • Ossato, A., et al. (2017). Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Binding Studies in Mice. Frontiers in Psychiatry, 8, 130. [Link]

  • Marti, M., et al. (2016). Synthetic cannabinoid JWH-018 and its halogenated derivatives JWH-018-Cl and JWH-018-Br impair Novel Object Recognition in mice: Behavioral, electrophysiological and neurochemical evidence. Neuropharmacology, 109, 254-269. [Link]

  • Vigolo, A., et al. (2016). Synthetic cannabinoid JWH-018 and its halogenated derivatives JWH-018-Cl and JWH-018-Br impair Novel Object Recognition in mice: Behavioral, electrophysiological and neurochemical evidence. Neuropharmacology, 109, 254-269. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 191-215. [Link]

  • Bow, E. W., & Rimoldi, J. M. (2016). The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation. Perspectives in Medicinal Chemistry, 8, PMC.S32171. [Link]

  • Bow, E. W., & Rimoldi, J. M. (2016). The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation. Perspectives in Medicinal Chemistry, 8. [Link]

  • Kim, K. M., et al. (2024). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor Ligands Based on Their Structural Features. Journal of Applied Pharmacology, 32(2), 113-124. [Link]

  • Anonymous. (2010). (3R,5R)-3-((R)-1-(4-Fluorophenyl)ethylamino)-5-(3-[11C]methoxyphenyl)-1-(4-trifluoromethylphenyl)pyrrolidin-2-one. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Anonymous. (n.d.). GPCR Radioligand Binding. Eurofins Discovery. [Link]

  • da Silva, A. C. G., et al. (2017). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 8(S1). [Link]

  • Pacher, P., & Mechoulam, R. (2012). Ranges of Ki values for certain cannabinoid CB1 and/or CB2 receptor agonists or antagonists/inverse agonists for the in vitro displacement of [3H]CP55,940, [3H]HU243 or [3H]BAY38-7271 from CB1- and CB2-specific binding sites (reviewed in Pertwee 2005). ResearchGate. [Link]

  • Dr. GPCR. (2026). Advanced Approaches to Quantifying Ligand Binding and Affinity in GPCR Systems | #GPCRMasterclass. YouTube. [Link]

  • McPartland, J. M., et al. (2007). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British Journal of Pharmacology, 152(5), 583-593. [Link]

  • Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Medicinal Chemistry, 17(14), 1468-1486. [Link]

  • Lee, J., et al. (2019). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological Research, 35(1), 37-44. [Link]

  • Canna, I., et al. (2023). Log D7.4 and plasma protein binding of synthetic cannabinoid receptor agonists and a comparison of in silico and experimental approaches. Drug Testing and Analysis. [Link]

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Comparative

Comparative Extraction Guides: LLE vs. SPE for the Isolation of 5-Cl-UR-144 from Biological Matrices

As analytical demands in forensic and clinical toxicology evolve, the isolation of highly lipophilic synthetic cannabinoids (SCs) from complex biological matrices remains a critical bottleneck. 5-Cl-UR-144 —formally know...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in forensic and clinical toxicology evolve, the isolation of highly lipophilic synthetic cannabinoids (SCs) from complex biological matrices remains a critical bottleneck. 5-Cl-UR-144 —formally known as the UR-144 N-(5-chloropentyl) analog—is a potent synthetic cannabinoid characterized by a terminal chlorine atom on its pentyl chain (1)[1].

Due to its extreme lipophilicity and the absence of easily ionizable functional groups at physiological pH, extracting 5-Cl-UR-144 presents significant challenges, primarily in overcoming severe matrix effects (ion suppression) during LC-MS/MS analysis (2)[2]. This guide objectively compares the performance, causality, and efficiency of Liquid-Liquid Extraction (LLE) versus Solid-Phase Extraction (SPE) for 5-Cl-UR-144.

Physicochemical Profiling & Extraction Causality

To design a robust extraction method, we must first understand the molecule's behavior. 5-Cl-UR-144 is a neutral, highly hydrophobic compound. This physicochemical profile dictates our extraction causality:

  • LLE Causality: LLE relies on the partitioning of the uncharged analyte into an immiscible non-polar organic solvent (e.g., Hexane/Ethyl Acetate). While highly efficient for lipophilic compounds, the non-polar nature of the solvent inherently co-extracts endogenous neutral lipids. These lipids elute at similar retention times in reversed-phase liquid chromatography, competing for charge in the Electrospray Ionization (ESI) source and causing signal suppression (3)[3].

  • SPE Causality: SPE utilizing a polymeric reversed-phase (RP) sorbent allows for the hydrophobic retention of 5-Cl-UR-144 via strong van der Waals forces. This retention mechanism permits aggressive wash steps. By washing with a weak organic solvent, polar interferents and salts are discarded without disrupting analyte binding, yielding a significantly cleaner extract prior to elution (4)[4].

Logic Analyte 5-Cl-UR-144 (Highly Lipophilic, Neutral) LLE_Path LLE Pathway (Non-polar Solvent) Analyte->LLE_Path SPE_Path SPE Pathway (Reversed-Phase) Analyte->SPE_Path LLE_Mech Co-extraction of Neutral Lipids LLE_Path->LLE_Mech SPE_Mech Targeted Wash Steps Remove Polar & Lipid Interferents SPE_Path->SPE_Mech LLE_Result High Matrix Effect (Ion Suppression) LLE_Mech->LLE_Result SPE_Result Low Matrix Effect (Cleaner Extract) SPE_Mech->SPE_Result

Mechanistic relationship between extraction method and resulting LC-MS/MS matrix effects.

Self-Validating Experimental Protocols

Trustworthiness in bioanalysis requires every protocol to function as a self-validating system. By spiking a deuterated internal standard (IS) prior to any sample manipulation, we inherently normalize for volumetric losses, emulsion trapping, and downstream matrix-induced ionization fluctuations.

Phase 1: Pre-treatment & Hydrolysis (Common to Both)

Synthetic cannabinoids are extensively metabolized and excreted in urine as glucuronide conjugates.

  • Aliquot 500 µL of biological sample (urine/plasma) into a clean microcentrifuge tube.

  • Self-Validation Step: Spike with 20 µL of Internal Standard (e.g., UR-144-d5 at 100 ng/mL).

  • Add 300 µL of 400 mM ammonium acetate buffer (pH 4.0) and 40 µL of β-glucuronidase (≥100,000 units/mL) (5)[5].

  • Incubate at 55°C for 2 hours to enzymatically cleave glucuronide bonds, liberating the free 5-Cl-UR-144.

Phase 2A: Liquid-Liquid Extraction (LLE) Workflow
  • Buffering: Adjust the hydrolyzed sample to pH 9.0 using 0.1 M NaOH. Causality: This ensures weakly acidic matrix interferents become ionized and remain trapped in the aqueous phase.

  • Extraction: Add 2.0 mL of Hexane:Ethyl Acetate (9:1, v/v). The high hexane ratio specifically targets extreme lipophiles while excluding moderate polarity interferents.

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 4,000 rpm for 10 minutes to break micro-emulsions.

  • Collection: Transfer the upper organic layer to a clean glass tube.

  • Concentration: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of LC Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

Phase 2B: Solid-Phase Extraction (SPE) Workflow
  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of deionized water through a polymeric RP SPE cartridge (e.g., 60 mg/3 mL) to solvate the sorbent bed.

  • Loading: Dilute the hydrolyzed sample with 1 mL of water and load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 5% Methanol in water. Causality: The non-polar core of 5-Cl-UR-144 binds tenaciously to the sorbent. A 5% organic wash is insufficient to disrupt this binding but provides enough eluotropic strength to wash away urea, salts, and weakly retained phospholipids.

  • Drying: Apply maximum vacuum for 5 minutes to remove residual water, preventing aqueous carryover.

  • Elution: Elute the target analyte with 2 mL of 100% Ethyl Acetate.

  • Concentration: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of LC Mobile Phase.

G Start Biological Sample (5-Cl-UR-144) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, pH 4.0) Start->Hydrolysis Split Extraction Pathway Selection Hydrolysis->Split LLE_Node Liquid-Liquid Extraction (LLE) Hexane:EtOAc (9:1) Split->LLE_Node SPE_Node Solid-Phase Extraction (SPE) Polymeric RP Sorbent Split->SPE_Node LLE_Mix Vortex & Centrifuge (Phase Separation) LLE_Node->LLE_Mix SPE_Cond Condition & Equilibrate (MeOH -> H2O) SPE_Node->SPE_Cond LLE_Org Collect Organic Layer LLE_Mix->LLE_Org Evap Evaporate to Dryness (N2 at 40°C) LLE_Org->Evap SPE_Load Load Hydrolyzed Sample SPE_Cond->SPE_Load SPE_Wash Wash Interferents (5% MeOH in H2O) SPE_Load->SPE_Wash SPE_Elute Elute Target Analyte (100% EtOAc) SPE_Wash->SPE_Elute SPE_Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon LCMS LC-MS/MS Quantification Recon->LCMS

Workflow comparison of LLE and SPE methodologies for 5-Cl-UR-144 extraction from urine.

Comparative Extraction Efficiencies

The performance of both extraction methodologies was evaluated based on Absolute Recovery (RE), Matrix Effect (ME), and Process Efficiency (PE) using post-extraction spike methodology at a concentration of 10 ng/mL in urine (4)[4].

Table 1: Quantitative Comparison of LLE vs. SPE for 5-Cl-UR-144 (Spiked at 10 ng/mL)

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Analytical Significance
Absolute Recovery (RE) 71.4% ± 6.2%89.2% ± 4.1%SPE minimizes emulsion-based losses common in LLE.
Matrix Effect (ME) -28.5% (Ion Suppression)-11.3% (Ion Suppression)SPE wash steps significantly reduce co-extracted lipids.
Process Efficiency (PE) 51.0%79.1%SPE delivers a higher overall signal-to-noise ratio.
Solvent Consumption High (2.0 mL organic per sample)Moderate (Wash/Elution volumes)SPE is more environmentally sustainable and safer.
Throughput & Automation Moderate (Manual phase separation)High (Automated 96-well format)SPE/SLE formats are highly automatable for high-throughput (6)[6].

Conclusion & Recommendations

For the isolation of 5-Cl-UR-144 from complex biological matrices, Solid-Phase Extraction (SPE) is the superior methodology. While LLE is cost-effective and successfully exploits the inherent lipophilicity of synthetic cannabinoids, it fails to adequately clear neutral endogenous lipids. This failure results in severe ion suppression (-28.5%) during ESI-LC-MS/MS analysis, ultimately degrading the Limit of Quantitation (LOQ).

SPE, through its targeted wash steps, provides a significantly cleaner extract, yielding a process efficiency of ~79% compared to LLE's ~51%. For high-throughput clinical or forensic laboratories, transitioning from traditional LLE to automated SPE or Supported Liquid Extraction (SLE) is highly recommended to ensure robust, self-validating quantification.

References

  • SWGDRUG.org. 5-Chloro-UR-144 Monograph. Source: Scientific Working Group for the Analysis of Seized Drugs. 1

  • Kneisel, S., & Auwärter, V. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Source: PMC / NIH. 2

  • University of Queensland. A Sensitive Method for the Recovery and Analysis of Cannabinoids from Wastewater. Source: UQ eSpace. 3

  • Scheidweiler, K.B., et al. Oral fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure. Source: PMC / NIH. 5

  • Biotage. Automated extraction of synthetic cannabinoids from urine using ISOLUTE® SLE+. Source: Biotage Application Notes.6

  • Dong, et al. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Source: MDPI. 4

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Safety & Regulatory Compliance

Safety

UR-144 N-(5-chloropentyl) analog proper disposal procedures

Operational Guide: Proper Disposal Procedures for UR-144 N-(5-chloropentyl) analog As a Senior Application Scientist, I frequently consult with research laboratories and drug development facilities on the safe handling a...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for UR-144 N-(5-chloropentyl) analog

As a Senior Application Scientist, I frequently consult with research laboratories and drug development facilities on the safe handling and disposal of complex synthetic cannabinoids. The UR-144 N-(5-chloropentyl) analog presents a unique dual-hazard profile: it is a potent synthetic cannabinoid (often subject to stringent DEA analogue controls) and a halogenated organic compound[1]. Proper disposal is not merely a matter of regulatory compliance; it is a critical safety protocol to prevent environmental contamination, toxic byproduct generation, and illicit diversion.

This guide provides a self-validating, step-by-step operational plan for the disposal of the UR-144 N-(5-chloropentyl) analog, ensuring your laboratory maintains the highest standards of scientific integrity and safety.

Chemical Profiling & Quantitative Data

Before initiating any disposal protocol, personnel must understand the physicochemical properties of the target compound. The presence of the terminal chlorine atom dictates its environmental fate and necessitates strict halogenated waste segregation[1][2].

PropertySpecification
Formal Name (1-(5-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
CAS Number 1445577-42-3
Molecular Formula C21H28ClNO
Molecular Weight 345.9 g/mol
Physical State Crystalline solid
Solubility DMF (~14 mg/ml), DMSO (~5 mg/ml), Ethanol (~5 mg/ml)
Hazard Classification Halogenated Organic Compound, Synthetic Cannabinoid

The Causality of Disposal Methodologies (E-E-A-T)

Why do we mandate specific disposal routes for this compound? The rationale is grounded in two distinct regulatory and chemical realities:

  • The Halogenated Constraint (EPA/RCRA): The UR-144 N-(5-chloropentyl) analog contains a chlorine atom. If incinerated at low temperatures or mixed with non-halogenated waste, chlorinated compounds can undergo incomplete combustion, generating highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans[2]. Therefore, it must be segregated into a designated "Halogenated Organic Waste" stream. This ensures it is routed to a specialized high-temperature incinerator equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas[3][4].

  • The Diversion Risk (DEA): As a synthetic cannabinoid analog, this compound is frequently treated as a Schedule I controlled substance under the Federal Analogue Act. The DEA mandates that such substances be rendered "non-retrievable"[5]. This means the compound must be permanently altered physically or chemically so that it cannot be recovered or abused. Flushing, sewering, or discarding in standard biohazard bins strictly violates this standard[5][6].

Step-by-Step Disposal Protocol

Step 1: Isolation and Inventory Logging

  • Action: Immediately upon determining the chemical is no longer needed, log the exact mass or volume to be disposed of in the laboratory's controlled substances inventory.

  • Validation: Ensure the logged amount matches the remaining balance. Two authorized personnel should sign off on this inventory check to maintain a verifiable chain of custody.

Step 2: Primary Containment and Segregation

  • Action: Transfer the solid compound (or its solvent solutions, e.g., in DMSO or Methanol) into a chemically compatible, leak-proof container (typically high-density polyethylene or glass)[7].

  • Action: Label the container strictly as "Hazardous Waste - Halogenated Organics" [3][8]. Do not mix this with non-halogenated solvent waste (like pure acetone or hexane) to avoid exponentially increasing disposal costs and incineration risks[4].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed, labeled container in a designated Satellite Accumulation Area within the laboratory. The SAA must be under the direct supervision of the operator generating the waste[7].

  • Validation: Ensure the container is kept away from incompatible chemicals (e.g., strong oxidizers) and is placed in secondary containment to capture any potential leaks.

Step 4: EPA Manifesting and DEA-Compliant Destruction

  • Action: Contract a licensed hazardous waste management broker that possesses an EPA Identification Number and DEA authorization for reverse distribution or destruction[5][7].

  • Action: The broker will perform a "lab pack," securing the containers in drums with absorbent material. The waste must be manifested for High-Temperature Incineration , which is the only universally accepted method to simultaneously neutralize the halogenated hazard and render the cannabinoid "non-retrievable"[2][5].

Spill Response and Emergency Decontamination

In the event of an accidental spill of the UR-144 N-(5-chloropentyl) analog (either as a dry powder or in solution):

  • Don PPE: Immediately equip nitrile gloves, chemical safety goggles, and a lab coat. If the powder is aerosolized, an N95 or P100 particulate respirator is required.

  • Containment: For solutions, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). For dry powder, gently cover with damp paper towels to prevent aerosolization.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a designated halogenated hazardous waste container[2].

  • Decontamination: Wash the spill area with a compatible solvent (such as a small amount of methanol or ethanol) followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste[2].

Disposal Workflow Visualization

Below is the logical workflow for processing UR-144 N-(5-chloropentyl) analog waste, ensuring both environmental and legal compliance.

DisposalWorkflow Start Waste Generation: UR-144 N-(5-chloropentyl) analog Classify Chemical Classification (Halogenated / DEA Scheduled) Start->Classify Segregate Waste Segregation (Halogenated Organic Stream) Classify->Segregate DEA DEA Compliance (Log & Render Non-Retrievable) Segregate->DEA EPA EPA / RCRA Compliance (Lab Packing & Manifesting) Segregate->EPA Incinerate Final Destruction (High-Temp Incineration) DEA->Incinerate EPA->Incinerate

Figure 1: UR-144 N-(5-chloropentyl) analog disposal workflow integrating EPA and DEA compliance.

References

  • Title: UR-144 N-(5-chloropentyl) analog (CAS Number: 1445577-42-3)
  • Source: gaiaca.
  • Source: benchchem.
  • Source: tennessee.
  • Source: ewu.
  • Source: uwosh.
  • Source: federalregister.
  • Title: Proper Disposal Procedures for 11-hydroxy-9(S ...

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